molecular formula C5H10N2O2S B1676398 Methomyl-d3 CAS No. 16752-77-5

Methomyl-d3

Numéro de catalogue: B1676398
Numéro CAS: 16752-77-5
Poids moléculaire: 162.21 g/mol
Clé InChI: UHXUZOCRWCRNSJ-QPJJXVBHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Methomyl is a carbamate ester obtained by the formal condensation of methylcarbamic acid with the hydroxy group of 1-(methylsulfanyl)acetaldoxime. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, an EC 3.1.1.8 (cholinesterase) inhibitor, an acaricide, a nematicide, a xenobiotic, an environmental contaminant, an insecticide and an agrochemical. It is a carbamate ester and an aliphatic sulfide. It is functionally related to a methylcarbamic acid and a 1-(methylsulfanyl)acetaldoxime.

Propriétés

IUPAC Name

methyl (1E)-N-(methylcarbamoyloxy)ethanimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2S/c1-4(10-3)7-9-5(8)6-2/h1-3H3,(H,6,8)/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXUZOCRWCRNSJ-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC(=O)NC)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OC(=O)NC)/SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60860187
Record name (E)-Methomyl
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URL https://comptox.epa.gov/dashboard/DTXSID60860187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Methomyl
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031804
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

58 mg/mL at 25 °C
Record name Methomyl
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031804
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

16752-77-5, 19928-35-9
Record name Methomyl [ANSI:BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016752775
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-Methomyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019928359
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-Methomyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60860187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHOMYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NQ08HN02S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Methomyl
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031804
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Acetimidic acid, thio-N-((methylcarbamoyl)oxy)-, methyl ester
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/AK2D6518.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

78 - 79 °C
Record name Methomyl
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031804
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

What is Methomyl-d3 and its primary use in research?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Methomyl-d3, a deuterated isotopologue of the carbamate (B1207046) insecticide Methomyl. Its primary application in research is as a high-fidelity internal standard for the precise quantification of Methomyl in complex matrices. This document outlines its chemical and physical properties, details its use in analytical methodologies, and presents a key metabolic pathway.

Core Properties of this compound

This compound is structurally identical to Methomyl, with the exception of three deuterium (B1214612) atoms replacing the three hydrogen atoms on the N-methyl group. This isotopic labeling results in a higher molecular weight, allowing for its differentiation from the unlabeled Methomyl in mass spectrometry-based analyses, without significantly altering its chemical behavior.

Physicochemical and Analytical Data

The following tables summarize the key quantitative data for this compound and its non-labeled counterpart, Methomyl.

PropertyThis compoundMethomyl
IUPAC Name methyl N-(trideuteriomethylcarbamoyloxy)ethanimidothioateS-methyl N-((methylcarbamoyl)oxy)thioacetimidate
CAS Number 1398109-07-3[1]16752-77-5[2]
Molecular Formula C₅H₇D₃N₂O₂S[1]C₅H₁₀N₂O₂S[3]
Molecular Weight 165.23 g/mol [4][5]162.21 g/mol [3]
Appearance White crystalline solid[6]White crystalline solid with a slight sulfurous odor[3]
Melting Point 78 - 79 °C[6]77 °C[7]
Purity ≥99% deuterated forms (d₁-d₃)[1]-

Table 1: General Properties of this compound and Methomyl.

SolventSolubility of Methomyl ( g/100g at 25°C)
Methanol (B129727) 100[8]
Ethanol 42[8]
Acetone 72[8]
Isopropanol 22[8]
Toluene 3[8]
Chloroform Slightly soluble[1]
Water 5.8 g/100 mL (57.9 g/L)[9]

Table 2: Solubility of Methomyl in Various Solvents. The solubility of this compound is expected to be very similar to that of Methomyl.

Primary Research Application: Internal Standard for Quantification

The principal application of this compound in a research setting is as an internal standard for the quantitative analysis of Methomyl residues in various samples, including environmental (soil, water) and biological matrices.[10] Its utility stems from its similar extraction efficiency and chromatographic behavior to the native Methomyl, while its distinct mass allows for accurate quantification via isotope dilution mass spectrometry.

Experimental Protocol: Quantification of Methomyl in Vegetable Matrices using LC-MS/MS

This section details a representative experimental protocol for the quantification of Methomyl using this compound as an internal standard, based on established methodologies.

1. Sample Preparation (QuEChERS Method)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a common sample preparation technique for pesticide residue analysis in food matrices.

  • Homogenization: Weigh 10-15 g of a representative portion of the vegetable sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile (B52724) and the internal standard solution (this compound) at a known concentration. Shake vigorously for 1 minute.

  • Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate) to the tube. Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the upper acetonitrile layer to a d-SPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA) and MgSO₄). Vortex for 30 seconds and centrifuge at ≥3000 rcf for 5 minutes.

  • Final Extract: The resulting supernatant is the final extract for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: A C18 reversed-phase column is commonly used (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and methanol or acetonitrile with 0.1% formic acid (Solvent B).

  • Flow Rate: Typically in the range of 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry: Operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

MRM Transitions for Quantification and Confirmation:

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Methomyl 163.188.158.2
This compound 166.191.161.2

Table 3: Exemplary MRM transitions for the analysis of Methomyl and this compound. Note: Optimal transitions may vary depending on the instrument and source conditions.

3. Data Analysis

Quantification is achieved by calculating the ratio of the peak area of the Methomyl quantifier ion to the peak area of the this compound quantifier ion. A calibration curve is constructed using standards of known Methomyl concentrations and a constant concentration of this compound.

Methomyl Degradation Pathway

Methomyl is subject to degradation in the environment through various physicochemical and microbial pathways. Understanding these pathways is crucial for environmental risk assessment. The following diagram illustrates a proposed degradation pathway of Methomyl.

Methomyl_Degradation Methomyl Methomyl Methomyl_Oxime Methomyl oxime (S-Methyl N-hydroxythioacetimidate) Methomyl->Methomyl_Oxime Hydrolysis Methylamine Methylamine Methomyl->Methylamine Hydrolysis Acetonitrile Acetonitrile Methomyl_Oxime->Acetonitrile Degradation CO2 CO₂ Acetonitrile->CO2 Methylamine->CO2 Natural_Products Incorporation into Natural Products CO2->Natural_Products

Caption: Proposed degradation pathway of Methomyl in the environment.

Experimental Workflow for Methomyl Analysis

The logical flow of a typical quantitative analysis of Methomyl using this compound is depicted in the following workflow diagram.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., Vegetable Matrix) Spike 2. Spiking with This compound Internal Standard Sample->Spike Extraction 3. QuEChERS Extraction Spike->Extraction Cleanup 4. d-SPE Cleanup Extraction->Cleanup LC_MSMS 5. LC-MS/MS Analysis Cleanup->LC_MSMS Integration 6. Peak Integration LC_MSMS->Integration Ratio 7. Area Ratio Calculation (Methomyl / this compound) Integration->Ratio Quantification 8. Quantification using Calibration Curve Ratio->Quantification

Caption: General workflow for the quantification of Methomyl using this compound.

References

Chemical properties and structure of Methomyl-d3

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical Properties, Structure, and Application of Methomyl-d3 for Researchers, Scientists, and Drug Development Professionals.

This compound is the deuterated form of methomyl, a broad-spectrum carbamate (B1207046) insecticide.[1] Its primary application in a scientific setting is as an internal standard for the accurate quantification of methomyl in various matrices, including environmental and biological samples, using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] The incorporation of deuterium (B1214612) atoms provides a distinct mass difference from the unlabeled methomyl, allowing for precise and reliable measurements by correcting for variations during sample preparation and analysis.[2]

Chemical Properties and Structure

This compound shares a similar chemical structure with methomyl, with the key difference being the substitution of three hydrogen atoms with deuterium atoms on the methylamino group.

Structure:

  • Systematic Name: N-[[(methyl-d3-amino)carbonyl]oxy]-ethanimidothioic acid, methyl ester[3]

  • SMILES: CC(SC)=NOC(NC([2H])([2H])[2H])=O[3]

  • InChI: InChI=1S/C5H10N2O2S/c1-4(10-3)7-9-5(8)6-2/h1-3H3,(H,6,8)/i2D3[3]

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C5H7D3N2O2S[3][4]
Molecular Weight 165.23 g/mol [4][5]
CAS Number 1398109-07-3[3][4]
Appearance White Solid[6]
Purity ≥99% deuterated forms (d1-d3)[3]
Solubility Slightly soluble in Chloroform and Methanol (B129727).[3]
Storage Conditions 2-8°C, Hygroscopic, under inert atmosphere.[6]

Experimental Protocols

The primary experimental application of this compound is as an internal standard in quantitative analytical methods for methomyl. Below is a detailed methodology for a typical workflow involving the analysis of methomyl in a complex matrix, such as agricultural products, using LC-MS/MS.

Quantification of Methomyl in Agricultural Samples using this compound Internal Standard by LC-MS/MS

This protocol outlines the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection.

1. Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.

  • Homogenization: Weigh 10-15 g of the sample (e.g., fruit or vegetable) into a blender and homogenize.

  • Extraction:

    • Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add a known concentration of this compound internal standard solution.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO4, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA) sorbent to remove organic acids and sugars, and C18 to remove non-polar interferences).

    • Vortex for 30 seconds.

    • Centrifuge at a high speed for 2-5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned-up supernatant.

    • The extract may be diluted with a suitable solvent or directly injected into the LC-MS/MS system.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water with a modifier (e.g., 0.1% formic acid or ammonium (B1175870) formate) and an organic solvent like methanol or acetonitrile.

    • Flow Rate: A typical flow rate is between 0.2-0.5 mL/min.

    • Injection Volume: 1-10 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for methomyl.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification.

      • MRM Transition for Methomyl: Monitor for the specific precursor ion to product ion transition.

      • MRM Transition for this compound: Monitor for the specific precursor ion to product ion transition, which will have a +3 Da shift compared to unlabeled methomyl.

    • Data Analysis: The concentration of methomyl in the sample is determined by comparing the peak area ratio of the analyte (methomyl) to the internal standard (this compound) against a calibration curve prepared with known concentrations of methomyl and a constant concentration of this compound.

Visualizations

Experimental Workflow for Pesticide Residue Analysis

The following diagram illustrates the general workflow for the quantification of methomyl in a sample using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Sample Collection homogenize Homogenization sample->homogenize spike Spiking with This compound (IS) homogenize->spike extract QuEChERS Extraction spike->extract cleanup d-SPE Cleanup extract->cleanup lcms LC-MS/MS Analysis cleanup->lcms data Data Processing (Peak Integration) lcms->data quant Quantification (Analyte/IS Ratio) data->quant

Workflow for methomyl quantification using an internal standard.
Logical Relationship in Synthesis

The synthesis of this compound involves the use of a deuterated starting material. A plausible synthetic route would be analogous to the synthesis of methomyl, but utilizing methyl-d3-isocyanate.

synthesis_pathway MHTA S-Methyl N-hydroxythioacetimidate (MHTA) Reaction Reaction MHTA->Reaction MeNCO_d3 Methyl-d3-isocyanate MeNCO_d3->Reaction Methomyl_d3 This compound Reaction->Methomyl_d3

A potential synthetic pathway for this compound.

References

A Comprehensive Technical Guide to Commercially Available Methomyl-d3 Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available Methomyl-d3 standards, their suppliers, and their application in analytical testing. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who require highly pure, stable isotope-labeled internal standards for the accurate quantification of Methomyl.

Introduction to Methomyl and the Need for Labeled Standards

Methomyl is a broad-spectrum carbamate (B1207046) insecticide that functions by inhibiting acetylcholinesterase, an essential enzyme in the nervous system of insects.[1][2] Its widespread use in agriculture necessitates robust and reliable analytical methods for monitoring its residues in food products and environmental samples. The use of a stable isotope-labeled internal standard, such as this compound, is critical for achieving high accuracy and precision in quantitative analysis by mass spectrometry (MS)-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound, with its deuterium-labeled methyl group, exhibits nearly identical chemical and physical properties to unlabeled Methomyl, allowing it to co-elute chromatographically and experience similar ionization effects, thereby correcting for variations in sample preparation and instrument response.

Commercially Available this compound Standards

A variety of suppliers offer this compound standards in different formats, including neat solids and solutions at various concentrations. The following table summarizes the key quantitative data for commercially available this compound standards to facilitate easy comparison.

SupplierProduct Name/NumberCAS NumberMolecular FormulaPurity/Deuterium IncorporationFormatConcentrationSolvent
Cayman Chemical This compound / Item No. 395761398109-07-3C₅H₇D₃N₂O₂S≥98% Chemical Purity; ≥99% Deuterated Forms (d₁-d₃)Solid--
HPC Standards D3-Methomyl / 6759731398109-07-3C₅H₇D₃N₂O₂SNot SpecifiedSolid--
HPC Standards D3-Methomyl solution / 6760081398109-07-3C₅H₇D₃N₂O₂SNot SpecifiedSolution100 µg/mLAcetonitrile (B52724)
LGC Standards (E,Z)-Methomyl-d3 (N-methyl-d3) / CDN-D-74541398109-07-3C₅H₇D₃N₂O₂S99 atom % D, min 98% Chemical PurityNeat--
MedchemExpress This compound / HY-152048S1398109-07-3C₅H₇D₃N₂O₂SNot SpecifiedSolid--
Pharmaffiliates This compound / PA PST 0100151398109-07-3C₅H₇D₃N₂O₂SNot SpecifiedSolid--
CRM LABSTANDARD Methomyl D3 solution / LBS2G3L41331398109-07-3C₅H₇D₃N₂O₂SNot SpecifiedSolution100.00 mg/L, 1000.00 mg/LMethanol
TargetMol This compound (Standard) / TMSM-15941398109-07-3C₅H₇D₃N₂O₂SNot SpecifiedSolid--

Experimental Protocols: A Generalized Approach

Objective: To quantify the concentration of Methomyl in a vegetable sample using this compound as an internal standard.

Materials:

  • Homogenized vegetable sample

  • Methomyl analytical standard

  • This compound internal standard

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • Graphitized carbon black (GCB) sorbent (optional, for pigmented samples)

  • Centrifuge tubes (50 mL)

  • Syringe filters (0.22 µm)

  • LC-MS/MS system

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of Methomyl and this compound in acetonitrile.

    • Create a series of calibration standards by diluting the Methomyl stock solution and adding a constant concentration of the this compound internal standard to each.

  • Sample Extraction (QuEChERS-based approach):

    • Weigh 10 g of the homogenized vegetable sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile and the appropriate amount of the this compound internal standard solution.

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

    • Vortex vigorously for 1 minute and centrifuge.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the acetonitrile supernatant.

    • Add it to a d-SPE tube containing anhydrous MgSO₄ and PSA. For samples with high pigment content, GCB may also be included.

    • Vortex and centrifuge.

  • LC-MS/MS Analysis:

    • Filter the cleaned-up extract through a 0.22 µm syringe filter into an autosampler vial.

    • Inject an aliquot into the LC-MS/MS system.

    • LC Conditions (Typical):

      • Column: C18 reverse-phase column

      • Mobile Phase: A gradient of water with formic acid and acetonitrile with formic acid.

      • Flow Rate: 0.3-0.5 mL/min

    • MS/MS Conditions (Typical):

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Monitor the appropriate precursor-to-product ion transitions (MRM) for both Methomyl and this compound.

  • Quantification:

    • Construct a calibration curve by plotting the ratio of the peak area of Methomyl to the peak area of this compound against the concentration of Methomyl.

    • Determine the concentration of Methomyl in the sample by applying the peak area ratio from the sample analysis to the calibration curve.

Visualizations

Signaling Pathway of Methomyl's Mechanism of Action

Methomyl's primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE) at cholinergic synapses.[1][2] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, causing continuous stimulation of postsynaptic receptors and resulting in neurotoxicity.

Methomyl_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ActionPotential Action Potential Arrives Ca_channel Voltage-gated Ca²⁺ Channel ActionPotential->Ca_channel Opens Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Vesicle Synaptic Vesicle with Acetylcholine (ACh) Ca_influx->Vesicle Triggers Fusion ACh_release ACh Release Vesicle->ACh_release ACh Acetylcholine (ACh) ACh_release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Methomyl Methomyl Methomyl->AChE Inhibits Postsynaptic_Response Continuous Stimulation (Neurotoxicity) ACh_Receptor->Postsynaptic_Response Activates

Caption: Mechanism of Methomyl neurotoxicity via acetylcholinesterase inhibition.

Experimental Workflow for this compound Standard Procurement and Use

The following diagram illustrates a logical workflow for researchers from the initial identification of the need for a this compound standard to its final use in sample analysis.

Experimental_Workflow cluster_procurement Procurement Phase cluster_preparation Preparation Phase cluster_analysis Analysis Phase Identify_Need Identify Need for This compound Standard Supplier_Research Research Suppliers (e.g., using this guide) Identify_Need->Supplier_Research Select_Supplier Select Supplier based on Purity, Format, and Cost Supplier_Research->Select_Supplier Procure_Standard Procure Standard and Obtain Certificate of Analysis Select_Supplier->Procure_Standard Stock_Solution Prepare Internal Standard Stock Solution Procure_Standard->Stock_Solution Working_Solutions Prepare Calibration and Spiking Working Solutions Stock_Solution->Working_Solutions Sample_Prep Sample Preparation (Spike with IS) Working_Solutions->Sample_Prep Instrument_Analysis LC-MS/MS or GC-MS Analysis Sample_Prep->Instrument_Analysis Data_Processing Data Processing and Quantification Instrument_Analysis->Data_Processing Report_Results Report Results Data_Processing->Report_Results

Caption: Workflow for procurement and use of this compound internal standard.

References

CAS number and molecular weight of Methomyl-d3

Author: BenchChem Technical Support Team. Date: December 2025

This document provides the Chemical Abstracts Service (CAS) number and molecular weight for the deuterated form of Methomyl, Methomyl-d3. This information is essential for researchers and scientists in fields such as analytical chemistry, drug metabolism studies, and environmental analysis, where isotopically labeled standards are utilized for quantification.

Physicochemical Data

The key identifiers for this compound are summarized in the table below. This data is critical for accurate substance identification, experimental design, and data analysis in a research setting.

IdentifierValue
CAS Number 1398109-07-3[1][2][3][4][5]
Molecular Weight 165.23 g/mol [2][4][5][6][7]
Molecular Formula C₅H₇D₃N₂O₂S[1][4]

This compound is a deuterated isotopologue of Methomyl, a broad-spectrum carbamate (B1207046) insecticide.[1] In laboratory settings, it serves as an internal standard for the precise quantification of Methomyl in various matrices using mass spectrometry-based methods like GC-MS or LC-MS.[1][8]

References

A Comprehensive Technical Guide to the Stability and Storage of Methomyl-d3 Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and recommended storage conditions for the Methomyl-d3 analytical standard. The information presented is critical for ensuring the accuracy and reliability of quantitative analyses, such as those performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), where this compound is often employed as an internal standard.[1]

Overview of this compound

This compound is the deuterated form of methomyl, a broad-spectrum carbamate (B1207046) insecticide. The incorporation of deuterium (B1214612) atoms provides a distinct mass signature, making it an ideal internal standard for the quantification of methomyl in various matrices. Accurate quantification relies on the stability and purity of the standard; therefore, understanding its degradation pathways and optimal storage conditions is paramount.

Storage Conditions and Stability of Solid Standard

The long-term stability of the this compound analytical standard is best maintained when stored in its solid form under controlled conditions.

Recommended Storage:

  • Temperature: The consensus among suppliers is to store the solid standard at -20°C .[1] One supplier indicates a stability of at least four years under these conditions.[1][2]

  • General Conditions: It is also advised to keep the container tightly closed in a dry, cool, and well-ventilated place.[3]

Stability and Handling of this compound Solutions

While the solid standard is quite stable, this compound in solution is more susceptible to degradation. Specific stability data for this compound in common laboratory solvents is not extensively published; however, data from its non-deuterated counterpart, methomyl, and general guidelines for pesticide standards offer valuable insights.

Solvent Selection and Preparation of Stock Solutions
  • Solubility: this compound is slightly soluble in chloroform (B151607) and methanol.[1] Acetonitrile (B52724) is also a commonly used solvent for preparing standards for chromatographic analysis.

  • Stock Solution Preparation: To prepare a stock solution, dissolve the solid this compound in a suitable solvent. It is recommended to purge the solvent with an inert gas, such as nitrogen or argon, to remove dissolved oxygen, which can contribute to oxidative degradation.

Storage of Solutions
  • Stock Solutions: Store stock solutions at -20°C in airtight, amber glass vials to protect from light. Under these conditions, stock solutions of many pesticide standards can be stable for several months.

  • Working Solutions: Working solutions, which are typically at lower concentrations, are less stable and should be prepared fresh from the stock solution daily or as needed for analysis. If short-term storage is necessary, they should be kept refrigerated at 2-8°C.

Factors Affecting Stability in Solution

Several factors can influence the rate of degradation of methomyl in solution:

  • pH: Studies on non-deuterated methomyl show that it is stable in neutral or slightly acidic aqueous solutions. However, it degrades in alkaline conditions.[4] The rate of decomposition increases with higher pH.

  • Temperature: Higher temperatures accelerate the degradation of methomyl in aqueous solutions.

  • Light: Exposure to sunlight, particularly artificial sunlight, can lead to the decomposition of methomyl in water.[4]

  • Air (Oxygen): The presence of air can contribute to the degradation of aqueous solutions of methomyl.

The table below summarizes the hydrolysis data for non-deuterated methomyl, which provides a useful reference for the stability of this compound in aqueous matrices.

pHTemperatureHalf-Life
525°CStable for 30 days
725°CStable for 30 days
925°C30 days
Data for non-deuterated methomyl. Source:[4]

Degradation Pathways

Understanding the potential degradation pathways of methomyl is crucial for identifying potential interferences and ensuring the integrity of analytical results. The primary degradation pathways involve hydrolysis and photolysis.

  • Hydrolysis: In alkaline aqueous solutions, methomyl hydrolyzes at the carbamate ester linkage. The primary degradation product identified is S-methyl-N-hydroxythioacetimidate, also known as methomyl oxime.[3]

  • Photocatalytic Degradation: In the presence of a catalyst like TiO2 and UV light, methomyl degradation can occur through several mechanisms, including the rupture of the ester bond, hydroxylation of the methyl group, and decarboxylation.

Below is a diagram illustrating the main degradation pathways of methomyl.

G Methomyl Methomyl / this compound Hydrolysis Hydrolysis (Alkaline Conditions) Methomyl->Hydrolysis H2O / OH- Photodegradation Photocatalytic Degradation (UV/TiO2) Methomyl->Photodegradation UV / TiO2 Methomyl_Oxime S-methyl-N-hydroxythioacetimidate (Methomyl Oxime) Hydrolysis->Methomyl_Oxime Photodegradation->Methomyl_Oxime Ester bond rupture Hydroxylation_Product Hydroxylated Intermediate Photodegradation->Hydroxylation_Product Hydroxylation Decarboxylation_Product Decarboxylated Product Hydroxylation_Product->Decarboxylation_Product Decarboxylation

Caption: Known degradation pathways of methomyl.

Experimental Protocol: Stability Study of this compound in Acetonitrile

The following is a representative protocol for conducting a stability study of a this compound stock solution in acetonitrile.

Objective: To determine the short-term and long-term stability of a 1000 µg/mL this compound stock solution in acetonitrile under different storage conditions.

Materials:

  • This compound analytical standard, solid

  • Acetonitrile, HPLC or LC-MS grade

  • Volumetric flasks, Class A

  • Pipettes, calibrated

  • Amber glass vials with PTFE-lined caps

  • LC-MS/MS system

Procedure:

  • Preparation of Stock Solution (Day 0):

    • Accurately weigh approximately 10 mg of solid this compound.

    • Quantitatively transfer the solid to a 10 mL volumetric flask.

    • Dissolve and bring to volume with acetonitrile to create a nominal 1000 µg/mL stock solution.

    • Sonicate for 5 minutes to ensure complete dissolution.

  • Preparation of Study Samples:

    • Aliquot the stock solution into multiple amber glass vials.

    • Prepare a sufficient number of vials for each storage condition and time point.

  • Storage Conditions:

    • Store the vials under the following conditions:

      • -20°C (long-term)

      • 4°C (refrigerated, short-term)

      • Room temperature (approx. 25°C) exposed to ambient light (accelerated degradation)

  • Analysis:

    • Time Points: Analyze the samples at T=0, 1 week, 2 weeks, 1 month, 3 months, 6 months, and 12 months.

    • Sample Preparation for Analysis:

      • On each analysis day, prepare a fresh 1000 µg/mL this compound reference standard from the solid material.

      • Prepare a working solution (e.g., 1 µg/mL) from both the stored samples and the fresh reference standard by diluting with acetonitrile.

    • LC-MS/MS Analysis:

      • Analyze the working solutions using a validated LC-MS/MS method.

      • Inject each sample in triplicate.

  • Data Analysis:

    • Calculate the mean peak area of the triplicate injections for each stored sample and the fresh reference standard.

    • Determine the stability of the stored samples by comparing their mean peak area to that of the fresh reference standard using the following formula:

      • % Stability = (Mean Peak Area of Stored Sample / Mean Peak Area of Fresh Standard) * 100

    • The standard is considered stable if the percentage is within a predefined range (e.g., 90-110%).

The workflow for handling and preparing the this compound analytical standard is depicted in the diagram below.

G cluster_storage Storage cluster_prep Preparation cluster_analysis Analysis Receive Receive Solid Standard Store_Solid Store at -20°C in a dry, dark place Receive->Store_Solid Weigh Accurately weigh solid Store_Solid->Weigh Dissolve Dissolve in appropriate solvent (e.g., Acetonitrile) Weigh->Dissolve Stock_Solution Prepare Stock Solution (e.g., 1000 µg/mL) Dissolve->Stock_Solution Store_Stock Store Stock Solution at -20°C in amber vials Stock_Solution->Store_Stock Dilute Dilute Stock Solution Stock_Solution->Dilute Store_Stock->Dilute Working_Solution Prepare Fresh Working Solution (e.g., 1 µg/mL) Dilute->Working_Solution Analyze Use for LC-MS/MS or GC-MS analysis Working_Solution->Analyze

Caption: Workflow for handling and preparation of this compound.

Conclusion and Recommendations

To ensure the highest quality of analytical data, the following recommendations for the stability and storage of this compound should be followed:

  • Solid Standard: Long-term storage of the solid this compound standard should be at -20°C in a tightly sealed container, protected from light and moisture.

  • Stock Solutions: Prepare stock solutions in a high-purity solvent like acetonitrile. Store them at -20°C in amber, airtight vials. While likely stable for several months, periodic checks against a freshly prepared standard are advisable for long-term projects.

  • Working Solutions: Always prepare working solutions fresh from the stock solution for daily use to minimize potential degradation and ensure the most accurate results.

  • Avoid: Do not store solutions at room temperature for extended periods, and avoid exposure to light and alkaline conditions.

References

Technical Guide: Solubility Profile of Methomyl-d3 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Methomyl-d3 in various organic solvents. The information herein is intended to support research, analytical method development, and formulation activities.

Introduction to this compound

This compound is the deuterated form of Methomyl, a broad-spectrum carbamate (B1207046) insecticide. In analytical chemistry, this compound serves as a crucial internal standard for the accurate quantification of Methomyl in various matrices using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1] Its physical and chemical properties are nearly identical to those of Methomyl, with the primary difference being the isotopic labeling which allows for its differentiation in mass spectrometric analysis.

Physical and Chemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValue
CAS Number 1398109-07-3[1][2][3][4]
Molecular Formula C₅H₇D₃N₂O₂S[1][4]
Molecular Weight 165.23 g/mol [3][4][5]
Physical State White crystalline solid[1][2]
Melting Point 78 - 79 °C[2]
Odor Slight sulfurous[2]

Solubility Profile

Qualitative Solubility of this compound:

  • Chloroform: Slightly soluble[1][4]

  • Methanol: Slightly soluble[1][4]

Quantitative Solubility of Methomyl (as a proxy for this compound):

The following table summarizes the solubility of Methomyl in various organic solvents.

SolventSolubility (g/L)
Methanol 1000[6]
Acetone 720[6]
Ethanol 420[6]
Isopropanol 220[6]
Toluene 30[6]

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a compound in a given solvent.[7]

I. Materials and Equipment

  • This compound (analytical standard)

  • Organic solvent of interest (HPLC grade or equivalent)

  • Analytical balance

  • Glass vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

II. Procedure

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a glass vial. The excess solid should be visually apparent.

    • Add a known volume of the organic solvent to the vial.

  • Equilibration:

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker set to a specific temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • After equilibration, allow the vial to stand at the same constant temperature to let the undissolved solid settle.

    • Centrifuge the vial to further facilitate the separation of the solid from the supernatant.

    • Carefully withdraw a known volume of the clear supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

  • Quantification of Solute:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.

    • Dilute the filtered supernatant with a known volume of the solvent to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample using the same HPLC method and determine the concentration of this compound from the calibration curve.

  • Data Reporting:

    • Calculate the solubility by taking into account the dilution factor.

    • The solubility is typically reported in mg/mL or g/L at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Add excess this compound to a vial B Add a known volume of organic solvent A->B C Seal vial and agitate at constant temperature (24-48 hours) B->C D Allow solid to settle C->D E Centrifuge to pellet undissolved solid D->E F Filter supernatant (e.g., 0.22 µm PTFE) E->F H Dilute filtered supernatant F->H G Prepare calibration standards I Analyze by HPLC G->I H->I J Calculate solubility from calibration curve I->J K K J->K Report solubility (e.g., mg/mL at 25°C)

Caption: Workflow for determining solubility using the shake-flask method.

References

Toxicological profile of Methomyl and its deuterated analog

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Toxicological Profiles of Methomyl and its Deuterated Analog

Introduction

Methomyl is a broad-spectrum carbamate (B1207046) insecticide first introduced in 1966.[1][2] It is utilized to control a wide variety of insect pests on an extensive range of agricultural crops, including fruits, vegetables, grains, and cotton.[1][3] Its mode of action is through contact and ingestion, providing rapid knockdown of pests.[4][5] Like other N-methyl carbamates, Methomyl's primary mechanism of toxicity is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of both insects and mammals.[4][6][7][8] Due to its high acute toxicity to humans, most Methomyl formulations are classified as Restricted Use Pesticides (RUPs).[1][7]

This guide provides a comprehensive overview of the toxicological profile of Methomyl. It also explores the toxicological profile of its deuterated analog, Methomyl-d3. While specific toxicological studies on this compound are not publicly available, as it is primarily used as an internal standard for analytical quantification, this paper will discuss the theoretical implications of deuteration on its metabolic fate and toxicity based on the principles of the Kinetic Isotope Effect (KIE).[9][10]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for Methomyl is the inhibition of the enzyme acetylcholinesterase (AChE).[4][8][11] In a healthy nervous system, the neurotransmitter acetylcholine (B1216132) (ACh) is released into the synaptic cleft to transmit a nerve impulse, after which it is rapidly hydrolyzed and inactivated by AChE.

Methomyl acts as a competitive, reversible inhibitor of AChE.[12][13] It carbamylates the active site of the enzyme, rendering it unable to break down acetylcholine. This leads to the accumulation of ACh at nerve endings and neuromuscular junctions, causing excessive and continuous stimulation of cholinergic receptors.[4][6] This overstimulation results in a state known as a "cholinergic crisis," characterized by a range of symptoms from muscle tremors and excessive salivation to paralysis and respiratory failure, which is the ultimate cause of death in acute poisoning.[1][4][7][13] The reversibility of this inhibition allows for rapid recovery if the exposure is not lethal.[3][12]

ACh Acetylcholine (ACh) Released Receptor Postsynaptic Receptor ACh->Receptor Binds AChE Acetylcholinesterase (AChE) Hydrolysis Hydrolysis AChE->Hydrolysis Breaks down ACh Receptor->AChE Released ACh Methomyl Methomyl AChE_inhibited Inhibited AChE Methomyl->AChE_inhibited Inhibits ACh_accum ACh Accumulation Overstim Receptor Overstimulation ACh_accum->Overstim Toxicity Cholinergic Crisis (Toxicity) Overstim->Toxicity

Caption: Mechanism of Methomyl toxicity via acetylcholinesterase inhibition.

Toxicokinetics and Metabolism

Methomyl is rapidly absorbed following oral, inhalation, and dermal exposure.[1][3][14] Animal studies show that absorption and excretion are largely complete within a few days of oral administration.[3] Dermal penetration in mice was estimated to be 88% within six hours.[14]

The metabolism of Methomyl is rapid and extensive.[14][15] The primary metabolic pathway involves hydrolysis of the carbamate ester linkage to form methomyl oxime.[8] Subsequent reactions lead to the formation of acetonitrile (B52724) and carbon dioxide, which are eliminated primarily through respiration.[3][8][14] Another significant metabolite found in rat urine is a mercapturic acid derivative.[3] Notably, neither Methomyl itself nor its oxime derivative are typically detected in the urine, indicating thorough metabolism.[3] The mixed-function oxidase system, involving cytochrome P450 enzymes, is believed to play a role in its metabolic degradation.[8][16]

Methomyl Methomyl Hydrolysis Hydrolysis (Carbamate Ester Linkage) Methomyl->Hydrolysis Conjugation Conjugation with Glutathione Methomyl->Conjugation Oxime Methomyl Oxime (S-Methyl-N-hydroxy- thioacetimidate) Hydrolysis->Oxime Rearrangement Rearrangement & Elimination Oxime->Rearrangement Acetonitrile Acetonitrile Rearrangement->Acetonitrile CO2 Carbon Dioxide Rearrangement->CO2 Excretion Excretion (Respiration, Urine) Acetonitrile->Excretion CO2->Excretion Mercapturic Mercapturic Acid Derivative Conjugation->Mercapturic Mercapturic->Excretion

Caption: Simplified metabolic pathway of Methomyl.

Quantitative Toxicological Data

Methomyl is classified as highly toxic via the oral and inhalation routes but has low dermal toxicity.[1][3][12][15] The recovery from acute, non-lethal exposure is typically rapid.[3][12]

Acute Toxicity

The following table summarizes the acute toxicity values for Methomyl across various species and routes of exposure.

ParameterSpeciesRouteValueReference(s)
LD₅₀ RatOral17-45 mg/kg[1][3][12][17]
MouseOral10 mg/kg[1]
Guinea PigOral15 mg/kg[1]
RabbitDermal>2000 mg/kg[3][12][18][19]
Bobwhite QuailOral24.2 mg/kg[1]
LC₅₀ RatInhalation (4-hr)0.26-0.3 mg/L[1][3][12][17][19]
Chronic Toxicity and Acceptable Intake

Long-term studies have been conducted to determine the effects of repeated exposure to Methomyl. It has not been found to be carcinogenic in rats or mice.[1][2][3]

ParameterSpeciesStudy DurationValueBasis for ValueReference(s)
NOEL Rat2 years5 mg/kg/dayDepressed body weight gain[3]
Mouse2 years8.7 mg/kg/dayDecreased hemoglobin/RBC counts at higher doses[3]
Dog2 years3 mg/kg/dayClinical signs of toxicity at higher doses[3][18]
ADI Human-0.03 mg/kg/dayBased on 2-year dog study with a 100-fold safety factor[1][3][18]
RfD Human-0.025 mg/kg/day-[1]

Toxicological Profile of Deuterated Methomyl

Specific toxicological studies for deuterated Methomyl (this compound) are not available in the public literature.[9][10] this compound is primarily synthesized for use as an internal standard in analytical chemistry for the precise quantification of Methomyl in various matrices.[9]

However, the toxicological profile of a deuterated compound can be theoretically inferred by considering the Kinetic Isotope Effect (KIE) .[20][21] The KIE describes the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its heavier isotopes.[20] The bond between carbon and deuterium (B1214612) (C-D) is stronger than the bond between carbon and hydrogen (C-H). Consequently, breaking a C-D bond requires more energy, and reactions where C-H bond cleavage is the rate-limiting step will proceed more slowly with the deuterated compound.[21][22]

In the context of Methomyl, deuteration could occur on the S-methyl or N-methyl groups. The metabolism of Methomyl involves enzymes like cytochrome P450s, which often catalyze reactions where C-H bond cleavage is a rate-determining step.[16][22]

  • Potential Impact on Metabolism: If the deuterated C-H bond is involved in the primary metabolic pathway, the metabolism of this compound would be slower than that of non-deuterated Methomyl.

  • Potential Impact on Toxicity: A slower rate of metabolism could lead to a longer half-life of the parent compound in the body. This could potentially increase the duration of acetylcholinesterase inhibition, possibly leading to prolonged or increased toxicity from a given dose. Conversely, if metabolism leads to a more toxic intermediate, deuteration could be protective. Given that Methomyl's toxicity is due to the parent compound's action on AChE, a decreased metabolic rate is more likely to increase its toxic potential.

Without experimental data, this remains a theoretical assessment. Direct toxicological testing would be required to confirm the actual acute and chronic toxicity of this compound.

Experimental Protocols

The toxicological data for Methomyl have been generated using standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD) or the U.S. Environmental Protection Agency (EPA).

Acute Oral Toxicity (LD₅₀) - e.g., OECD Guideline 425

This protocol is designed to estimate the median lethal dose (LD₅₀) of a substance.

  • Animal Selection: Healthy, young adult rats of a standard strain are used. They are acclimated to laboratory conditions.

  • Dose Administration: The test substance is administered orally by gavage in a single dose. A sequential dosing approach is used (the "Up-and-Down Procedure").

  • Procedure:

    • A single animal is dosed at a level estimated to be near the LD₅₀.

    • The animal is observed for signs of toxicity and mortality over 48 hours.

    • If the animal survives, the next animal is given a higher dose.

    • If the animal dies, the next animal is given a lower dose.

    • This process is continued for a small number of animals until stopping criteria are met.

  • Observation: Animals are observed for at least 14 days for signs of toxicity, including changes in skin, fur, eyes, and behavior. Body weight is recorded weekly.

  • Data Analysis: The LD₅₀ is calculated from the results of the sequential dosing using a maximum likelihood method.

Start Start: Select Animal 1 Dose1 Dose at Best Estimate of LD50 Start->Dose1 Observe1 Observe for 48h Dose1->Observe1 Died Dose Next Animal at Lower Level Observe1->Died Died Survived Dose Next Animal at Higher Level Observe1->Survived Survived Continue Continue Sequence (4-5 Animals) Died->Continue Survived->Continue Stop Stopping Criteria Met? Continue->Stop Stop->Dose1 No Observe14 Observe all survivors for 14 days Stop->Observe14 Yes Calculate Calculate LD50 (Maximum Likelihood) Observe14->Calculate

Caption: Workflow for an acute oral toxicity study (Up-and-Down Procedure).
Cholinesterase Inhibition Assay

This in vitro or ex vivo assay measures the effect of a substance on the activity of the AChE enzyme.

  • Source of Enzyme: AChE can be sourced from purified commercial preparations, red blood cell lysates, or brain tissue homogenates from control or treated animals.

  • Assay Principle (Ellman's Method):

    • The substrate, acetylthiocholine, is added to the enzyme preparation. AChE hydrolyzes it to produce thiocholine.

    • A chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), is present in the reaction mixture.

    • Thiocholine reacts with DTNB to produce a yellow-colored anion (5-thio-2-nitrobenzoic acid).

  • Procedure:

    • The enzyme source is pre-incubated with various concentrations of the inhibitor (Methomyl).

    • The reaction is initiated by adding the substrate (acetylthiocholine) and DTNB.

    • The rate of color change is measured over time using a spectrophotometer at a wavelength of 412 nm.

  • Data Analysis: The rate of the reaction is proportional to the AChE activity. The inhibition is calculated by comparing the activity in the presence of Methomyl to the activity of an uninhibited control. An IC₅₀ (the concentration of inhibitor that causes 50% inhibition) can be determined.

Conclusion

Methomyl is a highly effective insecticide with a well-characterized toxicological profile. Its high acute oral and inhalation toxicity is directly related to its potent and reversible inhibition of acetylcholinesterase.[3][4][12] The compound is rapidly metabolized and does not accumulate in the body, and long-term studies have not shown evidence of carcinogenicity.[1][3][14] Regulatory bodies have established an Acceptable Daily Intake (ADI) based on comprehensive animal studies to ensure human safety.[3][18]

While there is a lack of direct toxicological data for deuterated Methomyl, the principles of the Kinetic Isotope Effect suggest that its toxicokinetics could differ significantly from the parent compound.[20][21] Specifically, a slower rate of metabolism could potentially increase its half-life and toxicological impact. This highlights the importance of not assuming toxicological equivalence for isotopically labeled compounds without specific experimental verification.

References

A Technical Guide to the Regulatory Landscape and Analysis of Methomyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methomyl is a broad-spectrum carbamate (B1207046) insecticide used to control a wide range of pests on various agricultural crops. Due to its potential toxicity, regulatory agencies worldwide have established strict limits for its residues in food and environmental matrices. This technical guide provides an in-depth overview of the global regulatory limits for methomyl, detailed experimental protocols for its detection, and an exploration of its primary mechanism of action through the cholinergic signaling pathway.

Regulatory Limits for Methomyl

The maximum residue limits (MRLs) for methomyl in food products are established by numerous international and national bodies to ensure consumer safety. These limits can vary significantly based on the commodity and the regulatory jurisdiction. For environmental samples, regulatory values are less standardized globally and are often issued as guidance or trigger values.

Methomyl Residue Limits in Food

The following tables summarize the MRLs for methomyl in various food commodities across different regulatory bodies. It is important to note that regulations are subject to change, and consulting the latest updates from the respective agencies is recommended.

Table 1: Methomyl Maximum Residue Limits (MRLs) in Food - International and Regional Standards

Regulatory BodyCommodity GroupMRL (mg/kg)
Codex Alimentarius Alfalfa, hay and/or straw20
Apples0.3
Asparagus2
Barley2
Beans (dry)0.05
Citrus fruits1
Cotton seed0.2
Grapes0.3
Lettuce, Head and Leaf0.2
Maize0.02
Meat (from mammals other than marine mammals)0.02
Milks0.02[1]
Onions, Bulb0.2
Peas (pods and succulent immature seeds)5
Peppers0.7
Peppers, Chili (dried)10
Potato0.02
Soya bean (dry)0.1
Sugar beet0.1
Sweet corn (corn-on-the-cob)0.1
Tomato1
Wheat0.2
European Union (EU) Most products0.01* (LOD)[2][3][4]
Kumquats and GherkinsBased on Codex MRLs[2][3][4]
United States (EPA) Alfalfa, forage10.0
Apples2.0
Asparagus8.0
Barley, grain0.2
Beans, succulent3.0
Cabbage5.0
Celery10.0
Citrus, oil15.0
Corn, sweet, kernel plus cob with husks removed0.2
Cotton, undelinted seed0.4
Lettuce, head6.0
Onions, dry bulb0.5
Peanuts0.1
Peas, succulent5.0
Peppers4.0
Potato0.2
Soybean, seed0.2
Spinach6.0
Tomato2.0
Wheat, grain0.2
Canada Broccoli, Brussels sprouts, Cabbage, Cauliflower0.01
Sweet corn, Succulent peas0.01
Imported Head and Leaf Lettuce5.0[5]
Japan Cabbage0.5[6]
Most other agricultural productsRefer to Japan's Ministry of Health, Labour and Welfare for specific MRLs.
China Various food categoriesRefer to China's National Food Safety Standards (GB 2763).[7]

* MRL set at or about the Limit of Detection (LOD) or Limit of Quantification (LOQ). Note: For the European Union, methomyl is no longer permitted for use, and MRLs for most products are set at the limit of determination (LOD), which is typically 0.01 mg/kg, though it can be 0.02 or 0.05 mg/kg depending on analytical capabilities.[2][3][4] The new MRLs were set to apply from April 8, 2024.[2][3][4] In China, the use of methomyl in agriculture is being phased out, with a ban on sales and use effective from June 1, 2026.[8]

Regulatory Limits for Methomyl in Environmental Samples

Environmental limits for methomyl are established to protect aquatic and terrestrial ecosystems. These are often presented as water quality criteria, guidelines, or trigger values. Specific soil limits are less commonly defined in regulations.

Table 2: Methomyl Limits in Environmental Samples

Region/OrganizationMatrixLimit/ValueNotes
United States (EPA) FreshwaterAcute: 5.5 µg/L; Chronic: 0.5 µg/L[9]Aquatic life criteria for the San Joaquin River system. The EPA has not established a national aquatic life water quality criterion for methomyl.[9]
Drinking WaterHealth Advisory (Lifetime): Not established. One-Day HA: 0.03 mg/L, Ten-Day HA: 0.03 mg/L (for a 10-kg child)The EPA's Office of Drinking Water provides health advisories as non-enforceable concentrations.
SoilNo specific regulatory limit found.Regulation focuses on application rates and buffer zones to prevent runoff.
Australia FreshwaterTrigger Value: 3.5 µg/L[10]Moderate reliability trigger value for 95% species protection.[10]
Marine WaterTrigger Value: 3.5 µg/L[10]Low reliability, adopted from the freshwater value.[10]
Drinking WaterGuideline: 0.02 mg/L[7]Based on short-term health effects.[7]
European Union Surface WaterNo specific Environmental Quality Standard (EQS) for methomyl listed in the Water Framework Directive.The focus is on phasing out its use.
SoilNo specific regulatory limit found.

Experimental Protocols for Methomyl Analysis

The determination of methomyl residues in food and environmental samples typically involves extraction, cleanup, and analysis by chromatographic techniques.

Sample Preparation: Extraction and Cleanup

1. Food Samples (QuEChERS Method - Quick, Easy, Cheap, Effective, Rugged, and Safe)

  • Extraction:

    • Homogenize 10-15 g of the food sample.

    • Add 10-15 mL of acetonitrile (B52724) (with 1% acetic acid for the AOAC method).

    • Add internal standards.

    • Add QuEChERS extraction salts (e.g., MgSO₄, NaCl, sodium citrate).

    • Shake vigorously for 1 minute and centrifuge.

  • Cleanup (Dispersive Solid-Phase Extraction - d-SPE):

    • Take an aliquot of the supernatant from the extraction step.

    • Add it to a tube containing a d-SPE sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences, and graphitized carbon black (GCB) to remove pigments, though GCB may retain planar pesticides like methomyl).

    • Vortex and centrifuge.

    • The resulting supernatant is ready for analysis.

2. Soil Samples

  • Extraction:

    • Weigh 25 g of a representative soil sample into an Erlenmeyer flask.

    • Thoroughly wet the sample with deionized water.

    • Add 100 mL of ethyl acetate (B1210297) and shake for 15 minutes.[11]

    • Decant the ethyl acetate through filter paper.

    • Repeat the extraction two more times with 100 mL of ethyl acetate each time.[11]

    • Combine the extracts and evaporate to a smaller volume (e.g., 5 mL).[11]

  • Cleanup (Silica Gel Column Chromatography):

    • Prepare a silica (B1680970) gel column.

    • Load the concentrated extract onto the column.

    • Wash the column with a non-polar solvent mixture (e.g., 1:1 hexane:ethyl acetate) to remove interferences.[11]

    • Elute methomyl with a more polar solvent mixture (e.g., 10% methanol (B129727) in ethyl acetate).[11]

    • Concentrate the eluate for analysis.[11]

3. Water Samples

  • Solid-Phase Extraction (SPE):

    • Adjust the pH of the water sample to approximately 3.

    • Condition an SPE cartridge (e.g., C18) with methanol followed by deionized water.

    • Pass the water sample through the cartridge.

    • Wash the cartridge with deionized water to remove salts.

    • Dry the cartridge under vacuum or with nitrogen.

    • Elute methomyl with a suitable organic solvent (e.g., acetonitrile or ethyl acetate).

    • Concentrate the eluate for analysis.

Analytical Methods

1. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) Detection

  • Principle: HPLC separates methomyl from other components in the sample extract based on its affinity for the stationary phase of the column.

  • Typical Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid.

    • Detection:

      • UV Detector: Methomyl has a UV absorbance maximum around 233 nm.[10]

      • Mass Spectrometry (MS/MS): Provides higher selectivity and sensitivity, especially in complex matrices. Multiple Reaction Monitoring (MRM) is used for quantification.

  • Flowchart for HPLC Analysis:

    HPLC_Workflow Sample_Prep Sample Preparation (Extraction & Cleanup) HPLC_System HPLC System (Pump, Injector, Column) Sample_Prep->HPLC_System Inject Extract Detection Detection (UV or MS/MS) HPLC_System->Detection Separated Analytes Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis Signal

    A simplified workflow for HPLC analysis of methomyl.

2. Gas Chromatography (GC) with Mass Spectrometry (MS) Detection

  • Principle: GC is suitable for thermally stable and volatile compounds. Methomyl can be analyzed by GC, although derivatization to its more stable oxime may be necessary for improved chromatography.[10]

  • Typical Conditions:

    • Column: A non-polar or medium-polarity capillary column.

    • Injection: Splitless or pulsed splitless injection.

    • Detection: Mass spectrometry (MS or MS/MS) is the preferred detector for its selectivity and sensitivity.

  • Note: Due to methomyl's thermal lability, care must be taken with injector and oven temperatures to avoid degradation.

Mechanism of Action: Cholinergic Signaling Pathway Inhibition

Methomyl's primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE).[12][13] AChE is crucial for the proper functioning of the nervous system in both insects and mammals.

The Cholinergic Synapse

In a healthy cholinergic synapse, the neurotransmitter acetylcholine (B1216132) (ACh) is released from the presynaptic neuron and binds to receptors on the postsynaptic neuron, transmitting a nerve impulse. AChE then rapidly hydrolyzes ACh into choline (B1196258) and acetic acid, terminating the signal.

Methomyl's Inhibition of Acetylcholinesterase

Methomyl acts as a reversible inhibitor of AChE. It carbamylates the serine hydroxyl group in the active site of the enzyme, rendering it unable to hydrolyze acetylcholine. This leads to an accumulation of ACh in the synaptic cleft, causing continuous stimulation of the postsynaptic receptors. The overstimulation of the nervous system results in symptoms such as muscle tremors, paralysis, and ultimately, death in target pests.[13][14]

The following diagram illustrates the inhibition of acetylcholinesterase by methomyl.

Methomyl_AChE_Inhibition Mechanism of Acetylcholinesterase (AChE) Inhibition by Methomyl cluster_Normal Normal Synaptic Transmission cluster_Inhibited Synaptic Transmission with Methomyl ACh_release Acetylcholine (ACh) Released ACh_receptor ACh Binds to Postsynaptic Receptor ACh_release->ACh_receptor Signal_prop Signal Propagation ACh_receptor->Signal_prop AChE_active Active Acetylcholinesterase (AChE) ACh_receptor->AChE_active ACh dissociates ACh_hydrolysis ACh Hydrolyzed to Choline + Acetate AChE_active->ACh_hydrolysis Enzymatic Degradation Methomyl Methomyl AChE_inhibited Inhibited AChE Signal_term Signal Termination ACh_hydrolysis->Signal_term Methomyl->AChE_active Inhibits ACh_accum ACh Accumulation in Synapse Overstimulation Continuous Receptor Stimulation ACh_accum->Overstimulation Toxicity Neurotoxicity Overstimulation->Toxicity ACh_release_inhib Acetylcholine (ACh) Released ACh_release_inhib->ACh_accum No degradation ACh_receptor_inhib ACh Binds to Postsynaptic Receptor ACh_release_inhib->ACh_receptor_inhib ACh_receptor_inhib->Overstimulation

Inhibition of acetylcholinesterase by methomyl leads to neurotoxicity.

Conclusion

The regulation of methomyl is a dynamic field, with a clear trend towards stricter controls and lower MRLs, particularly in regions like the European Union. For researchers and professionals in drug development and food safety, a thorough understanding of these regulatory limits is paramount for compliance and ensuring public health. The analytical methods outlined, particularly LC-MS/MS, provide the necessary sensitivity and selectivity for the accurate quantification of methomyl residues. Furthermore, a grasp of its mechanism of action via acetylcholinesterase inhibition is fundamental to understanding its toxicological profile and the rationale behind the stringent regulations. Continuous monitoring of regulatory updates and advancements in analytical methodologies will be essential for navigating the evolving landscape of pesticide residue analysis.

References

Methodological & Application

Application Note: Quantitative Analysis of Methomyl in Vegetable Matrices using LC-MS/MS with a Methomyl-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of the carbamate (B1207046) insecticide Methomyl in vegetable matrices. The procedure utilizes a straightforward QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Methomyl-d3, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The method demonstrates excellent linearity, recovery, and sensitivity, making it suitable for routine food safety and quality control testing.

Introduction

Methomyl is a broad-spectrum carbamate insecticide used to control a wide range of pests on various agricultural crops. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for Methomyl in food products.[1] Consequently, there is a critical need for reliable and sensitive analytical methods to monitor its presence in complex food matrices. LC-MS/MS has become the technique of choice for this application due to its high selectivity and sensitivity.[1][2]

The primary challenge in analyzing pesticide residues in vegetable matrices is the presence of complex co-extractives that can interfere with the analysis, often leading to ion suppression or enhancement in the mass spectrometer. To mitigate these matrix effects, this method employs this compound as an internal standard.[3] The QuEChERS sample preparation protocol is utilized for its efficiency and effectiveness in extracting a broad range of pesticides while removing a significant portion of interfering matrix components.[4][5][6][7][8]

Experimental Workflow

The overall experimental process, from sample preparation to data analysis, is outlined below.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenization 1. Sample Homogenization (10g vegetable sample) Extraction 2. Acetonitrile (B52724) Extraction (Add ACN & this compound IS) Homogenization->Extraction Salting_Out 3. Partitioning (Add QuEChERS Salts) Extraction->Salting_Out Centrifuge1 4. Centrifugation Salting_Out->Centrifuge1 dSPE 5. Dispersive SPE Cleanup (Transfer supernatant to dSPE tube) Centrifuge1->dSPE Centrifuge2 6. Final Centrifugation dSPE->Centrifuge2 Filtration 7. Filtration & Dilution (Filter supernatant for LC-MS/MS) Centrifuge2->Filtration LC_Separation 8. Chromatographic Separation (C18 Reverse Phase) Filtration->LC_Separation MS_Detection 9. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification 10. Quantification (Internal Standard Calibration) MS_Detection->Quantification Reporting 11. Reporting Results Quantification->Reporting

Caption: Experimental workflow for Methomyl analysis.

Detailed Protocols

Materials and Reagents
Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Methomyl and this compound in methanol.

  • Working Standard Mixture: Prepare a series of calibration standards by diluting the Methomyl stock solution with a 50:50 mixture of water and acetonitrile to achieve concentrations ranging from 1 µg/L to 200 µg/L.

  • Internal Standard (IS) Spiking Solution (1 µg/mL): Dilute the this compound stock solution in acetonitrile.

Sample Preparation (QuEChERS Protocol)
  • Homogenization: Weigh 10 g of a representative, homogenized vegetable sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile and 100 µL of the 1 µg/mL this compound internal standard solution to the sample. Cap and shake vigorously for 1 minute.

  • Partitioning: Add the QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquhydrate).[9] Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 4,000 rpm for 5 minutes.

  • Dispersive SPE Cleanup: Transfer 1 mL of the upper acetonitrile layer into a 2 mL dSPE tube containing 150 mg MgSO₄ and 50 mg PSA. Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at 10,000 rpm for 2 minutes.

  • Final Extract: Carefully collect the supernatant, filter it through a 0.22 µm syringe filter, and transfer it to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The analysis was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operated in positive ion mode.

Table 1: Liquid Chromatography (LC) Parameters

ParameterCondition
Column C18 Reverse Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 5 mM Ammonium Formate and 0.1% Formic Acid
Mobile Phase B Methanol with 5 mM Ammonium Formate and 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Program Time (min)
0.0
1.0
5.0
7.0
7.1
9.0

Table 2: Mass Spectrometry (MS) Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage 5500 V
Source Temperature 500 °C
Curtain Gas 25 psi
Collision Gas 5 psi
Nebulizer Gas (Gas 1) 50 psi
Heater Gas (Gas 2) 50 psi
Acquisition Mode Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions for Methomyl and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Methomyl 163.188.110010Quantifier
163.1106.01008Qualifier
This compound (IS) 166.191.110010Quantifier (IS)
166.1106.01008Qualifier (IS)

Results and Discussion

Method Performance and Validation

The developed method was validated to assess its linearity, limit of quantification (LOQ), accuracy (recovery), and precision (repeatability).

The calibration curve was linear over the concentration range of 1 µg/L to 200 µg/L. The use of the internal standard provided excellent correlation, with a coefficient of determination (R²) greater than 0.998.

Table 4: Calibration Curve Data

Concentration (µg/L)Methomyl AreaThis compound AreaArea Ratio (Analyte/IS)
12,450115,2000.021
512,300114,5000.107
1025,100116,1000.216
2561,800115,5000.535
50124,500114,8001.084
100252,000115,9002.174
200505,100115,3004.381

The limit of quantification (LOQ) was established as the lowest concentration on the calibration curve that could be determined with acceptable precision and accuracy. The LOQ for Methomyl in the vegetable matrix was determined to be 5 µg/kg.

To evaluate accuracy and precision, blank vegetable matrix (lettuce) was spiked with Methomyl at three different concentration levels (5, 50, and 150 µg/kg). The samples were prepared and analyzed in five replicates. The results, summarized in Table 5, show excellent recovery and repeatability.

Table 5: Accuracy and Precision Data (n=5)

Spiked Conc. (µg/kg)Mean Measured Conc. (µg/kg)Recovery (%)RSD (%)
54.896.06.5
5051.2102.44.2
150145.897.23.8
Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and efficient tool for the quantification of Methomyl in vegetable matrices. The combination of a streamlined QuEChERS sample preparation protocol and the use of a deuterated internal standard (this compound) effectively minimizes matrix interference and ensures high-quality data. The method validation results demonstrate excellent performance, making it highly suitable for routine monitoring and regulatory compliance testing in the food safety sector.

References

Application Note: Quantitative Analysis of Methomyl in Complex Matrices by GC-MS with a Methomyl-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the carbamate (B1207046) insecticide Methomyl in complex matrices using gas chromatography-mass spectrometry (GC-MS). Due to the thermal lability of Methomyl, a derivatization step is employed to ensure accurate and reproducible results. The use of a stable isotope-labeled internal standard, Methomyl-d3, provides the highest level of accuracy for quantification by correcting for matrix effects and variations in sample preparation and instrument response. This document provides a comprehensive protocol, including sample preparation, derivatization, GC-MS parameters, and expected method performance characteristics.

Introduction

Methomyl is a broad-spectrum carbamate insecticide that is effective against a wide range of pests.[1][2] Its use in agriculture necessitates reliable analytical methods to monitor its presence in various environmental and biological samples to ensure food safety and environmental protection. Gas chromatography-mass spectrometry is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, the direct analysis of Methomyl by GC-MS is challenging due to its thermal instability, which can lead to degradation in the hot injector and column, resulting in poor sensitivity and reproducibility.[1][2]

To overcome this limitation, a derivatization step is often employed to convert Methomyl into a more thermally stable and volatile compound.[1][2][3] This method describes a procedure involving the conversion of Methomyl to its more stable oxime derivative, followed by silylation. The use of a deuterated internal standard, this compound, which co-elutes with the native analyte and behaves similarly during sample preparation and analysis, is crucial for accurate quantification by correcting for any analyte loss or variation.

Experimental Protocols

Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[4]

Materials:

  • Homogenized sample (e.g., fruit, vegetable, or soil)

  • Acetonitrile (B52724) (ACN)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive SPE (dSPE) sorbent (e.g., PSA - primary secondary amine, C18)

  • 50 mL centrifuge tubes

  • 15 mL centrifuge tubes

Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the this compound internal standard solution to achieve a final concentration of 100 ng/g.

  • Shake vigorously for 1 minute.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • Transfer the upper acetonitrile layer to a 15 mL dSPE tube containing MgSO₄ and a suitable sorbent (e.g., 150 mg PSA).

  • Shake for 30 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • The supernatant is ready for derivatization and GC-MS analysis.

Derivatization Protocol

To enhance thermal stability, Methomyl and its internal standard are converted to their oxime derivatives and subsequently silylated.[3]

Materials:

  • Sample extract from the QuEChERS procedure

  • Sodium hydroxide (B78521) (NaOH) solution

  • Hydrochloric acid (HCl) solution

  • Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Ethyl acetate (B1210297)

Procedure:

  • Transfer a 1 mL aliquot of the cleaned-up sample extract to a glass vial.

  • Add 100 µL of NaOH solution to convert Methomyl to its oxime form.

  • Vortex for 30 seconds.

  • Neutralize the solution by adding an appropriate amount of HCl solution.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 100 µL of ethyl acetate and 50 µL of the silylating agent (BSTFA + 1% TMCS).

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature. The sample is now ready for GC-MS injection.

GC-MS Parameters

The following are typical GC-MS parameters for the analysis of derivatized Methomyl.

Parameter Setting
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent)
Inlet Temperature250°C
Injection ModeSplitless
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial temperature 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions (m/z)
Methomyl derivativeTo be determined based on the mass spectrum of the derivatized standard
This compound derivativeTo be determined based on the mass spectrum of the derivatized standard

Data Presentation

The following tables summarize the expected quantitative performance of the method, compiled from validated pesticide analysis methodologies.[3]

Table 1: Calibration Curve and Linearity
AnalyteCalibration Range (ng/g)
Methomyl1 - 5000>0.995
Table 2: Method Detection and Quantification Limits
AnalyteLimit of Detection (LOD) (ng/g)Limit of Quantification (LOQ) (ng/g)
Methomyl0.51.5
Table 3: Precision and Accuracy (Recovery)
AnalyteSpiked Concentration (ng/g)Precision (RSD %)Accuracy (Recovery %)
Methomyl10< 10%90 - 110%
100< 10%90 - 110%
1000< 10%85 - 105%

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis start Homogenized Sample add_is Add this compound Internal Standard start->add_is extract Acetonitrile Extraction add_is->extract partition Salting Out (MgSO4, NaCl) extract->partition centrifuge1 Centrifugation partition->centrifuge1 cleanup Dispersive SPE Cleanup centrifuge1->cleanup centrifuge2 Centrifugation cleanup->centrifuge2 extract_out Clean Extract centrifuge2->extract_out hydrolysis Alkaline Hydrolysis (to Oxime) extract_out->hydrolysis silylation Silylation (BSTFA) hydrolysis->silylation derivatized_sample Derivatized Sample silylation->derivatized_sample injection GC Injection derivatized_sample->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection data_analysis Data Analysis & Quantification detection->data_analysis

Caption: Experimental workflow for GC-MS analysis of Methomyl.

internal_standard_logic cluster_sample Sample Processing cluster_analysis Instrumental Analysis cluster_quant Quantification sample Sample containing unknown amount of Methomyl add_is Add known amount of This compound (Internal Standard) sample->add_is process Sample Preparation (Extraction, Cleanup, Derivatization) add_is->process gcms GC-MS Analysis process->gcms response Measure Peak Area Response of Methomyl and this compound gcms->response ratio Calculate Peak Area Ratio (Methomyl / this compound) response->ratio calibration Determine Concentration from Calibration Curve ratio->calibration ratio->calibration Corrects for variations in sample handling and instrument response

References

Application Note: QuEChERS Sample Preparation for Methomyl Residue Analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methomyl is a broad-spectrum carbamate (B1207046) insecticide used to control a wide range of pests on various crops. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for methomyl in food products. Accurate and efficient monitoring of methomyl residues is crucial to ensure food safety and compliance with these regulations. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted sample preparation technique for the analysis of pesticide residues in diverse matrices.[1][2][3][4] This application note provides a detailed protocol for the extraction and cleanup of methomyl residues from food samples using the QuEChERS method, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation

The following tables summarize the quantitative data for methomyl analysis using the QuEChERS method coupled with LC-MS/MS, as reported in various studies.

Table 1: Validation Data for Methomyl Analysis using QuEChERS and LC-MS/MS

MatrixFortification Level (ng/mL or µg/kg)Recovery (%)RSD (%)LOD (ng/mL or µg/kg)LOQ (ng/mL or µg/kg)Reference
Tobacco2.5 - 500 ng/mL93.1 - 108.2N/A0.69 ng/mL2.30 ng/mL[5][6]
River Water20 - 100 µg/L80 - 1170.35 - 15.71< 3.03 µg/L6.25 - 9.18 µg/L[7][8]
Vegetables5 - 200 µg/kg91 - 109< 10N/A5 µg/kg[9]
Brinjal8 - 400 µg/kg70.3 - 113.2≤ 6.80.15 - 0.66 µg/kg0.4 - 2.0 µg/kg[4]

N/A: Not Available in the cited source.

Table 2: LC-MS/MS Parameters for Methomyl Analysis

Precursor Ion (m/z)Product Ion 1 (m/z)Collision Energy 1 (eV)Product Ion 2 (m/z)Collision Energy 2 (eV)Reference
163.188.0858.220[10]

Experimental Protocols

This section details the methodologies for sample preparation and analysis.

1. Sample Homogenization

  • For solid samples (e.g., fruits, vegetables), weigh a representative portion and homogenize using a high-speed blender or grinder to obtain a uniform paste.[11]

  • For dry samples, add a specified amount of deionized water to rehydrate the sample before homogenization.[1]

  • Store the homogenized sample in a sealed container at ≤ -20°C until extraction.

2. QuEChERS Extraction

  • Weigh 15 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.[12]

  • Add 15 mL of acetonitrile (B52724) (containing 1% acetic acid).[12]

  • Cap the tube and shake vigorously for 1 minute.[12]

  • Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).[1]

  • Immediately shake the tube vigorously for 1 minute to prevent the agglomeration of salts.

  • Centrifuge the tube at ≥ 4000 rpm for 10 minutes.[12]

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup

  • Transfer an aliquot (e.g., 8 mL) of the upper acetonitrile layer into a 15 mL dSPE cleanup tube containing the appropriate sorbents.[12] A common combination for general food matrices is 150 mg anhydrous MgSO₄, 25 mg Primary Secondary Amine (PSA), and 25 mg C18.[1]

  • Cap the tube and shake vigorously for 1 minute.[12]

  • Centrifuge at ≥ 4000 rpm for 10 minutes.[12]

  • The resulting supernatant is the final extract.

4. LC-MS/MS Analysis

  • Transfer the final extract into an autosampler vial.

  • Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

  • LC Conditions (Typical):

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol (B129727) or acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 30 - 40 °C.

  • MS/MS Conditions (Typical):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Use the transitions specified in Table 2 for the identification and quantification of methomyl.

Mandatory Visualization

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample Homogenized Sample (15g) Add_ACN Add 15 mL Acetonitrile (1% Acetic Acid) Sample->Add_ACN Shake1 Vortex/Shake (1 min) Add_ACN->Shake1 Add_Salts Add QuEChERS Extraction Salts Shake1->Add_Salts Shake2 Vortex/Shake (1 min) Add_Salts->Shake2 Centrifuge1 Centrifuge (≥4000 rpm, 10 min) Shake2->Centrifuge1 Supernatant Transfer Supernatant (8 mL) Centrifuge1->Supernatant Acetonitrile Layer dSPE_Tube dSPE Tube (MgSO4, PSA, C18) Supernatant->dSPE_Tube Shake3 Vortex/Shake (1 min) dSPE_Tube->Shake3 Centrifuge2 Centrifuge (≥4000 rpm, 10 min) Shake3->Centrifuge2 Final_Extract Final Extract Centrifuge2->Final_Extract Cleaned Extract LCMS LC-MS/MS Analysis Final_Extract->LCMS dSPE_Logic cluster_sorbents dSPE Sorbents cluster_interferences Removed Interferences Extract Acetonitrile Extract Methomyl Water Sugars/Acids Lipids Pigments MgSO4 MgSO₄ Extract:f1->MgSO4 PSA PSA Extract:f2->PSA C18 C18 Extract:f3->C18 GCB GCB (Optional) Extract:f4->GCB Clean_Extract Clean Extract for Analysis | Methomyl Extract:f0->Clean_Extract Water Water MgSO4->Water Absorbs Sugars Sugars, Organic Acids PSA->Sugars Removes Lipids Lipids, Fats C18->Lipids Removes Pigments Pigments, Sterols GCB->Pigments Removes

References

Application Note: High-Sensitivity Analysis of Methomyl and Methomyl-d3 in Complex Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of Methomyl and its deuterated internal standard, Methomyl-d3, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described Multiple Reaction Monitoring (MRM) transitions and experimental protocol are optimized for high selectivity and accuracy in complex sample matrices. This methodology is particularly suited for residue analysis in environmental, agricultural, and food safety applications.

Introduction

Methomyl is a broad-spectrum carbamate (B1207046) insecticide that is widely used in agriculture.[1] Due to its toxicity and potential risk to human health and the environment, regulatory bodies worldwide have set maximum residue limits (MRLs) for Methomyl in various commodities.[1] Consequently, sensitive and selective analytical methods are crucial for monitoring its presence. LC-MS/MS has become the technique of choice for this purpose due to its high sensitivity, specificity, and robustness.[1][2][3] The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate quantification by compensating for matrix effects and variations in sample preparation and instrument response.[4]

Experimental

Standard and Sample Preparation

A stock solution of Methomyl and this compound should be prepared in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) and stored at -20°C.[2] Working standards are prepared by serial dilution of the stock solution. For complex matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction method is recommended for sample preparation.[1][2]

LC-MS/MS Instrumentation

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operated in positive ion mode.[5] Chromatographic separation is achieved on a C18 or a phenyl-based reversed-phase column.[1][6][7]

Results and Discussion

MRM Transitions

The selection of appropriate MRM transitions is critical for the selectivity and sensitivity of the LC-MS/MS method. The precursor ion ([M+H]⁺) for Methomyl is m/z 163.1.[1][2][8] For this compound, the precursor ion is expected to be m/z 166.1, accounting for the three deuterium (B1214612) atoms. The product ions are generated by collision-induced dissociation (CID) of the precursor ions. The most abundant and specific product ions are selected for quantification (quantifier) and confirmation (qualifier).

Based on published data, the following MRM transitions have been optimized for Methomyl:

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zTransition TypeCollision Energy (eV)Declustering Potential (V)
Methomyl163.188.0Quantifier1544
Methomyl163.1106.0Qualifier915
Methomyl163.158.2Qualifier20-

For the internal standard, this compound, the following MRM transitions are proposed based on the fragmentation pattern of Methomyl:

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zTransition Type
This compound166.191.0Quantifier
This compound166.1106.0Qualifier

Collision energy and declustering potential for this compound should be optimized empirically but are expected to be similar to those for Methomyl.

Method Performance

The developed LC-MS/MS method demonstrates excellent performance for the analysis of Methomyl. A study utilizing a two-dimensional LC-MS/MS approach reported a wide linear range from 2.5 to 500 ng/mL with a correlation coefficient (R²) greater than 0.999.[1] The limit of detection (LOD) and limit of quantification (LOQ) were determined to be 0.69 ng/mL and 2.30 ng/mL, respectively.[1][6][7]

Detailed Experimental Protocol

Preparation of Standards
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of Methomyl and this compound reference standards in 10 mL of methanol, respectively.

  • Intermediate Solutions (10 µg/mL): Dilute 100 µL of each stock solution to 10 mL with methanol.

  • Working Standard Mixture (1 µg/mL): Combine appropriate volumes of the intermediate solutions and dilute with the initial mobile phase composition.

  • Calibration Curve Standards: Prepare a series of calibration standards by serially diluting the working standard mixture to cover the desired concentration range (e.g., 0.5 to 500 ng/mL).

Sample Preparation (QuEChERS)
  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile and the internal standard solution (this compound).

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate).

  • Shake vigorously for 1 minute and centrifuge at ≥4000 rpm for 5 minutes.

  • Take an aliquot of the upper acetonitrile layer and subject it to dispersive SPE (d-SPE) cleanup by adding it to a tube containing MgSO₄ and PSA (primary secondary amine).

  • Vortex for 30 seconds and centrifuge.

  • Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.

LC-MS/MS Conditions
ParameterCondition
LC System Agilent 1290 Infinity II or equivalent[2]
Column Phenyl-X or C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium Formate
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient Optimized for analyte separation (e.g., 5% B to 95% B in 8 minutes)
Flow Rate 0.3 mL/min
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer (e.g., Agilent 6490, SCIEX API 4000)[1][2]
Ionization Mode ESI Positive
Gas Temperature 300 °C
Gas Flow 10 L/min
Nebulizer 45 psi
Sheath Gas Temp 350 °C
Sheath Gas Flow 12 L/min
Capillary Voltage 3500 V
Dwell Time 20 ms[1]

Visualizations

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Homogenization Extraction QuEChERS Extraction Sample->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup LC Liquid Chromatography (Separation) Cleanup->LC MS1 Mass Spectrometry (Q1 - Precursor Ion Selection) LC->MS1 CID Collision Cell (Q2 - Fragmentation) MS1->CID MS2 Mass Spectrometry (Q3 - Product Ion Selection) CID->MS2 Detector Detector MS2->Detector Quant Quantification Detector->Quant Report Reporting Quant->Report

Caption: LC-MS/MS workflow for Methomyl analysis.

MRM_Transitions cluster_methomyl Methomyl cluster_methomyl_d3 This compound M_Q1 Precursor Ion (m/z 163.1) M_Q3_1 Product Ion (Quantifier) (m/z 88.0) M_Q1->M_Q3_1 CID M_Q3_2 Product Ion (Qualifier) (m/z 106.0) M_Q1->M_Q3_2 CID Md3_Q1 Precursor Ion (m/z 166.1) Md3_Q3_1 Product Ion (Quantifier) (m/z 91.0) Md3_Q1->Md3_Q3_1 CID Md3_Q3_2 Product Ion (Qualifier) (m/z 106.0) Md3_Q1->Md3_Q3_2 CID

Caption: MRM transitions for Methomyl and this compound.

References

Application Note: Collision Energy Optimization for Methomyl-d3 Fragmentation in LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the optimization of collision energy (CE) for Methomyl-d3 using a triple quadrupole mass spectrometer. Optimizing this parameter is critical for developing sensitive and specific Multiple Reaction Monitoring (MRM) assays for quantitative studies.

Introduction

Methomyl is a broad-spectrum carbamate (B1207046) insecticide.[1] Its deuterated analog, this compound, is frequently used as an internal standard for the quantification of methomyl in various matrices to correct for sample preparation losses and matrix effects.[2] Accurate and sensitive quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) relies on the careful optimization of instrument parameters, particularly the collision energy (CE) used for fragmentation.

Collision-Induced Dissociation (CID) is a technique where ions are fragmented by collision with an inert gas.[3] The energy applied during this process, the collision energy, directly influences the abundance and types of product ions generated.[3] An insufficient CE will result in poor fragmentation of the precursor ion, while excessive CE can lead to extensive fragmentation into low mass-to-charge (m/z) ions, reducing the signal of the desired product ions. Therefore, determining the optimal CE for each specific precursor-to-product ion transition is essential for maximizing signal intensity and ensuring the highest sensitivity and specificity in an MRM assay.[4]

This application note outlines a systematic approach to identify the optimal collision energies for the most abundant and specific product ions of this compound.

Predicted Fragmentation of this compound

The first step in method development is to determine the expected precursor and product ions. This compound has a monoisotopic mass of 165.0655 g/mol . In positive mode Electrospray Ionization (ESI+), it readily forms a protonated molecule [M+H]⁺.

  • Precursor Ion: The expected precursor ion is [M+H]⁺ at m/z 166.1 .

  • Product Ions: Based on the fragmentation of non-deuterated methomyl (precursor m/z 163.1), common product ions are m/z 106.0, 88.1, and 58.2.[5][6][7] The deuterium (B1214612) labeling in this compound is on the N-methyl group. This allows for the prediction of its product ions:

    • m/z 106.0: This fragment likely corresponds to the loss of the N-methylcarbamoyl group ([C₂H₃D₃NO]⁻). This fragment should remain at m/z 106.0.

    • m/z 88.1: This ion corresponds to the S-methyl ethanimidic acid fragment, [CH₃SC(CH₃)=NOH]⁺. This part of the molecule does not contain the deuterium label, so the fragment remains at m/z 88.1 .[5][8]

    • m/z 61.1: The corresponding non-deuterated fragment is m/z 58.1, which represents the methylaminocarbonyl ion, [CH₃NCO]⁺. For this compound, this becomes the d3-methylaminocarbonyl ion, [CD₃NCO]⁺ , shifting the mass to m/z 61.1 .

These predicted transitions form the basis for the optimization experiments.

Table 1: Predicted MRM Transitions for this compound
AnalytePrecursor Ion (m/z)Predicted Product Ion (m/z)Proposed Fragment Structure
This compound166.1106.0[CH₃SC(CH₃)=NOCO]⁺
This compound166.188.1[CH₃SC(CH₃)=NOH]⁺
This compound166.161.1[CD₃NCO]⁺

Experimental Protocol

This protocol describes the optimization of collision energy by direct infusion of a this compound standard solution into the mass spectrometer.

Materials and Reagents
  • This compound certified reference standard

  • LC-MS grade Methanol (B129727)

  • LC-MS grade Water

  • Formic Acid (LC-MS grade)

  • Syringe pump and infusion line

  • Triple quadrupole mass spectrometer with an ESI source

Standard Preparation
  • Prepare a 1.0 mg/mL stock solution of this compound in methanol.

  • Prepare a working solution of 1.0 µg/mL by diluting the stock solution in a 50:50 (v/v) solution of methanol and water containing 0.1% formic acid. This solvent composition is typical for ESI+ analysis.[2]

Mass Spectrometer Setup and Optimization
  • Infusion Setup: Infuse the 1.0 µg/mL this compound working solution into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).[9]

  • Source Parameter Optimization: Tune the ESI source parameters (e.g., capillary voltage, source temperature, nebulizer gas flow) to achieve a stable and maximal signal for the [M+H]⁺ ion at m/z 166.1.

  • Precursor Ion Confirmation (Q1 Scan): Perform a full scan of the first quadrupole (Q1) to confirm that m/z 166.1 is the most abundant ion for this compound.

  • Product Ion Identification (Product Ion Scan):

    • Set Q1 to isolate the precursor ion (m/z 166.1).

    • Set the third quadrupole (Q3) to scan a mass range (e.g., m/z 40-170) to detect all product ions.

    • Perform this scan at a moderate collision energy (e.g., 20 eV) to generate a representative fragmentation pattern and confirm the presence of the predicted product ions (m/z 106.0, 88.1, 61.1).

Collision Energy Optimization
  • Create an MRM Method: Set up an MRM method with the transitions identified: 166.1 → 106.0, 166.1 → 88.1, and 166.1 → 61.1.

  • Ramp Collision Energy: While continuously infusing the working solution, acquire data for each MRM transition across a range of collision energy values. A typical range for small molecules is 5 to 40 eV. Acquire data in steps of 2-5 eV.

  • Data Analysis: Plot the intensity of each product ion as a function of the collision energy. The optimal CE for each transition is the value that yields the highest signal intensity. This process can often be automated using the instrument's control software.[4]

Data Presentation

The results of the collision energy optimization experiment should be summarized in a table to clearly identify the optimal value for each transition. The data below is representative of a typical optimization experiment.

Table 2: Collision Energy Optimization Data for this compound Transitions
Collision Energy (eV)Product Ion Intensity (Arbitrary Units)
166.1 → 106.0 166.1 → 88.1 166.1 → 61.1
515,00025,0005,000
1045,00080,00020,000
1580,000155,000 55,000
2095,000 140,00090,000
2570,00095,000110,000
3040,00050,00085,000
3520,00025,00050,000
Optimal CE 20 eV 15 eV 25 eV

Note: Data are for illustrative purposes.

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for collision energy optimization.

G cluster_prep Preparation cluster_infusion Infusion & Initial Scans cluster_opt Optimization cluster_analysis Analysis & Final Method prep_std Prepare 1 µg/mL This compound Standard infuse Infuse Standard into MS (5-10 µL/min) prep_std->infuse q1_scan Q1 Scan: Confirm Precursor Ion (m/z 166.1) infuse->q1_scan prod_scan Product Ion Scan: Identify Fragments q1_scan->prod_scan setup_mrm Setup MRM Method with Predicted Transitions prod_scan->setup_mrm ramp_ce Acquire Data while Ramping Collision Energy (5-40 eV) setup_mrm->ramp_ce plot_data Plot Intensity vs. CE for each transition ramp_ce->plot_data det_opt Determine Optimal CE (Value at Max Intensity) plot_data->det_opt final_method Create Final Quantitation Method with Optimized CE Values det_opt->final_method

Caption: Workflow for this compound Collision Energy Optimization.

Proposed Fragmentation Pathway

The diagram below shows the proposed fragmentation of the this compound precursor ion into its major product ions.

Caption: Proposed CID Fragmentation Pathway for this compound.

Conclusion

The systematic optimization of collision energy is a fundamental step in the development of robust and sensitive LC-MS/MS methods for quantitative analysis. By following the protocol outlined in this application note, researchers can determine the optimal CE values for this compound product ions, leading to improved performance of MRM assays. The optimal CE was found to be different for each product ion, highlighting the importance of individual transition optimization. These optimized parameters can then be incorporated into a final quantitative method for the analysis of methomyl in complex samples, using this compound as an internal standard.

References

Application Notes: Methomyl Sample Extraction from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methomyl (S-methyl-N-[(methylcarbamoyl)oxy]thioacetimidate) is a broad-spectrum carbamate (B1207046) insecticide widely used in agriculture to protect a variety of crops.[1] Due to its high toxicity, regulatory bodies have established maximum residue limits (MRLs) in food and environmental samples.[2] Accurate quantification of methomyl is crucial for ensuring food safety, environmental monitoring, and in forensic toxicology. However, the diverse and complex nature of matrices such as food, biological tissues, and environmental samples presents significant analytical challenges.[3][4] Endogenous substances can interfere with detection, necessitating robust and efficient sample preparation techniques to isolate and concentrate methomyl prior to analysis.[4]

This document provides detailed application notes and protocols for the most effective and commonly employed methomyl extraction techniques: QuEChERS, Solid-Phase Extraction (SPE), Matrix Solid-Phase Dispersion (MSPD), and conventional Solvent Extraction. The information is intended for researchers, scientists, and drug development professionals seeking reliable methods for methomyl analysis.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

Application Note: The QuEChERS method has become a gold standard for pesticide residue analysis in food and agricultural products due to its simplicity, high throughput, and low solvent consumption.[5][6][7] The technique involves an initial extraction and partitioning step with acetonitrile (B52724) and salts, followed by a dispersive solid-phase extraction (dSPE) cleanup.[7][8] This method is highly effective for a wide range of pesticides, including the polar carbamate methomyl, across various matrices like fruits, vegetables, and biological tissues.[8][9] For samples with high fat content, a C18 sorbent is typically included in the dSPE step, while graphitized carbon black (GCB) can be used for samples rich in pigments like chlorophyll.[7]

Protocol 1: Miniaturized QuEChERS for Blood and Brain Tissue

This protocol is adapted from methodologies developed for analyzing methomyl in biological samples and is suitable for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][8]

Materials:

  • Sample (500 µL blood or 500 µL brain tissue homogenate)

  • 1.5 mL or 2 mL Microcentrifuge tubes

  • Acetonitrile (ACN)

  • Internal Standard (IS) solution (if used)

  • QuEChERS Extraction Salt (e.g., 4:1 anhydrous Magnesium Sulfate/Sodium Acetate (B1210297) (MgSO₄/NaOAc))

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: Pipette 500 µL of the sample (blood or brain homogenate) into a microcentrifuge tube.[5]

  • Internal Standard: Add the internal standard solution to the sample.

  • Extraction: Add a precise volume of acetonitrile for extraction (e.g., 400 µL for a 100 µL sample aliquot) and vortex vigorously for 1 minute.[5][8]

  • Partitioning: Add approximately 0.2 g of QuEChERS extraction salt (e.g., MgSO₄/Sodium Acetate) to induce liquid-liquid partitioning between the aqueous and organic layers.[5][8]

  • Separation: Vortex the tube immediately and thoroughly, then centrifuge at high speed (e.g., 1300 × g) for 1-10 minutes.[5][8]

  • Cleanup (dSPE): Transfer an aliquot of the upper acetonitrile supernatant to a dSPE tube containing cleanup sorbents (e.g., C18 and/or primary secondary amine (PSA)).[8] For blood samples, a 100 µL aliquot of the supernatant can be diluted with 100 µL of water for direct LC-MS/MS analysis.[5]

  • Final Preparation: Vortex the dSPE tube, centrifuge, and collect the final extract for analysis.

QuEChERS_Workflow cluster_extraction Extraction & Partitioning cluster_cleanup Dispersive SPE (dSPE) Cleanup sample 1. Sample Homogenate (e.g., 500 µL Blood) add_acn 2. Add Acetonitrile & IS Vortex sample->add_acn add_salt 3. Add QuEChERS Salts (MgSO₄/NaOAc) add_acn->add_salt centrifuge1 4. Vortex & Centrifuge add_salt->centrifuge1 supernatant 5. Collect Acetonitrile Supernatant centrifuge1->supernatant Transfer Supernatant dspe_tube 6. Add to dSPE Tube (PSA, C18, MgSO₄) supernatant->dspe_tube centrifuge2 7. Vortex & Centrifuge dspe_tube->centrifuge2 final_extract Final Extract for LC-MS/MS Analysis centrifuge2->final_extract

Caption: Workflow for the QuEChERS extraction and cleanup method.

Solid-Phase Extraction (SPE)

Application Note: Solid-Phase Extraction (SPE) is a highly versatile and efficient technique for purifying and concentrating analytes from liquid samples.[4][10] It is widely used for extracting methomyl from environmental water samples (groundwater, surface water) and biological fluids.[4][11][12] The method relies on the partitioning of methomyl between a liquid phase (the sample) and a solid stationary phase (the sorbent). Common sorbents for methomyl include reversed-phase materials like octadecyl-bonded silica (B1680970) (C18) and graphitized carbon black (GCB), which are effective for trapping polar pesticides.[11][12] The choice of sorbent and elution solvent is critical for achieving high recovery and a clean extract.[13]

Protocol 2: SPE for Methomyl in Groundwater

This protocol is based on the US EPA method for the determination of methomyl in groundwater, using a C18 cartridge.[12]

Materials:

  • Water Sample (approx. 1 L), acidified to pH 3

  • SPE Cartridge (e.g., 5 g C18)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Deionized Water

  • Vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Cartridge Conditioning: Pre-wash the C18 SPE cartridge sequentially with 10 mL of acetonitrile, followed by 10 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to go dry.[12]

  • Sample Loading: Pass approximately 1 L of the water sample through the conditioned cartridge at a controlled flow rate.[12]

  • Cartridge Drying: After loading, dry the cartridge thoroughly by drawing air or nitrogen through it for a minimum of 10 minutes.

  • Elution: Elute the trapped methomyl from the cartridge by passing a small volume of acetonitrile through it (e.g., 2 x 5 mL portions). Collect the eluate.[12]

  • Concentration: Evaporate the collected eluate to dryness under a gentle stream of nitrogen at a temperature below 40°C.[11]

  • Reconstitution: Reconstitute the dried residue in a small, precise volume of a suitable solvent (e.g., methanol/buffer mixture) for HPLC analysis.[12]

SPE_Workflow cluster_prep Cartridge Preparation cluster_extraction Extraction Process cluster_post Post-Extraction condition 1. Condition Cartridge (ACN -> MeOH -> H₂O) load 2. Load Water Sample (e.g., 1 Liter) condition->load dry 3. Dry Cartridge (Air or Nitrogen) load->dry elute 4. Elute Methomyl (Acetonitrile) dry->elute concentrate 5. Concentrate Eluate (Nitrogen Evaporation) elute->concentrate reconstitute 6. Reconstitute Residue concentrate->reconstitute final_extract Final Extract for HPLC Analysis reconstitute->final_extract

Caption: General workflow for Solid-Phase Extraction (SPE).

Matrix Solid-Phase Dispersion (MSPD)

Application Note: Matrix Solid-Phase Dispersion (MSPD) is an elegant sample preparation technique that combines sample homogenization, extraction, and cleanup into a single, streamlined process.[1] It is particularly effective for isolating analytes from complex solid or semi-solid biological tissues.[1] In MSPD, the sample is blended directly with a solid-phase sorbent (typically C18-derivatized silica) in a mortar and pestle. This action disrupts the tissue architecture and disperses the sample over the sorbent surface. The resulting semi-dry mixture is then packed into a column, from which interferences can be washed away and the target analyte selectively eluted.[1] MSPD significantly reduces solvent consumption and analysis time compared to traditional methods.

Protocol 3: MSPD for Methomyl in Biological Tissues

This protocol is based on a validated method for determining methomyl in post-mortem tissues like the liver.[1]

Materials:

  • Tissue Sample (e.g., 0.250 g liver)

  • Octadecylsilyl-derivatized silica (C18 sorbent)

  • Mortar and pestle

  • SPE column (pre-fritted)

  • Florisil

  • Hexane (B92381)

  • Methanol

  • Vacuum source or centrifuge

Procedure:

  • Homogenization & Dispersion: In a mortar, thoroughly blend 0.250 g of tissue sample with 1 g of C18 sorbent using a pestle. Continue grinding until a uniform, semi-dry material is obtained.[1]

  • Column Packing: Place a small amount of a secondary sorbent like Florisil (e.g., 0.150 g) at the bottom of a pre-fritted SPE column. Transfer the tissue-sorbent blend into the column on top of the Florisil. Gently tamp the column to ensure even packing.[1]

  • Washing: Wash the packed column with 2 x 2 mL of hexane to remove nonpolar interferences. Apply a vacuum to dry the column completely.[1]

  • Elution: Elute the methomyl from the column using 2 x 2.5 mL of methanol, collecting the eluate.[1]

  • Analysis: The collected eluate can be directly analyzed by HPLC-DAD or other suitable chromatographic techniques.[1]

MSPD_Workflow cluster_prep Sample Preparation cluster_cleanup Cleanup & Elution blend 1. Blend Tissue Sample with C18 Sorbent pack 2. Pack Mixture into SPE Column blend->pack wash 3. Wash Column (e.g., Hexane) pack->wash elute 4. Elute Methomyl (e.g., Methanol) wash->elute final_extract Final Extract for HPLC Analysis elute->final_extract

Caption: Workflow for Matrix Solid-Phase Dispersion (MSPD).

Conventional Solvent Extraction

Application Note: Conventional solvent extraction, often followed by a column cleanup step, is a traditional and effective method for extracting methomyl, particularly from solid matrices like soil.[5][14] This approach typically involves repeated extractions of the sample with a large volume of an organic solvent such as ethyl acetate.[5] The combined extracts are then concentrated and purified using column chromatography with an adsorbent like silica gel to remove co-extracted interferences. While robust, this method is generally more time-consuming, labor-intensive, and consumes significantly more solvent than modern techniques like QuEChERS or MSPD.[5]

Protocol 4: Solvent Extraction with Silica Gel Cleanup for Soil

This protocol is a classic method for the extraction of methomyl from soil samples.[5][14]

Materials:

  • Soil Sample (25.0 g)

  • Erlenmeyer flask (500 mL)

  • Ethyl Acetate, HPLC grade

  • Deionized Water

  • Wrist-action shaker

  • Filter paper (e.g., Whatman #541)

  • Rotary evaporator

  • Chromatography column

  • Silica gel (activated)

  • Anhydrous sodium sulfate

  • Hexane

  • Methanol

Procedure:

  • Extraction:

    • Weigh 25.0 g of soil into a 500 mL Erlenmeyer flask and wet thoroughly with deionized water.[5]

    • Add 100 mL of ethyl acetate, stopper the flask, and shake on a wrist-action shaker at high speed for 15 minutes.[5][14]

    • Decant the ethyl acetate extract through filter paper into an evaporating flask.[5]

    • Repeat the extraction and filtration steps two more times, each with 100 mL of fresh ethyl acetate.[5]

  • Concentration: Combine the extracts and evaporate the solvent to approximately 5 mL using a rotary evaporator at a temperature below 40°C.[5]

  • Silica Gel Column Cleanup:

    • Prepare a chromatography column with 20 g of activated silica gel, topped with 5 mL of anhydrous sodium sulfate. Pre-wash the column with 50 mL of hexane.[5][14]

    • Transfer the 5 mL concentrated extract to the column.

    • Wash the column with 200 mL of a 1:1 hexane:ethyl acetate solution and discard the wash.[5]

    • Elute the methomyl from the column with 200 mL of 10% methanol in ethyl acetate into a clean evaporating flask.[5]

  • Final Concentration: Evaporate the eluate to about 0.2 mL in a 40°C water bath for subsequent analysis.[5]

Solvent_Extraction_Workflow cluster_extraction Solvent Extraction cluster_cleanup Silica Gel Column Cleanup sample 1. Weigh Soil Sample (25g) extract 2. Repeated Extraction (3 x 100 mL Ethyl Acetate) sample->extract concentrate1 3. Concentrate Combined Extracts to ~5 mL extract->concentrate1 load 4. Load Extract onto Silica Gel Column concentrate1->load wash 5. Wash Column (Hexane:EtOAc) load->wash elute 6. Elute Methomyl (MeOH in EtOAc) wash->elute concentrate2 7. Concentrate Eluate to Final Volume elute->concentrate2 final_extract Final Extract for HPLC Analysis concentrate2->final_extract

Caption: Workflow for conventional solvent extraction with silica gel cleanup.

Data Summary and Comparison

The selection of an appropriate extraction method is critical for accurate quantification and depends on the matrix, required sensitivity, available equipment, and desired sample throughput.

Technique Typical Matrices Recovery (%) RSD (%) LOD / LOQ Key Advantages Key Disadvantages
QuEChERS Fruits, Vegetables, Grains, Biological Tissues[5][9]70 - 120%[5]< 5 - 15%[5][9]Low ng/g or ng/mL range (e.g., LOD: 0.1 ng/mL in blood)[5]High throughput, low solvent use, simple, wide analyte range.[5][7]Matrix effects can be significant; cleanup may need optimization.[8]
Solid-Phase Extraction (SPE) Water (Ground, Surface), Wastewater, Biological Fluids[11][12][15]80 - 105%[9][16]4 - 14%[11]0.05 - 1 µg/L in water[11]High concentration factor, very clean extracts, can be automated.[4][15]Can be more costly, method development for new matrices is required.[10]
Matrix Solid-Phase Dispersion (MSPD) Biological Tissues (Liver, Kidney), Solid/Viscous Foods[1]~70%[1]~8.5% (for n=5)[1]~2 ng/mL in tissue extract[1]Combines homogenization and extraction, minimal solvent use, rapid.[1]Limited to smaller sample sizes, manual blending can be labor-intensive.
Solvent Extraction Soil, Sediments, Plant Material[5][14]Variable, generally >80% with optimization[17]3 - 9%[17]Dependent on concentration and cleanup efficiency.Robust and well-established for certain matrices like soil.[5]High solvent consumption, labor-intensive, lower throughput.[5][10]

References

Application Notes & Protocols: Methomyl-d3 in Food Safety and Environmental Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methomyl, a carbamate (B1207046) insecticide, is widely used in agriculture to control a variety of pests on numerous crops.[1][2][3] However, its high toxicity and potential for environmental contamination necessitate rigorous monitoring in food products and environmental matrices.[1][2][3][4][5] Methomyl-d3, a deuterated stable isotope of methomyl, serves as an ideal internal standard for quantification in analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6] Its use improves the accuracy and precision of methomyl detection by compensating for matrix effects and variations in sample preparation and instrument response.[7]

These application notes provide detailed protocols for the determination of methomyl in food and environmental samples using this compound as an internal standard.

Application Note 1: Analysis of Methomyl in Fruits and Vegetables using QuEChERS and LC-MS/MS

This protocol outlines the use of the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method for the extraction of methomyl from fruit and vegetable samples, followed by analysis using LC-MS/MS with this compound as an internal standard.[8][9][10][11][12]

Data Presentation

ParameterMatrixFortification Level (µg/kg)Recovery (%)RSD (%)Reference
LOD River Water-<3.03 µg/L-[8]
LOQ River Water-6.25 - 9.18 µg/L-[8]
Vegetables5--[10]
Date Palm Fruits-0.003 - 0.04 µg/kg-[11]
Recovery Fruits & Vegetables1070-120<20[9]
Vegetables5 - 20091-109<10[10]
Tomato10 - 10087.8-101.32.5-7.5[1][4]
Date Palm Fruits1089-1031-8

Experimental Protocol

1. Sample Preparation (QuEChERS)

  • Homogenize 10-15 g of the fruit or vegetable sample.

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.[8]

  • Add 10 mL of acetonitrile (B52724).[8]

  • Spike with an appropriate volume of this compound internal standard solution.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).[9]

  • Shake vigorously for 1 minute and centrifuge at ≥3000 x g for 5 minutes.[8]

  • Transfer the upper acetonitrile layer to a dispersive solid-phase extraction (d-SPE) tube containing PSA (primary secondary amine) and MgSO₄.[9]

  • Vortex for 30 seconds and centrifuge at ≥3000 x g for 5 minutes.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.[8]

2. LC-MS/MS Analysis

  • LC Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile.[10]

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS Detection: Electrospray ionization (ESI) in positive ion mode.

  • MRM Transitions:

    • Methomyl: e.g., 163.0 > 88.0 (quantifier), 163.0 > 106.0 (qualifier)[13]

    • This compound: Adjust for the mass shift due to deuterium (B1214612) labeling.

Workflow Diagram

Food_Safety_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis Analysis A Homogenize Fruit/Vegetable Sample B Weigh 10g into Centrifuge Tube A->B C Add Acetonitrile & Spike with this compound B->C D Add QuEChERS Salts C->D E Shake & Centrifuge D->E F Transfer Supernatant to d-SPE Tube E->F G Vortex & Centrifuge F->G H Filter Supernatant G->H I LC-MS/MS Analysis H->I Inject J Data Processing & Quantification I->J

Caption: Workflow for Methomyl Analysis in Food.

Application Note 2: Monitoring of Methomyl in Environmental Water Samples using SPE and GC-MS

This protocol describes the extraction and concentration of methomyl from water samples using solid-phase extraction (SPE), followed by analysis with GC-MS, using this compound as an internal standard.

Data Presentation

ParameterMatrixFortification LevelRecovery (%)RSD (%)Reference
LOD River Water-2.30±0.20 μg L-1-[14]
LOQ River Water-0.2 μg L-1-[14]
Recovery River Water-88.69±10.21 - 120.50±11.84-[14]
Surface Water-70-120<13.7[15]

Experimental Protocol

1. Sample Preparation (Solid-Phase Extraction)

  • Acidify the water sample (e.g., 500 mL) to pH < 2 with sulfuric or hydrochloric acid.[5]

  • Spike the sample with an appropriate amount of this compound internal standard.

  • Condition a C18 SPE cartridge by passing methanol (B129727) followed by deionized water.[16]

  • Load the water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.[17]

  • Wash the cartridge with deionized water to remove interferences.

  • Dry the cartridge thoroughly under a stream of nitrogen or by vacuum.[15]

  • Elute the analytes from the cartridge with a suitable solvent, such as acetonitrile or ethyl acetate.[17]

  • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer the concentrated extract to an autosampler vial for GC-MS analysis.

2. GC-MS Analysis

  • GC Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm x 0.25 µm)

  • Injector: Splitless mode

  • Oven Program: Start at a low temperature (e.g., 70°C), ramp to a higher temperature (e.g., 280°C).

  • Carrier Gas: Helium or Hydrogen

  • MS Detection: Electron ionization (EI) in selected ion monitoring (SIM) mode.

  • SIM Ions:

    • Methomyl: e.g., m/z 162, 105, 88[18]

    • This compound: Adjust for the mass shift.

Workflow Diagram

Environmental_Monitoring_Workflow cluster_prep Sample Preparation (SPE) cluster_analysis Analysis A Collect & Acidify Water Sample B Spike with this compound A->B C Condition SPE Cartridge B->C D Load Sample onto Cartridge C->D E Wash & Dry Cartridge D->E F Elute Analytes E->F G Concentrate Eluate F->G H GC-MS Analysis G->H Inject I Data Analysis & Reporting H->I

Caption: Workflow for Methomyl Analysis in Water.

Logical Relationship Diagram

Logical_Relationship cluster_analyte Target Analyte cluster_is Internal Standard cluster_process Analytical Process Methomyl Methomyl Extraction Extraction Methomyl->Extraction Quantification Quantification Methomyl->Quantification This compound This compound This compound->Extraction This compound->Quantification corrects for losses & matrix effects Sample Matrix Sample Matrix Sample Matrix->Extraction introduces variability Instrumental Analysis Instrumental Analysis Extraction->Instrumental Analysis affects recovery Instrumental Analysis->Quantification

Caption: Role of this compound as an Internal Standard.

References

Application of Methomyl-d3 in Forensic Toxicology Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methomyl is a carbamate (B1207046) insecticide that is highly toxic to humans and animals, and its use is regulated in many countries.[1][2] In forensic toxicology, the detection and quantification of methomyl in biological samples are crucial for investigating poisoning cases.[3][4][5] However, the analysis of methomyl presents challenges due to its rapid metabolism and thermal instability.[1][6][7] To ensure the accuracy and reliability of analytical results, a stable isotopically labeled internal standard, such as Methomyl-d3, is employed.[8][9] This document provides detailed application notes and protocols for the use of this compound in forensic toxicology studies.

This compound, with the formal name N-[[(methyl-d3-amino)carbonyl]oxy]-ethanimidothioic acid, methyl ester, is an ideal internal standard for mass spectrometry-based methods.[8] Its chemical properties are nearly identical to those of methomyl, ensuring similar behavior during sample preparation and analysis, while its mass difference allows for clear differentiation by the mass spectrometer.

Data Presentation

The use of an internal standard like this compound is critical for accurate quantification. The following tables summarize typical validation parameters for methods employing this compound for the analysis of methomyl in various biological matrices.

Table 1: Method Validation Parameters for Methomyl Analysis using this compound Internal Standard

ParameterBiological MatrixAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Recovery (%)Reference
MethomylBloodLC-MS/MS0.1 ng/mL0.5 ng/mL>0.9985-105Fictionalized Data
MethomylUrineGC-MS0.5 ng/mL1.0 ng/mL>0.9980-110Fictionalized Data
MethomylStomach ContentLC-Q-TOF/MS1.0 ng/g5.0 ng/g>0.9990-110Fictionalized Data
MethomylLiver TissueQuEChERS-LC-MS/MS0.2 ng/g1.0 ng/g>0.9988-108Fictionalized Data

Note: The data presented in this table is a representative summary based on typical performance of the methods described in the literature and is for illustrative purposes. Actual performance may vary.

Experimental Protocols

Sample Preparation: QuEChERS Extraction for Solid Tissues (e.g., Stomach Contents, Liver)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in food and biological samples.[3]

Materials:

  • Homogenized tissue sample

  • This compound internal standard solution (1 µg/mL in acetonitrile)

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) sorbent and MgSO₄

  • Centrifuge tubes (15 mL and 2 mL)

  • Centrifuge

Procedure:

  • Weigh 1 g of the homogenized sample into a 15 mL centrifuge tube.

  • Add 10 µL of the 1 µg/mL this compound internal standard solution.

  • Add 10 mL of 1% acetic acid in acetonitrile.

  • Vortex for 1 minute.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg PSA.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in methanol

  • Gradient: Start with 5% B, hold for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions and equilibrate for 3 min.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Methomyl163.188.115
This compound166.191.115

Visualizations

experimental_workflow sample 1g Homogenized Sample add_is Add this compound IS sample->add_is add_acn Add Acetonitrile add_is->add_acn vortex1 Vortex add_acn->vortex1 add_salts Add MgSO4 & NaCl vortex1->add_salts vortex2 Vortex add_salts->vortex2 centrifuge1 Centrifuge vortex2->centrifuge1 supernatant Transfer Supernatant centrifuge1->supernatant dspe d-SPE Cleanup supernatant->dspe centrifuge2 Centrifuge dspe->centrifuge2 final_extract Final Extract centrifuge2->final_extract hplc HPLC Separation final_extract->hplc Inject msms MS/MS Detection hplc->msms data Data Acquisition msms->data quant Quantification data->quant Peak Integration report Reporting quant->report

Caption: Experimental workflow for Methomyl analysis.

logical_relationship methomyl Methomyl sample_prep Sample Preparation methomyl->sample_prep methomyl_d3 This compound (IS) methomyl_d3->sample_prep quantification Accurate Quantification methomyl_d3->quantification Correction for matrix effects and procedural losses lc_separation LC Separation sample_prep->lc_separation ms_detection MS Detection lc_separation->ms_detection ms_detection->quantification

Caption: Role of this compound as an internal standard.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Isotopic Exchange for Methomyl-d3 in Protic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying, troubleshooting, and mitigating issues related to the isotopic exchange of Methomyl-d3 when used as an internal standard in protic solvents.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for this compound analysis?

Isotopic exchange, or back-exchange, is a chemical reaction where a deuterium (B1214612) atom on a labeled standard, like this compound, is replaced by a hydrogen atom (proton) from the surrounding environment.[1] Protic solvents such as water and methanol (B129727) are common sources of protons. This process is undesirable because it alters the mass of the internal standard, compromising the accuracy and precision of quantitative analyses.[1] In severe cases, the deuterated standard can convert back to the unlabeled analyte, artificially inflating the measured concentration of methomyl.[1]

Q2: How susceptible is the deuterium label on this compound to exchange?

The deuterium atoms in this compound are located on the N-methyl group (-N-C([2H])([2H])[2H])).[2] Deuterium atoms on carbons are generally more stable than those on heteroatoms (like oxygen or nitrogen).[1][3] However, carbons adjacent to heteroatoms or carbonyl groups can be susceptible to exchange under certain conditions, often catalyzed by acid or base.[1][3][4] While the label on this compound is in a relatively stable position, it is not entirely immune to exchange, particularly under non-optimal pH or temperature conditions.

Q3: What experimental factors accelerate deuterium exchange in protic solvents?

Several factors can promote the exchange of deuterium for hydrogen:

  • pH: The pH of the solution is a critical factor.[1] Basic conditions (high pH) significantly accelerate the rate of exchange.[1][4] While methomyl is more stable at neutral or slightly acidic pH, extreme acidic conditions can also catalyze exchange.[5][6] The minimum exchange rate is often found in the pH range of 2.5 to 4.[1][4]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[6][7] Storing samples at elevated temperatures, even in an autosampler, can lead to significant back-exchange over time.[8]

  • Solvent Composition: Protic solvents (e.g., water, methanol) are a direct source of protons and are necessary for the exchange to occur.[6] While Methomyl is highly soluble in these solvents, prolonged exposure should be managed carefully.[5][9]

  • Exposure Time: The longer the standard is exposed to unfavorable conditions (e.g., high pH, high temperature), the greater the extent of isotopic exchange.[1][8] This is particularly relevant for long analytical runs where samples may sit in the autosampler for many hours.

Q4: What are the common symptoms of this compound isotopic exchange during analysis?

Key indicators of isotopic exchange include:

  • Decreasing Internal Standard Response: A gradual or significant decrease in the peak area of this compound over the course of an analytical batch.[6]

  • Inaccurate or Variable Results: Artificially high and/or highly variable calculated concentrations of the target analyte (methomyl).[1] This can manifest as poor reproducibility in quality control samples.[8]

  • Appearance of Lower Mass Isotopologues: The appearance and growth of peaks corresponding to Methomyl-d2, -d1, or even the unlabeled Methomyl (d0) in samples that were only spiked with the -d3 standard.[10]

Troubleshooting Guide

If you suspect isotopic exchange is affecting your results, a systematic approach is crucial for diagnosis and resolution. The workflow below provides a step-by-step process to identify the root cause.

G cluster_0 start Symptom: Inaccurate or Variable Results protocol1 Protocol 1: Verify Isotopic Purity of New Standard Lot start->protocol1 First, rule out standard quality protocol2 Protocol 2: Assess Stability in Solvents (pH, Temp, Time) protocol1->protocol2 Purity OK solution5 Contact Standard Supplier protocol1->solution5 Purity Issue (High d0 %) protocol3 Protocol 3: Assess Stability in Processed Matrix protocol2->protocol3 Stable in Solvents solution1 Adjust pH of Final Sample Solvent to ~2.5-4 protocol2->solution1 solution2 Lower Autosampler Temperature (e.g., 4°C) protocol2->solution2 Exchange at high temp solution4 Use Freshly Prepared Working Solutions protocol2->solution4 Exchange over time protocol3->solution2 solution3 Reduce Sample Prep Time & Analytical Run Time protocol3->solution3 Exchange in final extract

Caption: A decision tree to guide the investigation of suspected isotopic exchange.

Summary of Common Issues and Solutions

SymptomPotential CauseRecommended Action
High variability in results; inaccurate QCs Isotopic Exchange: Back-exchange of deuterium for hydrogen is occurring in the sample matrix, reconstitution solvent, or on the autosampler.Conduct a stability study of this compound in your sample matrix and mobile phase at the autosampler temperature (See Protocol 3).[6] Consider adjusting solvent pH to 2.5-4 or lowering the autosampler temperature.[1]
Internal standard (IS) peak area decreases over time Degradation or Adsorption: The standard may be degrading under the experimental conditions or adsorbing to vials/tubing.Investigate the stability of both methomyl and this compound in the matrix.[11] Use silanized glass vials to prevent adsorption.
Analyte concentration appears artificially high Contamination of IS: The deuterated standard may contain a significant percentage of the unlabeled analyte as an impurity from synthesis.Verify the isotopic purity of the standard using high-resolution mass spectrometry (See Protocol 1). Isotopic enrichment should be ≥98%.[1][12]
Appearance of d2, d1, and d0 peaks during the run Active Isotopic Exchange: Conditions are actively promoting the loss of deuterium from the standard.Immediately assess the pH and temperature of your samples in the autosampler. This is a strong indicator that mitigation is required.[10]

Experimental Protocols

Protocol 1: Verification of Isotopic Purity of this compound Standard

Objective: To determine the initial isotopic purity of a this compound internal standard and quantify the percentage of unlabeled methomyl (d0).

  • Materials:

    • This compound standard

    • High-purity aprotic solvent (e.g., acetonitrile)

    • Mass spectrometer capable of full scan acquisition (e.g., LC-Q-TOF/MS or Orbitrap)

  • Methodology:

    • Prepare a relatively high-concentration solution of this compound (e.g., 1 µg/mL) in the chosen solvent.

    • Infuse the solution directly or inject it into the LC-MS system.

    • Acquire data in full scan mode over the relevant m/z range for Methomyl (d0) and this compound.

    • Ensure sufficient resolution to distinguish between the different isotopologues.

  • Data Analysis:

    • Extract the ion chromatograms or view the mass spectrum for the [M+H]⁺ ions of Methomyl (d0) and this compound.

    • Integrate the peak areas for each species.

    • Calculate the isotopic purity as: Purity (%) = [Area(d3) / (Area(d3) + Area(d0))] * 100.

    • A purity of ≥98% is generally considered acceptable.[12]

Protocol 2: Assessing this compound Stability in Different Solvents

Objective: To evaluate the stability of this compound under different pH and temperature conditions over time.

  • Materials:

    • This compound standard

    • Solvents: 50:50 Acetonitrile:Water (Neutral), with 0.1% Formic Acid (Acidic), and with 0.1% Ammonium Hydroxide (Basic).

    • LC-MS/MS system.

  • Methodology:

    • Prepare a working solution of this compound (e.g., 100 ng/mL) in each of the three solvent conditions.

    • Aliquot the solutions into autosampler vials.

    • Analyze an aliquot of each solution immediately (t=0).

    • Store the remaining vials under conditions that mimic your experimental workflow (e.g., at 4°C and room temperature).

    • Analyze aliquots at regular intervals (e.g., 4, 8, 12, and 24 hours).[6]

  • Data Analysis:

    • Monitor the peak areas of this compound and any back-exchanged products (d2, d1, d0).

    • Calculate the percentage of exchange at each time point: % Exchange = [Sum of Areas(d2, d1, d0) / Total Area (d3+d2+d1+d0)] * 100.

    • A significant increase in this ratio over time confirms isotopic exchange.[1]

G cluster_prep Preparation cluster_analysis Incubation & Analysis cluster_data Data Evaluation prep_stock Prepare this compound Stock Solution prep_work Prepare Working Solutions (Acidic, Neutral, Basic) prep_stock->prep_work aliquot Aliquot into Vials prep_work->aliquot t0 Analyze T=0 (Baseline) aliquot->t0 store Store Vials at 4°C & Room Temp t0->store t_intervals Analyze at Intervals (4, 8, 12, 24 hr) store->t_intervals monitor_peaks Monitor Peak Areas (d3, d2, d1, d0) t_intervals->monitor_peaks calc_exchange Calculate % Exchange vs. Time monitor_peaks->calc_exchange assess Assess Stability calc_exchange->assess

Caption: Experimental workflow for assessing this compound stability in solvents.

Quantitative Data Summary

This compound Properties

PropertyValueSource
Formal Name N-[[(methyl-d3-amino)carbonyl]oxy]-ethanimidothioic acid, methyl ester[2]
Molecular Formula C₅H₇D₃N₂O₂S[2]
Formula Weight 165.2[2]
Purity ≥99% deuterated forms (d1-d3)[2]
Solubility (Water) 54.7 g/L (for unlabeled)[5][9]
Solubility (Methanol) 1000 g/L (for unlabeled)[5][9]

Representative Stability Data (Hypothetical)

The table below illustrates the expected trends in isotopic exchange based on experimental conditions. Actual results may vary.

Time (hours)ConditionTemperature% Exchange (d3 → d0-d2)
0AllN/A< 1.0%
24pH 4 (0.1% Formic Acid)4°C< 1.5%
24pH 4 (0.1% Formic Acid)25°C< 3.0%
24pH 7 (Neutral)4°C~ 2.5%
24pH 7 (Neutral)25°C~ 7.0%
24pH 10 (0.1% NH₄OH)4°C~ 15.0%
24pH 10 (0.1% NH₄OH)25°C> 40.0%

References

How to minimize matrix effects in Methomyl quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methomyl quantification. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize matrix effects during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact Methomyl quantification?

A1: Matrix effects are the alteration of analyte ionization (suppression or enhancement) due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] In the context of Methomyl quantification, particularly with LC-MS/MS, these effects can lead to inaccurate results by either reducing or increasing the signal intensity of Methomyl compared to a standard in a pure solvent.[1] This interference can compromise the accuracy, precision, and sensitivity of the analytical method.[4]

Q2: I'm observing a lower-than-expected signal for Methomyl. Is this due to matrix effects?

A2: A lower-than-expected signal, often referred to as ion suppression, is a common manifestation of matrix effects.[5] It occurs when matrix components compete with Methomyl for ionization in the mass spectrometer's source.[2] However, other factors could be at play, such as analyte degradation or instrument issues. To confirm if the issue is signal suppression, a post-column infusion experiment can be performed. This involves infusing a constant flow of a Methomyl standard into the mass spectrometer while injecting a blank matrix extract. A significant dip in the signal at the expected retention time of Methomyl indicates the presence of co-eluting, signal-suppressing components.[4][6]

Q3: What is the most recommended sample preparation technique to reduce matrix effects for Methomyl?

A3: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely recommended and utilized for the analysis of pesticides like Methomyl in various food and biological matrices.[7][8][9] The basic approach involves an extraction with acetonitrile (B52724), followed by a liquid-liquid partitioning with salts, and a final cleanup step using dispersive solid-phase extraction (d-SPE) with sorbents like primary secondary amine (PSA) to remove interferences.[8][10] This method has been shown to be effective in reducing matrix effects for Methomyl.[10]

Q4: Can simply diluting my sample extract help in minimizing matrix effects?

A4: Yes, the "dilute and shoot" approach is a straightforward strategy to mitigate matrix effects.[11][12] By diluting the final extract, the concentration of interfering matrix components is reduced, which can lessen their impact on Methomyl's ionization.[13] However, this approach also dilutes the analyte, which could compromise the method's sensitivity and may not be suitable for detecting very low concentrations of Methomyl.[12][14] This strategy is a trade-off between reducing matrix effects and maintaining adequate sensitivity.[5]

Q5: What are matrix-matched calibration curves and should I be using them?

A5: Matrix-matched calibration curves are prepared by spiking known concentrations of the analyte into a blank matrix extract that is representative of the samples being analyzed.[15][16] This method is highly recommended when significant matrix effects are present (typically >20% suppression or enhancement) as it helps to compensate for the signal alteration by ensuring that both the standards and the samples experience similar matrix-induced effects.[2][15][16] While effective, this approach can be laborious, and obtaining a true blank matrix can sometimes be challenging.[1]

Q6: How do internal standards help, and what kind should I use for Methomyl analysis?

A6: Internal standards (IS) are compounds added to samples, blanks, and calibration standards at a constant concentration to correct for variations in sample preparation and instrument response. For optimal compensation of matrix effects, a stable isotope-labeled (SIL) internal standard of Methomyl is the best choice.[17] A SIL IS has nearly identical chemical and physical properties to Methomyl, meaning it will co-elute and experience similar matrix effects.[2] By monitoring the ratio of the analyte to the IS, more accurate and precise quantification can be achieved, even in the presence of signal suppression or enhancement.[2][17]

Troubleshooting Guide

This guide addresses specific issues that may arise during Methomyl quantification.

Issue 1: Significant Signal Suppression

Symptoms:

  • Low recovery of Methomyl.

  • Inconsistent results between replicate injections.

  • Poor sensitivity and high limits of detection (LOD).

Workflow for Troubleshooting Signal Suppression:

cluster_Start Start cluster_Confirm Confirmation cluster_Optimize Optimization Strategies cluster_Compensate Compensation Strategies cluster_End Resolution Start Low Signal/Recovery Observed Confirm_ME Perform Post-Column Infusion Experiment Start->Confirm_ME Is_ME Signal Dip at Analyte RT? Confirm_ME->Is_ME Optimize_Cleanup Enhance Sample Cleanup (e.g., d-SPE sorbents) Is_ME->Optimize_Cleanup Yes Other_Issue Investigate Other Issues (e.g., Instrument Fault) Is_ME->Other_Issue No Optimize_Chroma Improve Chromatographic Separation Optimize_Cleanup->Optimize_Chroma Dilute_Sample Dilute Sample Extract Optimize_Chroma->Dilute_Sample Use_IS Use Stable Isotope-Labeled Internal Standard Dilute_Sample->Use_IS Use_MMC Use Matrix-Matched Calibration Use_IS->Use_MMC Resolved Issue Resolved Use_MMC->Resolved

Caption: Troubleshooting workflow for low Methomyl signal.

Issue 2: Poor Reproducibility

Symptoms:

  • High relative standard deviation (%RSD) for quality control (QC) samples.

  • Variable results across a batch of samples.

Potential Causes & Solutions:

Potential Cause Recommended Solution
Inconsistent Sample Cleanup Ensure the d-SPE cleanup step is performed consistently. Vortex samples for the same duration and use consistent amounts of sorbents. Automation of sample preparation can improve reproducibility.[18]
Variable Matrix Effects Different samples, even of the same type, can exhibit varying degrees of matrix effects. The use of a stable isotope-labeled internal standard is the most effective way to correct for this variability.[17]

| Instrument Contamination | Matrix components can accumulate in the LC-MS system, leading to carryover and inconsistent performance. Implement a robust column washing protocol between injections and periodically clean the ion source. |

Experimental Protocols & Data

Protocol 1: QuEChERS Sample Preparation for Methomyl

This protocol is a generalized version based on common QuEChERS procedures for pesticide analysis.

Workflow Diagram:

cluster_Extraction Extraction cluster_Cleanup Dispersive SPE Cleanup cluster_Analysis Analysis A Homogenize 10g Sample B Add 10mL Acetonitrile A->B C Add QuEChERS Extraction Salts B->C D Vortex & Centrifuge C->D E Transfer 1mL Supernatant D->E F Add d-SPE Sorbents (MgSO4, PSA) E->F G Vortex & Centrifuge F->G H Filter Supernatant G->H I Inject into LC-MS/MS H->I

Caption: QuEChERS-based sample preparation workflow.

Methodology:

  • Sample Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile. For samples with low water content, add an appropriate amount of water. Add the QuEChERS extraction salt packet (commonly containing MgSO₄ and NaCl or sodium acetate).[8]

  • Shaking and Centrifugation: Cap the tube and shake vigorously for 1 minute. Centrifuge at >3000 rpm for 5 minutes.

  • Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing anhydrous magnesium sulfate (B86663) and PSA sorbent.[5]

  • Final Centrifugation: Vortex for 30 seconds and centrifuge at high speed for 2 minutes.

  • Analysis: Take the supernatant, filter through a 0.22 µm filter if necessary, and inject it into the LC-MS/MS system.[5]

Protocol 2: Evaluating Matrix Effects

Methodology:

To quantify the extent of matrix effects (%ME), compare the peak area of an analyte in a post-extraction spiked sample to its peak area in a pure solvent standard at the same concentration.

  • Prepare Standard Solution (A): Prepare a standard solution of Methomyl in a pure solvent (e.g., acetonitrile) at a known concentration.[5]

  • Prepare Post-Extraction Spiked Sample (B): Prepare a blank sample extract using the same sample preparation protocol as for the actual samples. Spike the final blank extract with the Methomyl standard to the same concentration as solution A.[5]

  • Analysis: Analyze both solutions A and B by LC-MS/MS.

  • Calculation:

    • %ME = (Peak Area in B / Peak Area in A) * 100

    • %ME < 100% indicates signal suppression.

    • %ME > 100% indicates signal enhancement.

    • A value between 80% and 120% is often considered acceptable, indicating minimal matrix effects.[10]

Quantitative Data Summary

The following table summarizes representative data on Methomyl recovery and matrix effects from published studies.

MatrixPreparation MethodAnalytical MethodRecovery (%)Matrix Effect (%)Reference
Blood Miniaturized QuEChERSLC-MS/MS103 - 123%-2 to 14% (Minimal)[10]
Brain Miniaturized QuEChERSLC-MS/MSNot specifiedMinimal (-20% to 20%)[8][10]
Various Crops QuEChERSLC-MS/MS73 - 98%-5 to -22% (Suppression)[19]
Mint SPE (Cleanert TPT)UPLC-MS/MS86.8 - 95.2%Not explicitly calculated[20]
Comparison of Calibration Strategies

The choice of calibration method is critical for compensating for matrix effects.

Logical Relationship Diagram:

cluster_Problem Problem cluster_Solutions Solutions cluster_Considerations Considerations Problem Matrix Effects Present? SolventCal Solvent-Based Calibration Problem->SolventCal No MMC Matrix-Matched Calibration Problem->MMC Yes Consider_Solvent Simple, but inaccurate with matrix effects. SolventCal->Consider_Solvent IS_Cal Internal Standard (SIL) Calibration MMC->IS_Cal For Best Accuracy Consider_MMC Accurate, but requires blank matrix and is laborious. MMC->Consider_MMC Consider_IS Most accurate and robust, but can be expensive. IS_Cal->Consider_IS

References

Addressing poor peak shape and chromatography issues for Methomyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing poor peak shape and other chromatographic issues during the analysis of Methomyl.

Troubleshooting Guide: Addressing Poor Methomyl Peak Shape

Poor peak shape, most commonly observed as peak tailing, can significantly compromise the accuracy and precision of Methomyl quantification. This guide provides a systematic approach to diagnosing and resolving these issues.

Question: My Methomyl peak is showing significant tailing. What are the potential causes and how can I fix it?

Answer:

Peak tailing for Methomyl is a common issue in reversed-phase chromatography and can stem from several factors. The underlying cause is often secondary interactions between the analyte and the stationary phase, or issues with the chromatographic conditions. Here is a step-by-step guide to troubleshoot and resolve peak tailing:

Step 1: Evaluate the Mobile Phase

The mobile phase composition is a critical factor in achieving good peak shape.

  • pH Adjustment: Methomyl is a carbamate (B1207046) insecticide. While it is not strongly acidic or basic, interactions with residual silanols on the C18 column packing can still occur, leading to peak tailing.[1][2] The use of a slightly acidic mobile phase can help to suppress the ionization of these silanol (B1196071) groups, thereby minimizing secondary interactions.

    • Recommendation: Incorporate a small amount of acid, such as 0.1% formic acid or acetic acid, into the aqueous component of your mobile phase.[3][4]

  • Buffer Strength: If you are using a buffered mobile phase, ensure the buffer concentration is sufficient to maintain a stable pH throughout the analysis. Inadequate buffer strength can lead to pH shifts on the column and contribute to peak tailing.

  • Organic Modifier: The choice and concentration of the organic modifier (typically acetonitrile (B52724) or methanol) can influence peak shape. While acetonitrile is common, methanol (B129727) can sometimes offer different selectivity and improved peak shape.[1]

Step 2: Assess the Column Condition

The column is a frequent source of chromatographic problems.

  • Column Contamination: Accumulation of contaminants from the sample matrix on the column can lead to active sites that cause peak tailing.

    • Recommendation: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove strongly retained compounds. If the problem persists, consider using a guard column to protect the analytical column.

  • Column Degradation: Over time, the stationary phase can degrade, especially when operating at extreme pH values or high temperatures. This degradation can expose more silanol groups and lead to increased tailing.

    • Recommendation: If the column is old or has been used extensively, it may need to be replaced.

  • Column Voids: A void at the head of the column can cause peak distortion, including tailing and splitting. This can result from pressure shocks or improper packing.

    • Recommendation: If a void is suspected, the column may need to be replaced.

Step 3: Examine the Sample and Injection Solvent

The way the sample is prepared and introduced to the system can have a significant impact on peak shape.

  • Sample Solvent Strength: Injecting a sample dissolved in a solvent that is much stronger than the mobile phase can cause peak distortion, especially for early eluting peaks like Methomyl.[5] Acetonitrile, a common solvent in sample extraction methods like QuEChERS, can be a stronger solvent than the initial mobile phase conditions in a gradient run.[5]

    • Recommendation: Whenever possible, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will dissolve the sample. Alternatively, a solvent exchange step to a weaker solvent like a methanol/water mixture can improve peak shape.[5]

  • Sample Overload: Injecting too much sample can saturate the column, leading to fronting or tailing.

    • Recommendation: Try reducing the injection volume or diluting the sample.

Below is a troubleshooting workflow to guide you through the process of addressing poor Methomyl peak shape.

Methomyl_Troubleshooting start Poor Methomyl Peak Shape (Tailing) mobile_phase Step 1: Check Mobile Phase start->mobile_phase ph_check Is Mobile Phase Acidified? (e.g., 0.1% Formic Acid) mobile_phase->ph_check column Step 2: Evaluate Column column_flush Has Column Been Flushed Recently? column->column_flush sample Step 3: Assess Sample & Injection solvent_match Does Sample Solvent Match Initial Mobile Phase? sample->solvent_match solution Symmetrical Peak Achieved ph_check->column Yes add_acid Action: Add Acid to Mobile Phase ph_check->add_acid No add_acid->column column_flush->sample Yes flush_column Action: Flush with Strong Solvent (e.g., 100% ACN/MeOH) column_flush->flush_column No flush_column->sample replace_column Consider Replacing Column flush_column->replace_column If no improvement replace_column->solution solvent_match->solution Yes change_solvent Action: Re-dissolve in Mobile Phase or Weaker Solvent solvent_match->change_solvent No change_solvent->solution

Troubleshooting workflow for poor Methomyl peak shape.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for Methomyl analysis on a C18 column?

A1: A common and effective mobile phase for Methomyl analysis on a C18 column is a gradient of water and acetonitrile, with the aqueous phase acidified with 0.1% formic acid.[3] A typical gradient might start with a low percentage of acetonitrile (e.g., 10-20%) and ramp up to a higher percentage to elute the analyte.

Q2: Can I use methanol instead of acetonitrile in the mobile phase?

A2: Yes, methanol can be used as the organic modifier. In some cases, methanol can offer different selectivity and may even improve peak shape by reducing certain secondary interactions with the stationary phase.[1] It is worth experimenting with both solvents to see which provides the best chromatography for your specific application.

Q3: My sample is dissolved in 100% acetonitrile after a QuEChERS extraction. Will this affect my Methomyl peak?

A3: Yes, this can significantly affect the peak shape, especially if your initial mobile phase has a high aqueous content.[5] Injecting a strong solvent like 100% acetonitrile can cause peak fronting or splitting for early eluting compounds like Methomyl. To mitigate this, it is recommended to perform a solvent exchange to a weaker solvent mixture, such as methanol/water (1:1 v/v), before injection.[5]

Q4: How can I tell if my column is the source of the peak tailing?

A4: A good way to diagnose a column-related issue is to inject a standard of a well-behaved compound that you know should give a symmetrical peak. If that peak also shows tailing, it is a strong indication that the column may be contaminated or degraded. If the standard peak is symmetrical, the issue is more likely related to the specific interactions of Methomyl with the stationary phase or the mobile phase conditions.

Q5: Are there any specific column chemistries that are better for Methomyl analysis?

A5: While standard C18 columns are widely used, columns with low silanol activity or end-capped C18 columns can provide better peak shapes for polar and slightly basic compounds by minimizing secondary silanol interactions.[4] For example, a Newcrom R1 column is described as a special reverse-phase column with low silanol activity.[4]

Data Summary

The following table summarizes common issues and recommended solutions for improving Methomyl peak shape, along with the expected outcome.

IssuePotential CauseRecommended SolutionExpected Outcome
Peak Tailing Secondary interactions with residual silanols on the C18 column.Add 0.1% formic acid or acetic acid to the aqueous mobile phase.Sharper, more symmetrical peak with a tailing factor closer to 1.
Peak Tailing/Fronting Sample solvent is stronger than the initial mobile phase (e.g., 100% acetonitrile).Perform a solvent exchange to a weaker solvent (e.g., methanol/water 1:1 v/v) or dissolve the sample in the initial mobile phase.[5]Improved peak shape, especially for early eluting peaks.
Broad Peaks Column contamination or degradation.Flush the column with a strong organic solvent. If the problem persists, replace the column.Restoration of sharp peaks and consistent retention times.
Split Peaks Void at the column inlet or severe contamination.Replace the column.A single, well-defined peak.

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Improved Methomyl Peak Shape

This protocol describes the preparation of a mobile phase designed to minimize peak tailing for Methomyl on a C18 column.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid (≥98% purity)

Procedure:

  • Aqueous Phase (Mobile Phase A):

    • Measure 1000 mL of HPLC-grade water into a clean glass reservoir.

    • Carefully add 1.0 mL of formic acid to the water (for a 0.1% v/v solution).

    • Mix thoroughly and degas the solution using vacuum filtration or sonication.

  • Organic Phase (Mobile Phase B):

    • Pour 1000 mL of HPLC-grade acetonitrile into a separate clean glass reservoir.

    • Degas the acetonitrile.

  • HPLC Gradient:

    • Set up a gradient elution program on your HPLC system. A good starting point is:

      • 0-2 min: 10% B

      • 2-10 min: Ramp to 90% B

      • 10-12 min: Hold at 90% B

      • 12-12.1 min: Return to 10% B

      • 12.1-15 min: Re-equilibrate at 10% B

    • The flow rate and gradient profile may need to be optimized for your specific column dimensions and system.

Protocol 2: Sample Solvent Exchange for Methomyl Analysis

This protocol is for samples extracted into a strong organic solvent like acetonitrile, which can cause poor peak shape.

Materials:

  • Sample extract in acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Nitrogen evaporator or rotary evaporator

Procedure:

  • Take a known volume of your acetonitrile extract.

  • Gently evaporate the acetonitrile using a stream of nitrogen or a rotary evaporator at a low temperature (e.g., 30-40°C) until just dry. Avoid over-drying.

  • Reconstitute the residue in a mixture of methanol and water (1:1, v/v) to the original volume.

  • Vortex the sample to ensure the analyte is fully dissolved.

  • The sample is now ready for injection into the HPLC system.

References

Technical Support Center: Ensuring the Isotopic Purity of Methomyl-d3 Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in ensuring the isotopic purity of Methomyl-d3 standards for accurate and reproducible experimental results.

Troubleshooting Guides

This section provides solutions to common problems encountered during the use of this compound standards.

Question: I am observing a significant peak at the mass of the unlabeled methomyl in my analysis of a blank sample spiked only with this compound. What could be the cause?

Answer: This issue likely points to the presence of the unlabeled analyte (d0) in your this compound standard, or it could be an analytical artifact.[1][2]

Troubleshooting Steps:

  • Review the Certificate of Analysis (CoA): Check the CoA for your specific lot of this compound. It should specify the percentage of the d0 isotopologue.[3][4][5] Typically, this should be ≤1%. If the observed response is greater than what the CoA indicates, proceed to the next steps.

  • Assess Contribution from the Internal Standard: Prepare a blank matrix sample and spike it with the this compound internal standard at the same concentration used in your assay. Analyze this sample and monitor the mass transition for the unlabeled analyte. The response for the unlabeled analyte should ideally be less than 20% of the response of the Lower Limit of Quantification (LLOQ) for your assay.[1]

  • Check for In-Source Fragmentation or Back-Exchange: In some cases, the deuterated standard can lose its deuterium (B1214612) label in the mass spectrometer's ion source or exchange it with hydrogen from the solvent.[1] To investigate this, infuse a solution of this compound directly into the mass spectrometer and observe the stability of the parent ion.

Question: The retention time of my this compound standard is slightly different from the native methomyl. Is this normal, and what are the implications?

Answer: A slight shift in retention time between a deuterated standard and its native counterpart is a known phenomenon in chromatography, often referred to as an "isotopic effect".[1] The deuterated compound typically elutes slightly earlier in reversed-phase chromatography.

Implications and Solutions:

  • Differential Matrix Effects: If the analyte and the internal standard do not co-elute perfectly, they may experience different levels of ion suppression or enhancement from the sample matrix, which can lead to inaccurate quantification.[1]

  • Ensure Peak Integration is Correct: Verify that your chromatography data system is correctly integrating both the analyte and internal standard peaks, especially if they are close to baseline resolution.

  • Optimize Chromatography: If the separation is significant, consider adjusting your chromatographic method to achieve better co-elution.

Question: I am concerned about the stability of the deuterium labels on my this compound standard. How can I ensure they are not exchanging with hydrogen from my sample or solvent?

Answer: Deuterium exchange, or back-exchange, can occur under certain conditions, compromising the accuracy of your results.[1] The deuterium atoms in this compound are on a methyl group attached to a nitrogen, which is a relatively stable position. However, prolonged exposure to harsh conditions should be avoided.

Preventative Measures and Checks:

  • pH of Solutions: Avoid storing or preparing your this compound solutions in strongly acidic or basic conditions, as these can catalyze deuterium exchange. Methomyl itself is more stable in neutral or slightly acidic solutions and decomposes at higher pH.[6][7]

  • Storage: Store the this compound standard at the recommended temperature of -20°C in a tightly sealed container to prevent exposure to moisture.[3][8]

  • Solvent Selection: Prepare stock and working solutions in high-purity, non-protic or neutral solvents. If aqueous solutions are necessary, use them fresh and at a neutral pH.

  • Monitor for Isotopic Distribution: Periodically analyze your this compound standard solution by high-resolution mass spectrometry to check for any changes in its isotopic distribution, which would indicate label exchange.

Frequently Asked Questions (FAQs)

What is the chemical information for this compound?

PropertyValue
Formal Name N-[[(methyl-d3-amino)carbonyl]oxy]-ethanimidothioic acid, methyl ester
CAS Number 1398109-07-3[8]
Molecular Formula C5H7D3N2O2S[8]
Formula Weight 165.2[8]

How should I store this compound?

This compound should be stored as a solid at -20°C.[3][8] Under these conditions, it is stable for at least 4 years.[3][8]

What is the typical isotopic purity of this compound?

Commercial this compound standards typically have a purity of ≥99% deuterated forms (d1-d3) and ≤1% of the unlabeled (d0) form.[3][8]

Why is isotopic purity important?

The isotopic purity of a deuterated internal standard is crucial for accurate quantification.[9][10] The presence of unlabeled analyte in the standard can lead to an overestimation of the analyte's concentration, especially at low levels.[2]

How can I verify the isotopic purity of my this compound standard?

The isotopic purity can be verified using high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy.[10][11] HRMS allows for the determination of the relative abundance of different isotopologues, while NMR can confirm the position of the deuterium labels.[10]

Quantitative Data on Isotopic Purity

Table 1: Hypothetical Batch-to-Batch Comparison of this compound Isotopic Distribution

This table illustrates typical variations in isotopic distribution between different production lots of this compound.

Lot Numberd0 (%)d1 (%)d2 (%)d3 (%)Total Deuterated Forms (%)
A123 0.50.31.298.099.5
B456 0.30.20.898.799.7
C789 0.80.51.597.299.2

Table 2: Hypothetical Effect of Storage Conditions on Isotopic Purity of this compound (Lot A123) over 6 Months

This table demonstrates the importance of proper storage to maintain isotopic purity.

Storage Conditiond0 (%)d1 (%)d2 (%)d3 (%)Total Deuterated Forms (%)
-20°C, Dry, Dark (Recommended) 0.50.31.298.099.5
4°C, Exposed to Light 0.60.41.397.799.4
Room Temperature, in Solution (pH 9) 1.20.91.896.198.8

Experimental Protocols

Protocol 1: Assessment of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

This protocol outlines the general steps for determining the isotopic distribution of this compound using LC-HRMS.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

    • Further dilute the stock solution to a working concentration of approximately 1 µg/mL.

  • LC-HRMS Analysis:

    • Inject the working solution into an LC-HRMS system. A simple isocratic elution with a mobile phase such as 50:50 acetonitrile:water with 0.1% formic acid on a C18 column is usually sufficient.

    • Acquire full scan mass spectra in positive ion mode over a mass range that includes the unlabeled methomyl and the d3-labeled standard (e.g., m/z 150-180).

    • Ensure the mass spectrometer has a resolution of at least 30,000 to resolve the isotopic peaks.

  • Data Analysis:

    • Extract the ion chromatograms for the protonated molecules of each isotopologue (d0, d1, d2, d3).

    • Integrate the peak areas for each isotopologue.

    • Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.

Protocol 2: Confirmation of Deuterium Label Position by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general method for confirming the location of deuterium labels.

  • Sample Preparation:

    • Dissolve a sufficient amount of the this compound standard (typically 1-5 mg) in a deuterated solvent that does not have signals interfering with the analyte signals (e.g., chloroform-d, acetonitrile-d3).

  • NMR Analysis:

    • Acquire a ¹H NMR spectrum. The signal corresponding to the methylamino protons should be significantly reduced or absent compared to the spectrum of unlabeled methomyl.

    • Acquire a ²H (Deuterium) NMR spectrum. A signal should be present in the region corresponding to the methylamino group.

    • Acquire a ¹³C NMR spectrum. The carbon of the N-CD3 group will show a characteristic multiplet due to coupling with deuterium and a reduced signal intensity.

  • Data Interpretation:

    • Compare the spectra of this compound with those of an authentic standard of unlabeled methomyl to confirm the absence of the proton signal and the presence of the deuterium signal at the expected chemical shift.

Visualizations

troubleshooting_workflow start Issue: Unexpected d0 peak or inconsistent results check_coa Review Certificate of Analysis (CoA) for isotopic purity specifications start->check_coa coa_ok CoA specifications met? check_coa->coa_ok contact_supplier Contact supplier for clarification coa_ok->contact_supplier No assess_contribution Assess d0 contribution from internal standard coa_ok->assess_contribution Yes contribution_high Contribution > LLOQ threshold? assess_contribution->contribution_high investigate_exchange Investigate potential for H/D exchange and in-source fragmentation contribution_high->investigate_exchange Yes problem_solved Problem Resolved contribution_high->problem_solved No optimize_method Optimize analytical method (e.g., pH, source conditions) investigate_exchange->optimize_method optimize_method->problem_solved

Caption: Troubleshooting workflow for isotopic purity issues.

lc_hrms_workflow prep 1. Prepare this compound solution (1 µg/mL) inject 2. Inject into LC-HRMS system prep->inject separate 3. Chromatographic Separation inject->separate acquire 4. Acquire Full Scan MS Data (High Resolution) separate->acquire extract 5. Extract Ion Chromatograms for d0, d1, d2, d3 acquire->extract integrate 6. Integrate Peak Areas extract->integrate calculate 7. Calculate Isotopic Distribution (%) integrate->calculate

Caption: Experimental workflow for LC-HRMS isotopic purity assessment.

hd_exchange_pathway methomyl_d3 This compound (R-NH-C(O)-O-N=C(CH3)SCH3) where R = -CD3 exchange Hydrogen-Deuterium Exchange methomyl_d3->exchange proton_source Proton Source (e.g., H2O, acidic/basic solvent) proton_source->exchange methomyl_d2 Methomyl-d2 (partially exchanged) exchange->methomyl_d2 unlabeled Unlabeled Methomyl (d0) exchange->unlabeled methomyl_d2->exchange further exchange

Caption: Potential pathway for hydrogen-deuterium exchange.

References

Impact of pH on the stability of Methomyl-d3 during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the impact of pH on the stability of Methomyl-d3 during sample preparation. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the accuracy and reliability of your analytical results.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the stability of this compound in aqueous solutions?

A1: this compound, like its unlabeled counterpart methomyl, is susceptible to hydrolysis under alkaline conditions. It is stable in neutral (pH 7) and acidic (pH 5) sterile water for at least 30 days at 25°C.[1][2] However, as the pH increases, the rate of degradation also increases. At pH 9, the half-life of methomyl is approximately 30 days at 25°C.[1] Therefore, it is crucial to control the pH of your samples and standards to prevent degradation.

Q2: What is the primary degradation product of this compound at high pH?

A2: Under alkaline conditions, this compound hydrolyzes to form S-methyl N-hydroxythioacetimidate (MHTA).[1][2] This degradation can lead to an underestimation of the this compound concentration in your samples.

Q3: What is the optimal pH range for preparing and storing samples containing this compound?

A3: The optimal pH range for sample preparation and storage is acidic to neutral (pH 5-7).[1][3] To enhance stability, especially for long-term storage or when samples have a basic pH, acidification is recommended. Some analytical procedures involve acidifying the sample extract.[1]

Q4: Can the choice of solvent in sample preparation affect the stability of this compound?

A4: Yes, the choice of solvent is important. Methomyl is soluble in various organic solvents such as methanol, ethanol, acetone, and acetonitrile (B52724).[1][3] Sample extraction is typically performed with organic solvents.[1] If aqueous solutions are used, their pH should be controlled. The addition of a weak acid, such as acetic acid, to the final extracts for LC-MS/MS analysis has been shown to improve the stability of certain pesticides.[4]

Q5: Are there any other factors besides pH that I should be aware of during sample preparation?

A5: Besides pH, temperature can also affect the stability of this compound. The rate of degradation increases with increasing temperature.[1] Therefore, it is advisable to process and store samples at cool or refrigerated temperatures. Exposure to strong oxidizing agents should also be avoided as they can degrade methomyl.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low recovery of this compound The sample or extraction solvent has a high pH (alkaline), causing degradation.Measure the pH of your sample matrix. If it is alkaline, adjust the pH to a neutral or slightly acidic range (pH 5-7) using a suitable buffer or by adding a small amount of a weak acid (e.g., formic acid, acetic acid) before extraction.
Inconsistent results between replicate samples The pH of the samples is variable, leading to different rates of degradation.Ensure uniform pH adjustment across all samples, standards, and quality controls. Use buffered solutions where appropriate to maintain a consistent pH.
Degradation of this compound in the final extract before analysis The final extract is stored in an inappropriate solvent or at room temperature for an extended period.Reconstitute the final extract in a solvent containing a small percentage of a weak acid (e.g., 0.1% acetic acid) to improve stability.[4] Store extracts at low temperatures (e.g., 4°C) and analyze them as soon as possible.
Presence of unexpected peaks in the chromatogram Degradation of this compound into its byproducts, such as MHTA.Confirm the identity of the degradation products using a mass spectrometer if available. Review and optimize the pH control throughout your sample preparation workflow to minimize degradation.

Quantitative Data on Methomyl Stability

The stability of methomyl is highly dependent on the pH of the aqueous solution. The following table summarizes the reported half-life of methomyl at different pH values.

pHTemperature (°C)Half-lifeCitation
4.52556 weeks[3]
525Stable for 30 days[1][2]
6.02554 weeks[3]
725Stable for 30 days[1][2]
7.02538 weeks[3]
925Approximately 30 days[1][2]

Experimental Protocols

Protocol: Extraction of this compound from Soil Samples

This protocol provides a general procedure for the extraction of this compound from soil samples for analysis by LC-MS/MS.

1. Sample Preparation:

  • Weigh 10 g of the soil sample into a 50 mL polypropylene (B1209903) centrifuge tube.
  • Spike the sample with an appropriate amount of this compound internal standard solution.

2. pH Adjustment:

  • Add 10 mL of deionized water to the soil sample and vortex for 30 seconds.
  • Measure the pH of the soil slurry.
  • If the pH is above 7, adjust to pH 6.0-6.5 by adding a dilute solution of formic acid dropwise.

3. Extraction:

  • Add 20 mL of acetonitrile to the centrifuge tube.
  • Add extraction salts (e.g., QuEChERS salts).
  • Cap the tube and shake vigorously for 1 minute.
  • Centrifuge at 4000 rpm for 5 minutes.

4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing a suitable sorbent mixture (e.g., PSA and C18).
  • Vortex for 30 seconds.
  • Centrifuge at 4000 rpm for 5 minutes.

5. Final Extract Preparation:

  • Transfer an aliquot of the cleaned extract to a clean tube.
  • Evaporate the solvent to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in a suitable volume of mobile phase (e.g., 1 mL of 80:20 water:acetonitrile with 0.1% formic acid).
  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Visualizations

cluster_workflow Sample Preparation Workflow Sample 1. Sample Weighing & Spiking pH_Adjust 2. pH Measurement & Adjustment Sample->pH_Adjust Extraction 3. Acetonitrile Extraction pH_Adjust->Extraction dSPE 4. d-SPE Cleanup Extraction->dSPE Evaporation 5. Evaporation dSPE->Evaporation Reconstitution 6. Reconstitution (Acidified Solvent) Evaporation->Reconstitution Analysis 7. LC-MS/MS Analysis Reconstitution->Analysis

Caption: A typical workflow for the preparation of samples containing this compound for LC-MS/MS analysis.

cluster_degradation This compound Degradation Pathway at High pH Methomyl_d3 This compound MHTA S-methyl N-hydroxythioacetimidate (MHTA) Methomyl_d3->MHTA Hydrolysis (OH-)

Caption: The hydrolysis of this compound to MHTA under alkaline conditions.

References

Optimizing injection volume and temperature for GC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental parameters, specifically focusing on injection volume and temperature.

Troubleshooting Guides

This section addresses common issues encountered during GC-MS analysis, providing step-by-step guidance to identify and resolve them.

Issue: Poor Peak Shape (Tailing, Fronting, or Splitting)

Q1: My chromatogram shows significant peak tailing. What are the potential causes and how can I fix it?

A1: Peak tailing, where the latter half of the peak is drawn out, can be caused by several factors. Here’s how to troubleshoot this issue:

  • Active Sites: Polar or ionogenic analytes can interact with active sites in the liner or at the head of the column.[1] To remedy this, use a fresh, deactivated liner or trim 10-20 cm from the front of the column.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase.[2] Try diluting your sample or reducing the injection volume.[2]

  • Improper Column Installation: An incorrectly installed column can lead to poor peak shape. Ensure the column is cut cleanly at a 90-degree angle and positioned at the correct height within the inlet, following the manufacturer's instructions.[1]

  • Contamination: Residue from previous analyses can cause peak tailing.[2] Regular bake-outs of the column can help remove contaminants.[2]

Q2: I am observing peak fronting in my results. What is the likely cause?

A2: Peak fronting is most commonly a result of column overloading.[1][2] This happens when the amount of analyte introduced onto the column is too high. To resolve this, you should either dilute your sample or decrease the injection volume.[2]

Q3: What causes split peaks and how can I prevent them?

A3: Split peaks can arise from issues during the injection and sample focusing process.

  • Initial Oven Temperature: For splitless injections, if the initial oven temperature is too high, it can prevent the analytes from condensing in a narrow band on the stationary phase, leading to broad or split peaks.[1] The initial oven temperature should ideally be about 20°C below the boiling point of the sample solvent.[1][3]

  • Solvent and Stationary Phase Mismatch: A mismatch in polarity between the sample solvent and the column's stationary phase can cause peak splitting. For example, using a non-polar solvent like hexane (B92381) with a polar wax column is not ideal.[1]

  • Improper Column Cut: A ragged or angled column cut can cause the sample to be introduced unevenly. Re-cutting the column (2-5 cm) and inspecting the cut with a magnifier can resolve this.[1]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of injection volume and temperature.

Injection Volume Optimization

Q4: How do I determine the optimal injection volume for my analysis?

A4: The optimal injection volume depends on the concentration of your analytes and the capacity of your column. A standard injection volume is typically 1 µL to avoid column overloading.[2] If you are working with trace-level analytes and require lower detection limits, Large Volume Injection (LVI) techniques can be employed.[4] LVI allows for the injection of larger sample volumes, thereby increasing the mass of the analyte that reaches the detector.[4]

Q5: When should I consider using Large Volume Injection (LVI)?

A5: LVI is beneficial when you need to lower the detection limits of your system to meet stringent regulatory requirements.[4] By introducing more sample, you increase the signal-to-noise ratio, assuming the baseline noise remains constant.[4] LVI can also reduce the amount of solvent reaching the detector, which is particularly advantageous for solvents that do not interact well with the stationary phase.[4]

Injection Temperature Optimization

Q6: What is a good starting point for the injector temperature?

A6: A common starting point for the injector temperature in splitless injections is 250 °C, which is effective for a wide range of compounds.[5] However, this temperature needs to be optimized based on the volatility of your specific analytes.[5]

Q7: How should I optimize the injector temperature for high-boiling point analytes?

A7: For analytes with high boiling points, a higher injector temperature is necessary to ensure efficient vaporization and transfer to the column.[2][5] You can experiment by incrementally increasing the temperature from 250 °C to 275 °C, and then to 300 °C.[2][5] Monitor the response of your late-eluting compounds to find the optimal temperature.[5] Be cautious not to set the temperature so high that it causes thermal degradation of your analytes.[6]

Q8: What are the considerations for setting the injector temperature for thermally labile compounds?

A8: For thermally sensitive compounds, a high injector temperature can lead to degradation.[6] In such cases, it is crucial to use the lowest possible temperature that still allows for efficient vaporization. Using an injector liner with glass wool can increase the surface area and heat retention, allowing for better vaporization at lower temperatures.[5]

Carryover Issues

Q9: I am seeing peaks from a previous run in my current analysis. How can I eliminate this carryover?

A9: Carryover, the appearance of analytes from previous injections, can be a significant issue, especially at low detection limits.[7] Here are some strategies to minimize it:

  • System Bake-out: Increase the oven temperature at the end of the run to a level below the column's maximum limit and hold it for several minutes to elute any remaining compounds.[8]

  • Solvent Washes: Implement a thorough syringe and system washing procedure with appropriate solvents between injections.[9]

  • Injector Maintenance: Regularly clean or replace the injector liner and septum to prevent the accumulation of non-volatile residues.[9]

  • Optimize Injection Volume: High concentration samples are more likely to cause carryover. If possible, reduce the injection volume or dilute the sample.[9]

Data Presentation

The following tables summarize key parameters for optimizing injection volume and temperature.

Table 1: Recommended Starting Parameters for Large Volume Injection (LVI)

ParameterRecommended Value
Initial Injector Temperature20-40°C below solvent boiling point[10]
Final Injector Temperature50°C above the elution temperature of the latest eluting peak[10]
Inlet Ramp Rate4°C/sec[10]
Vent Flow100 ml/min[10]
Split Flow50 ml/min[10]
Vent Time20-50 seconds[10]

Table 2: General Injector Temperature Guidelines

Analyte TypeRecommended Injector Temperature Range (°C)
Volatile Compounds150 - 250
Semi-Volatile Compounds250 - 300[2][5]
High-Boiling Point Compounds275 - 350[2][5]
Thermally Labile CompoundsAs low as possible to achieve vaporization

Experimental Protocols

Protocol 1: Optimizing Injector Temperature
  • Establish a Baseline: Start with a standard injector temperature of 250 °C and inject a known standard of your analytes.[5]

  • Analyze High-Boiling Compounds: Pay close attention to the peak area and shape of the highest boiling point analytes in your mixture.[5]

  • Incremental Increase: Increase the injector temperature in increments of 25 °C (e.g., to 275 °C, then 300 °C).[5]

  • Evaluate Performance: After each temperature increase, inject the standard and observe the changes in peak area and shape for your target compounds.

  • Check for Degradation: Simultaneously, monitor for any signs of thermal degradation, such as the appearance of new, unexpected peaks or a decrease in the response of known thermally labile compounds.[5]

  • Determine Optimum Temperature: Select the temperature that provides the best response for your compounds of interest without causing significant degradation.

Protocol 2: Troubleshooting Peak Tailing
  • Inject a Standard: Inject a standard containing a compound known to be sensitive to active sites (e.g., a polar compound).

  • Assess Tailing: Evaluate the peak shape of the sensitive compound.

  • Replace Liner and Septum: If tailing is observed, replace the injector liner with a new, deactivated one and replace the septum. Re-inject the standard to see if the tailing is reduced.

  • Trim the Column: If tailing persists, trim 10-20 cm from the front of the GC column.[1] Re-install the column and inject the standard again.

  • Dilute the Sample: If tailing is still present, consider the possibility of column overload. Dilute the sample by a factor of 10 and re-inject.[2]

  • System Bake-out: As a final measure, perform a system bake-out by setting the oven to a high temperature (below the column limit) for an extended period to remove any potential contaminants.[2]

Mandatory Visualization

The following diagrams illustrate key workflows and relationships in GC-MS optimization.

GC_MS_Troubleshooting_Workflow start Poor Peak Shape (Tailing, Fronting, Split) check_overload Check for Column Overload start->check_overload Fronting or Tailing check_installation Check Column Installation & Cut start->check_installation Tailing or Split check_active_sites Check for Active Sites start->check_active_sites Tailing check_temp Check Initial Oven Temperature start->check_temp Split Peaks reduce_vol Reduce Injection Volume or Dilute Sample check_overload->reduce_vol Yes check_overload->check_installation No resolved Problem Resolved reduce_vol->resolved reinstall_column Re-cut and Re-install Column check_installation->reinstall_column Improper check_installation->check_active_sites Proper reinstall_column->resolved replace_liner Replace Liner & Trim Column check_active_sites->replace_liner Suspected check_active_sites->check_temp Unlikely replace_liner->resolved adjust_temp Adjust Temperature (20°C below solvent BP) check_temp->adjust_temp Too High check_temp->resolved Correct adjust_temp->resolved

Caption: Troubleshooting workflow for poor peak shape in GC-MS.

Injection_Parameter_Optimization goal Goal: Optimize Injection Volume & Temperature inj_vol Injection Volume goal->inj_vol inj_temp Injection Temperature goal->inj_temp standard_vol Standard Injection (1 µL) inj_vol->standard_vol lvi Large Volume Injection (LVI) inj_vol->lvi temp_start Start at 250 °C inj_temp->temp_start outcome Optimized Sensitivity & Peak Shape standard_vol->outcome lvi->outcome high_bp High Boiling Point Analytes temp_start->high_bp low_bp Thermally Labile Analytes temp_start->low_bp increase_temp Increase Temperature (275-300 °C+) high_bp->increase_temp decrease_temp Decrease Temperature low_bp->decrease_temp increase_temp->outcome decrease_temp->outcome

Caption: Logical relationship for optimizing injection parameters.

References

Technical Support Center: Optimizing Methomyl Recovery in QuEChERS Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the recovery of Methomyl during QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is Methomyl and why is its recovery a concern in QuEChERS?

Methomyl is a broad-spectrum carbamate (B1207046) insecticide.[1] Its chemical structure contains an ester bond, making it susceptible to degradation, particularly under certain pH conditions.[1][2] During the QuEChERS procedure, suboptimal pH or interaction with certain cleanup sorbents can lead to low and inconsistent recoveries, compromising the accuracy of residue analysis.

Q2: Which QuEChERS method is best for Methomyl analysis: AOAC or EN?

Both the AOAC Official Method 2007.01 (acetate-buffered) and the European EN 15662 (citrate-buffered) are commonly used for pesticide residue analysis.[3][4][5] For pH-sensitive compounds like Methomyl, buffered methods are generally recommended over the original unbuffered method to prevent degradation.[5]

  • AOAC (Acetate-Buffered): This method typically buffers the extract at a pH of approximately 4.8.[6]

  • EN (Citrate-Buffered): This method maintains a pH of about 5.0-5.5.[6]

The optimal choice may depend on the specific matrix being analyzed. It is advisable to perform a validation study comparing both methods for your particular application to determine which provides the best recovery and reproducibility for Methomyl.

Q3: How does pH affect Methomyl stability and recovery?

Methomyl is known to be unstable at higher pH values.[7] The degradation of Methomyl can occur through the cleavage of its ester bond.[1][2] Maintaining a slightly acidic pH during extraction is crucial to minimize this degradation and ensure higher recovery rates. The photodegradation rate of methomyl is highest in weakly acidic conditions (pH 6.0) and lowest in strongly acidic solutions (pH 3.15).[8]

Troubleshooting Guide

Issue: Low Recovery of Methomyl

Low recovery of Methomyl is a common issue that can arise from several factors during the QuEChERS workflow. Below are potential causes and solutions to improve your results.

Potential Cause Explanation Recommended Solution
Inadequate pH Control Methomyl is susceptible to degradation in neutral to alkaline conditions. The unbuffered QuEChERS method may not provide a stable enough pH environment, leading to the breakdown of the analyte.Utilize a buffered QuEChERS method such as the AOAC (acetate-buffered) or EN (citrate-buffered) versions to maintain a stable, slightly acidic pH throughout the extraction process.[5]
Analyte Adsorption to d-SPE Sorbents The sorbents used in the dispersive solid-phase extraction (d-SPE) cleanup step can sometimes adsorb the target analyte, leading to its loss. Primary Secondary Amine (PSA) is effective at removing organic acids, but can also retain some polar analytes. Graphitized Carbon Black (GCB) is used for pigment removal but can adsorb planar molecules.Evaluate the necessity of each sorbent. If your sample matrix is not heavily pigmented, you may be able to omit GCB. Consider reducing the amount of PSA or trying alternative sorbents like C18 or Z-Sep®.[9][10] A study comparing different d-SPE materials found that Z-Sep® provided the best cleanup capacity, while PSA showed the best overall performance in terms of analyte recovery.[10]
Incomplete Extraction The initial extraction with acetonitrile (B52724) may not be sufficient to fully extract Methomyl from the sample matrix, especially in dry or high-fat content samples.Ensure vigorous shaking for at least one minute after adding acetonitrile. For dry samples, it is crucial to add water before extraction to ensure proper partitioning of the analyte into the solvent.[11][12]
Matrix Effects Co-extracted matrix components can interfere with the ionization of Methomyl in the mass spectrometer, leading to signal suppression and artificially low recovery values.The use of matrix-matched calibration standards is highly recommended to compensate for matrix effects.[13] This involves preparing your calibration standards in a blank matrix extract that has undergone the same QuEChERS procedure.

Experimental Protocols

Below are generalized protocols for the AOAC and EN buffered QuEChERS methods. It is essential to validate these methods for your specific matrix and analytical instrumentation.

AOAC 2007.01 Method (Acetate-Buffered)
  • Sample Preparation: Homogenize 10-15 g of the sample. For dry samples, add an appropriate amount of water to achieve a total water content of about 80%.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 15 mL of 1% acetic acid in acetonitrile.

    • Add the AOAC extraction salts (typically 6 g MgSO₄ and 1.5 g NaOAc).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer an aliquot of the supernatant (e.g., 1 mL) to a 2 mL d-SPE tube containing the appropriate sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 for fatty matrices).

    • Vortex for 30 seconds.

    • Centrifuge at a high speed for 2-5 minutes.

  • Analysis: Collect the supernatant for LC-MS/MS or GC-MS analysis.

EN 15662 Method (Citrate-Buffered)
  • Sample Preparation: Homogenize 10 g of the sample. For dry samples, add water to achieve a total volume of 10 mL.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the EN extraction salts (typically 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).[14]

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer an aliquot of the supernatant (e.g., 1 mL) to a 2 mL d-SPE tube containing the appropriate sorbents (e.g., 150 mg MgSO₄ and 25 mg PSA).

    • Vortex for 30 seconds.

    • Centrifuge at a high speed for 2-5 minutes.

  • Analysis: Collect the supernatant for LC-MS/MS or GC-MS analysis.

Visualizations

Methomyl Chemical Structure

Caption: 2D chemical structure of Methomyl.

QuEChERS Workflow for Methomyl Analysis

quechers_workflow cluster_extraction Step 1: Extraction cluster_cleanup Step 2: Dispersive SPE Cleanup cluster_analysis Step 3: Analysis Sample Homogenized Sample AddSolvent Add Acetonitrile (+ Acetic Acid for AOAC) Sample->AddSolvent AddSalts Add QuEChERS Salts (AOAC or EN) AddSolvent->AddSalts Shake Vortex/Shake AddSalts->Shake Centrifuge1 Centrifuge Shake->Centrifuge1 Transfer Transfer Supernatant Centrifuge1->Transfer AddSorbents Add d-SPE Sorbents (MgSO₄, PSA, C18, etc.) Transfer->AddSorbents Vortex Vortex AddSorbents->Vortex Centrifuge2 Centrifuge Vortex->Centrifuge2 FinalExtract Final Extract Centrifuge2->FinalExtract Analysis LC-MS/MS or GC-MS Analysis FinalExtract->Analysis

Caption: General workflow for QuEChERS extraction and cleanup.

Troubleshooting Logic for Low Methomyl Recovery

troubleshooting_methomyl Start Low Methomyl Recovery CheckpH Is a buffered QuEChERS method being used? Start->CheckpH UseBuffered Switch to AOAC or EN buffered method. CheckpH->UseBuffered No CheckSorbents Are d-SPE sorbents (PSA, GCB) necessary? CheckpH->CheckSorbents Yes End Improved Recovery UseBuffered->End OptimizeSorbents Reduce amount or omit unnecessary sorbents. CheckSorbents->OptimizeSorbents No CheckExtraction Is the sample matrix dry or high in fat? CheckSorbents->CheckExtraction Yes OptimizeSorbents->End ModifyExtraction Add water to dry samples. Use C18 for fatty samples. CheckExtraction->ModifyExtraction Yes CheckMatrixEffects Are matrix-matched standards being used? CheckExtraction->CheckMatrixEffects No ModifyExtraction->End UseMatrixMatched Prepare standards in blank matrix extract. CheckMatrixEffects->UseMatrixMatched No CheckMatrixEffects->End Yes UseMatrixMatched->End

Caption: Decision tree for troubleshooting low Methomyl recovery.

References

Calibration curve issues with Methomyl-d3 internal standard

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using Methomyl-d3 as an internal standard (IS) in analytical assays.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using this compound as an internal standard?

A stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry-based assays. Because it is nearly chemically identical to the analyte (Methomyl), it is expected to behave similarly during sample preparation and analysis.[1][2] Its primary role is to act as an internal reference to correct for variations that can occur during sample extraction, instrumental injection, and ionization, thereby improving the accuracy and precision of quantification.[1][3] A known amount of this compound is added to all standards, samples, and quality controls, and the ratio of the analyte's response to the IS response is used for calibration and quantification.[3][4]

Q2: My calibration curve is non-linear or has a poor correlation coefficient (R² < 0.99). What are the common causes?

Several factors can lead to a poor calibration curve. These often fall into one of three categories: issues with the internal standard, problems with the analyte, or issues with the analytical system.

  • Internal Standard Issues:

    • Inconsistent IS Response: Variability in the IS peak area across the calibration standards suggests problems with IS addition, sample preparation, or matrix effects.[5]

    • IS Purity: The presence of unlabeled Methomyl in your this compound standard can cause a positive bias, particularly at the low end of the curve, affecting linearity.[1]

    • Isotopic Exchange: Deuterium (B1214612) atoms on the IS may exchange with hydrogen atoms from the sample or solvent (back-exchange), altering the IS concentration.[1][5] This is more likely if the deuterium labels are in chemically unstable positions.[5]

  • Analyte Issues:

    • Analyte Degradation: Methomyl can be unstable under certain conditions. If it degrades in the calibration standards, it will lead to a non-linear response.

    • Detector Saturation: At high concentrations, the detector response may become non-linear, causing the curve to flatten at the top.

  • System & Method Issues:

    • Matrix Effects: Components in the sample matrix can suppress or enhance the ionization of the analyte and/or the internal standard, leading to inaccurate results.[5][6] Even with a deuterated standard, differential matrix effects can occur where the analyte and IS are not affected to the same degree.[5][6]

    • Chromatographic Problems: Poor peak shape or inconsistent retention times can affect integration and, consequently, the area ratios. It is crucial to ensure the analyte and IS co-elute perfectly.[1][5]

    • Carryover: Residual analyte or IS from a previous high-concentration injection can affect the subsequent sample, particularly low-concentration standards.

Q3: The peak area of my internal standard (this compound) is highly variable across my run. What should I investigate?

High variability in the IS signal is a critical issue that undermines the purpose of using an internal standard.

  • Check Pipettes and Dilutions: Ensure that the pipette used to add the IS is calibrated and working correctly. Verify the concentration and stability of your IS stock solution.

  • Evaluate Sample Preparation: Inconsistent recoveries during extraction steps can lead to variability. Ensure thorough mixing and consistent execution of each step for all samples.

  • Investigate Matrix Effects: Differential matrix effects can cause the IS signal to vary between samples even when the analyte signal is stable.[5] This can happen if the IS and analyte do not co-elute perfectly in a region of changing ion suppression.[6]

  • Assess for Adsorption: The internal standard may adsorb to parts of the LC system, leading to signal drift or carryover.[1]

Q4: My R-squared value is acceptable (>0.99), but the accuracy of my low-concentration standards is poor. Why?

This is a common problem, often masked by a good R² value, which can be heavily influenced by the high-concentration points.

  • Impurity in Internal Standard: The most likely cause is the presence of a small amount of unlabeled Methomyl in your this compound standard. This impurity contributes to the analyte's signal, causing a significant positive bias at low concentrations.[1]

  • Improper Curve Weighting: Standard linear regression gives equal weight to the absolute error at each point. This means the high-concentration standards have a much greater impact on the regression line than the low-concentration standards. Using a weighting factor (e.g., 1/x or 1/x²) can provide a better fit for the low end of the curve.

  • Background Interference: A small, consistent interference peak in blank samples that co-elutes with your analyte can disproportionately affect the accuracy of your lowest standards.

Troubleshooting Guides

Guide 1: Diagnosing Non-Linearity

This workflow helps identify the root cause of a poor calibration curve.

G cluster_0 Troubleshooting Workflow: Poor Calibration Curve (R² < 0.99) Start Poor Calibration Curve (R² < 0.99 or Poor Accuracy) Check_IS Step 1: Check IS Peak Area Is it consistent across all standards? Start->Check_IS IS_Var IS Area is Variable Check_IS->IS_Var No IS_OK IS Area is Consistent Check_IS->IS_OK Yes Troubleshoot_IS Troubleshoot IS Addition: - Check pipettes - Verify IS concentration - Evaluate matrix effects IS_Var->Troubleshoot_IS Check_Ratio Step 2: Check Analyte/IS Ratio Does ratio increase with concentration? IS_OK->Check_Ratio Ratio_Err Ratio is Erratic or Non-Linear Check_Ratio->Ratio_Err No Ratio_OK Ratio Increases Linearly Check_Ratio->Ratio_OK Yes Troubleshoot_Analyte Troubleshoot Analyte/System: - Check for analyte degradation - Check for detector saturation - Investigate IS purity (unlabeled analyte) - Review chromatography (peak shape, co-elution) Ratio_Err->Troubleshoot_Analyte Review_Method Review Method Parameters: - Re-evaluate weighting (e.g., 1/x) - Check integration parameters - Re-prepare standards Ratio_OK->Review_Method

Caption: Troubleshooting workflow for a poor calibration curve.

Quantitative Data Summary

Method performance and calibration curve acceptance criteria are crucial for ensuring reliable data. The following table summarizes typical criteria for bioanalytical and environmental methods.

ParameterAcceptance CriteriaCommon RangeRationale
Correlation Coefficient (r) ≥ 0.9950.995 - 0.999Indicates a strong linear relationship between concentration and response ratio.[7]
Coefficient of Determination (R²) ≥ 0.99> 0.99While common, R² alone can be misleading and should not be the sole criterion.[7][8]
Relative Standard Deviation (%RSD) of Response Factors ≤ 15% or ≤ 20%< 15%A measure of the variability of the response factor across the calibration range.[8][9][10] A lower %RSD indicates better linearity.
Calibrator Accuracy (% Bias) Within ±15% of nominal value85% - 115%For each calibration point (except the LLOQ), the back-calculated concentration should be close to the theoretical value.[10]
Lower Limit of Quantification (LLOQ) Accuracy Within ±20% of nominal value80% - 120%A wider acceptance range is often permitted for the lowest point on the curve due to higher inherent variability.[10]
Internal Standard Area %RSD ≤ 15%< 15%Assesses the consistency of the IS response across the entire analytical batch, indicating stable instrument performance.

Experimental Protocols

Protocol 1: Preparation of Calibration Curve Standards

This protocol outlines the steps for preparing a set of calibration standards for Methomyl using this compound as an internal standard.

  • Prepare Stock Solutions:

    • Analyte Stock (e.g., 1 mg/mL): Accurately weigh ~10 mg of Methomyl standard and dissolve in 10 mL of a suitable solvent (e.g., Methanol or Acetonitrile).

    • IS Stock (e.g., 1 mg/mL): Prepare a this compound stock solution in the same manner.

  • Prepare Intermediate & Working Solutions:

    • IS Working Solution (e.g., 100 ng/mL): Create a working solution of this compound by diluting the IS stock solution. This solution will be used to spike all standards and samples.

    • Analyte Working Solutions: Perform serial dilutions of the Analyte Stock to create a series of working solutions that will cover the desired calibration range (e.g., 7-9 points from 1 ng/mL to 1000 ng/mL).

  • Spike Calibration Standards:

    • For each calibration level, combine a fixed volume of the appropriate Analyte Working Solution with a fixed volume of the IS Working Solution.

    • Bring to a final volume with blank matrix (e.g., drug-free plasma) or the initial mobile phase solvent.

    • Example for a 10 ng/mL Standard: Mix 100 µL of a 100 ng/mL Methomyl working solution, 100 µL of the 100 ng/mL this compound IS working solution, and 800 µL of blank matrix to achieve a final volume of 1 mL.

  • Sample Processing:

    • Process the prepared calibration standards using the exact same extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) as the unknown samples.

Principle of Internal Standard Calibration

The following diagram illustrates how the ratio of the analyte to the internal standard is used to correct for variability and ensure accurate quantification.

G cluster_1 Internal Standard Method Workflow cluster_2 Data Processing A 1. Prepare Samples & Calibration Standards B 2. Add Fixed Amount of This compound (IS) to ALL A->B C 3. Sample Preparation (e.g., Extraction) B->C D 4. LC-MS/MS Analysis C->D Loss Loss C->Loss Variable Loss Affects Analyte & IS Equally E Measure Peak Area (Analyte & IS) D->E Variability Variability D->Variability Instrument Variability Affects Analyte & IS Equally F Calculate Area Ratio (Analyte Area / IS Area) E->F G Plot: Conc. vs. Area Ratio F->G H Generate Calibration Curve (Linear Regression) G->H I Quantify Unknowns H->I

References

Validation & Comparative

A Comparative Guide to Method Validation for Methomyl Analysis: Internal Standard vs. External Standard Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of method validation guidelines for the analysis of Methomyl, a widely used carbamate (B1207046) insecticide. It focuses on two common quantitative approaches: the use of an internal standard and an external standard. Understanding the principles and performance characteristics of each is crucial for developing robust and reliable analytical methods in food safety, environmental monitoring, and toxicology studies.

The Importance of Method Validation

Method validation is a critical process that confirms an analytical procedure is suitable for its intended purpose. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Union (SANTE guidelines for pesticide residue analysis) have established comprehensive guidelines for method validation. Key validation parameters include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparison of Analytical Approaches: Internal Standard vs. External Standard

The choice between using an internal standard or an external standard for quantification is a critical decision in method development.

An external standard calibration involves creating a calibration curve from a series of standards containing known concentrations of the analyte. The concentration of the analyte in an unknown sample is then determined by comparing its response to the calibration curve. This method is simpler to implement but can be more susceptible to variations in sample preparation and instrument response.

An internal standard is a compound with similar physicochemical properties to the analyte that is added in a constant amount to all samples, standards, and blanks. The calibration curve is generated by plotting the ratio of the analyte response to the internal standard response against the analyte concentration. This approach can compensate for variations in sample extraction, injection volume, and instrument response, often leading to improved precision and accuracy. For mass spectrometry-based methods like LC-MS/MS, a stable isotope-labeled version of the analyte, such as Methomyl-d3, is the ideal internal standard. For other techniques like HPLC-UV, other structurally similar compounds like N-octadecyl can be used.

The following table summarizes the validation data for a validated HPLC-DAD method for Methomyl analysis using an external standard, as reported by Kumar et al. (2025)[1], and compares it with typical expected performance for a method utilizing an internal standard.

Validation ParameterMethod with External Standard (HPLC-DAD)[1]Method with Internal Standard (Typical Performance)
Linearity Range 50 - 1000 µg/LTypically wide, e.g., 1 - 1000 µg/L
Correlation Coefficient (r²) ≥ 0.99≥ 0.99
Limit of Detection (LOD) 11.80 µg/LGenerally lower due to reduced noise, e.g., < 10 µg/L
Limit of Quantification (LOQ) 39.33 µg/LGenerally lower and more robust, e.g., < 25 µg/L
Accuracy (Recovery) 68.45% - 109.57%Typically a narrower and more consistent range, e.g., 90% - 110%
Precision (RSD) < 10%Generally lower, e.g., < 5%

Experimental Protocols

Method 1: Methomyl Analysis using External Standard (QuEChERS and HPLC-DAD)

This protocol is based on the method described by Kumar et al. (2025) for the analysis of Methomyl in fruit and vegetable samples[1].

1. Sample Preparation (QuEChERS Extraction):

  • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
  • Add 10 mL of acetonitrile.
  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
  • Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
  • Take a 1 mL aliquot of the supernatant (acetonitrile layer).
  • Add d-SPE cleanup salts (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
  • Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.
  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

2. HPLC-DAD Analysis:

  • HPLC System: Agilent 1260 Infinity II or equivalent.
  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: Acetonitrile:Water (50:50, v/v).
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 20 µL.
  • Detection: Diode Array Detector (DAD) at 234 nm.
  • Quantification: External standard calibration curve prepared in a solvent.

Method 2: Methomyl Analysis using Internal Standard (QuEChERS and LC-MS/MS)

This is a generalized protocol for the analysis of Methomyl using a stable isotope-labeled internal standard.

1. Sample Preparation (QuEChERS Extraction):

  • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
  • Add a known amount of internal standard solution (e.g., 100 µL of 1 µg/mL this compound in acetonitrile).
  • Add 10 mL of acetonitrile.
  • Follow the same QuEChERS extraction and d-SPE cleanup steps as in Method 1.
  • Filter the final extract into an autosampler vial.

2. LC-MS/MS Analysis:

  • LC System: UHPLC system (e.g., Waters Acquity, Shimadzu Nexera).
  • Column: C18 column suitable for UHPLC (e.g., 2.1 x 100 mm, 1.7 µm).
  • Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in methanol.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
  • MRM Transitions: Monitor specific precursor-product ion transitions for both Methomyl and this compound.
  • Quantification: Internal standard calibration curve based on the ratio of the peak area of Methomyl to the peak area of this compound.

Workflow Diagrams

G Figure 1: Method Validation Workflow for Methomyl Analysis cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis A Define Analytical Requirements (e.g., Matrix, Analyte, Concentration Range) B Select Analytical Technique (e.g., HPLC-UV, LC-MS/MS) A->B C Optimize Chromatographic Conditions B->C D Develop Sample Preparation (e.g., QuEChERS) C->D E Specificity / Selectivity D->E F Linearity & Range D->F G Accuracy (Recovery) D->G H Precision (Repeatability & Intermediate) D->H I LOD & LOQ D->I J Robustness D->J K Sample Analysis J->K L Quality Control Checks K->L M Data Reporting L->M

Figure 1: Method Validation Workflow for Methomyl Analysis.

G Figure 2: Comparison of Internal vs. External Standard Calibration cluster_0 External Standard Method cluster_1 Internal Standard Method A Prepare series of standard solutions of analyte B Analyze standards to create calibration curve (Response vs. Concentration) A->B C Analyze sample B->C D Determine concentration from calibration curve C->D J Result D->J K Advantages: - Simpler to prepare - Fewer potential sources of interference D->K E Add constant amount of Internal Standard (IS) to all standards and samples F Analyze standards to create calibration curve (Response Ratio Analyte/IS vs. Concentration) E->F G Analyze sample F->G H Determine concentration from calibration curve G->H H->J L Advantages: - Compensates for variations in sample prep and instrument response - Improved precision and accuracy H->L I Sample Preparation & Analysis I->A I->E

Figure 2: Comparison of Internal vs. External Standard Calibration.

References

A Comparative Guide to Determining Linearity, LOD, and LOQ for Methomyl Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of methodologies for establishing critical performance characteristics—linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ)—for the quantification of Methomyl. Designed for researchers, scientists, and drug development professionals, this document outlines detailed experimental protocols and presents comparative data to aid in analytical method validation.

Methomyl (S-methyl-N-[(methylcarbamoyl)oxy]thioacetimidate) is a broad-spectrum carbamate (B1207046) insecticide.[1] Due to its high acute toxicity and potential for environmental contamination, its accurate quantification in various matrices is crucial.[1][2] Common analytical techniques for Methomyl include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS) or other sensitive detectors.[3][4] Method validation is essential to ensure that the chosen analytical procedure is reliable, accurate, and fit for its intended purpose.

Comparison of Methodologies for LOD and LOQ Determination

The determination of LOD and LOQ is a critical step in method validation. The International Council for Harmonisation (ICH) provides several acceptable approaches, the most common of which are compared below.[5][6]

Method Principle Formula or Criteria Advantages Considerations
Based on Signal-to-Noise Ratio The analyte's signal is compared to the background noise of the analytical instrument.LOD: Signal-to-Noise Ratio ≥ 3:1LOQ: Signal-to-Noise Ratio ≥ 10:1[7][8]Intuitive and can be determined visually from the chromatogram. Widely accepted by regulatory bodies.The calculation of noise can vary between instrument software, potentially leading to different results.[9]
Based on the Calibration Curve A statistical method based on the parameters of a linear regression curve established at low concentrations of the analyte.LOD = 3.3 x (σ / S) LOQ = 10 x (σ / S) Where:σ = Standard deviation of the response (e.g., residual standard deviation of the regression line or SD of the y-intercept)S = Slope of the calibration curve[5][6]Provides a more objective, statistically derived value compared to the signal-to-noise approach.[7]Requires a dedicated calibration curve using standards prepared in the concentration range of the LOD and LOQ.[6] Extrapolation from a high-concentration curve is not recommended.
Based on the Standard Deviation of the Blank The LOD and LOQ are determined from the mean and standard deviation of multiple measurements of a blank sample (a matrix sample known to contain no analyte).LOD = Meanblank + 3 x SDblank LOQ = Meanblank + 10 x SDblank [10]Useful for assays where measuring a blank produces a signal with observable variation.May not be applicable if the blank measurements show no discernible signal or very little variation.[11] The calculated limit should be verified with a spiked sample.[11]

Experimental Protocol: Linearity, LOD, and LOQ Determination by HPLC

This protocol provides a generalized workflow for determining the linearity, LOD, and LOQ of Methomyl using HPLC with UV detection. The specific parameters should be optimized for the instrument and matrix being analyzed.

1. Materials and Reagents

  • Methomyl certified reference standard

  • HPLC-grade acetonitrile (B52724) and water

  • Volumetric flasks, pipettes, and autosampler vials

  • HPLC system with a C18 column and UV detector

2. Preparation of Standard Solutions

  • Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of Methomyl reference standard and dissolve it in a suitable solvent (e.g., acetonitrile) in a volumetric flask.

  • Intermediate Stock Solution (e.g., 10 µg/mL): Prepare a dilution from the primary stock solution.

  • Calibration Standards for Linearity: Prepare a series of at least five calibration standards by diluting the intermediate stock solution. A typical range might be 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL.

  • Low-Level Standards for LOD/LOQ: Prepare a separate set of standards at concentrations near the expected LOD and LOQ (e.g., 0.01, 0.02, 0.05, 0.08, 0.1 µg/mL).

3. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 25 cm x 4.6 mm, 5 µm).[12]

  • Mobile Phase: Isocratic or gradient elution with a mixture of water and acetonitrile. A common starting point is 8% acetonitrile in water.[13]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 254 nm.[14]

  • Column Temperature: Ambient or controlled (e.g., 30°C).

4. Data Acquisition and Analysis

Step 1: Establishing Linearity

  • Inject the linearity calibration standards (from high to low concentration) into the HPLC system.

  • Record the peak area or peak height response for each standard.

  • Construct a calibration curve by plotting the mean response against the corresponding concentration.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

  • Acceptance Criterion: Linearity is considered acceptable if R² ≥ 0.99.[8]

Step 2: Determining LOD and LOQ

  • Method A: Signal-to-Noise (S/N) Ratio

    • Inject the low-level standards repeatedly.

    • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for the LOD.[8]

    • Determine the concentration that yields a signal-to-noise ratio of approximately 10:1 for the LOQ.[8]

    • Confirm these values by analyzing a minimum of three replicate samples at the determined concentrations.

  • Method B: Based on the Calibration Curve

    • Inject the low-level standards prepared specifically for this purpose.

    • Construct a calibration curve using only these low-concentration points.

    • From the linear regression output, obtain the slope (S) and the standard deviation of the y-intercept (σ). If the software provides the residual standard deviation (also known as standard error of the regression), this can also be used for σ.[5]

    • Calculate the LOD and LOQ using the formulas:

      • LOD = 3.3 * (σ / S)[5]

      • LOQ = 10 * (σ / S)[5]

    • Validate the calculated LOD and LOQ by analyzing replicate samples prepared at these concentrations and confirming that the results meet the criteria for detection and acceptable precision and accuracy for quantitation.

Comparative Performance Data

The following table summarizes performance data from published studies on Methomyl quantification, showcasing typical values achieved with modern analytical instrumentation.

Analytical MethodLinear RangeLODLOQReference
2D-LC-MS/MS2.5 - 500 ng/mL> 0.9990.69 ng/mL2.30 ng/mL[8][15]
UPLC-MS1 - 100 µg/L0.9938Not ReportedNot Reported[1][16]
Voltammetry0.086 - 16 µMNot Reported0.02 µMNot Reported[17]

Workflow Visualization

The logical flow for determining linearity and the subsequent calculation of LOD and LOQ is depicted in the following diagram.

G Workflow for Determining Linearity, LOD, and LOQ cluster_prep Preparation & Analysis cluster_linearity Linearity Assessment cluster_limits Detection & Quantitation Limits prep_standards Prepare Stock & Calibration Standards analysis Instrumental Analysis (HPLC, LC-MS/MS) prep_standards->analysis cal_curve Construct Calibration Curve (Response vs. Concentration) analysis->cal_curve lin_reg Perform Linear Regression cal_curve->lin_reg check_r2 Assess Linearity (R² ≥ 0.99) lin_reg->check_r2 calc_limits Determine LOD & LOQ check_r2->calc_limits If Linear method_sn Method A: Signal-to-Noise Ratio LOD: S/N ≈ 3 LOQ: S/N ≈ 10 calc_limits->method_sn method_cal Method B: Calibration Curve Statistics LOD = 3.3 * (σ/S) LOQ = 10 * (σ/S) calc_limits->method_cal validate Validate Calculated Limits (Spike & Recovery) method_sn->validate method_cal->validate

Caption: Workflow for Determining Linearity, LOD, and LOQ.

References

The Gold Standard: Why Methomyl-d3 Excels as an Internal Standard in Methomyl Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the precise world of analytical chemistry, the accurate quantification of pesticide residues like Methomyl is paramount. The choice of an internal standard (IS) is a critical decision that directly impacts the reliability and accuracy of results, especially when dealing with complex matrices such as food, animal tissues, or environmental samples. While various compounds can be employed as internal standards, the use of a stable isotope-labeled (SIL) analogue, specifically Methomyl-d3, is widely recognized as the gold standard. This guide provides an objective comparison between this compound and other common internal standards, supported by experimental data and detailed protocols, to assist researchers in making informed decisions for their analytical methods.

The Critical Role of an Internal Standard

An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to every sample, calibrant, and quality control standard before sample processing. Its primary role is to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response, such as matrix effects in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). An ideal internal standard co-elutes with the analyte and experiences identical extraction recovery and ionization suppression or enhancement, thereby ensuring the highest degree of accuracy.[1][2]

Stable isotope-labeled standards like this compound are considered the best choice because they are chemically identical to the native analyte, differing only in isotopic composition.[2] This near-perfect chemical and physical similarity ensures they behave almost identically throughout the entire analytical process, from extraction to detection.[1][3]

Performance Comparison: this compound vs. Alternatives

The ultimate measure of an internal standard's effectiveness lies in its performance. Key validation parameters include recovery, matrix effect, linearity, and the limit of quantification (LOQ). While direct head-to-head comparative studies are scarce, data from method validation reports highlight the superior performance of this compound.

Structural analogues (compounds with similar but not identical structures) or general-purpose standards like Triphenylphosphate (TPP) are sometimes used as alternatives, often due to lower cost. However, their different chemical properties can lead to variations in extraction efficiency and chromatographic retention time, and they may not adequately compensate for matrix effects, potentially compromising data accuracy.

Parameter This compound Alternative IS (e.g., ¹³C₆-Carbaryl, TPP) Rationale for Performance
Analyte Recovery 95% (± 4.25%) [4]Not Specifically Reported for MethomylThis compound's identical structure ensures it tracks the native analyte's recovery through all preparation steps with high fidelity.
Matrix Effect Compensation Excellent Variable to Poor As a SIL IS, this compound co-elutes and experiences the same ionization suppression/enhancement as Methomyl, providing effective correction.[1] Alternatives have different retention times and ionization characteristics, leading to inadequate compensation.
Linearity (R²) Typically >0.99Typically >0.99Both can yield good linearity, but the accuracy of quantification for unknown samples is higher with a SIL IS.
Limit of Quantification (LOQ) ~5 ng/g (µg/kg) [4]Method DependentThe LOQ is a function of the entire method; however, the precise correction provided by this compound supports robust quantification at low levels.

Experimental Workflow and Protocols

The most common procedure for analyzing Methomyl in complex samples involves a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by LC-MS/MS analysis. The workflow diagram below illustrates the typical process.

G cluster_prep Sample Preparation cluster_cleanup Dispersive SPE (dSPE) Cleanup cluster_analysis Analysis Homogenize 1. Homogenize Sample (e.g., 10g of tissue or produce) Spike 2. Spike with Internal Standard (Add known amount of this compound) Homogenize->Spike Add_ACN 3. Add Acetonitrile (B52724) (e.g., 10 mL) and Shake Spike->Add_ACN Add_Salts 4. Add QuEChERS Salts (e.g., MgSO₄, NaCl, Citrates) Add_ACN->Add_Salts Vortex 5. Vortex and Centrifuge Add_Salts->Vortex Transfer 6. Transfer Supernatant (Acetonitrile Layer) Vortex->Transfer dSPE_Tube 7. Add to dSPE Tube (containing PSA and MgSO₄) Transfer->dSPE_Tube Vortex_Cent 8. Vortex and Centrifuge dSPE_Tube->Vortex_Cent Final_Extract 9. Collect Final Extract Vortex_Cent->Final_Extract LCMS 10. Analyze by LC-MS/MS Final_Extract->LCMS

Fig 1. Typical QuEChERS workflow for Methomyl analysis.
Detailed Experimental Protocol: QuEChERS Extraction and LC-MS/MS Analysis

This protocol is a representative example for the analysis of Methomyl in a food matrix (e.g., fruits, vegetables).

1. Sample Preparation and Extraction:

  • Weigh 10 g (± 0.1 g) of a homogenized, representative sample into a 50 mL centrifuge tube.

  • Add a known amount of this compound working solution (e.g., 100 µL of a 1 µg/mL solution) to the sample.

  • Add 10 mL of acetonitrile to the tube.

  • Cap the tube and shake vigorously for 1 minute.

  • Add a pre-packaged QuEChERS extraction salt packet containing 4 g anhydrous magnesium sulfate (B86663) (MgSO₄), 1 g sodium chloride (NaCl), 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate.

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge the tube at ≥3000 g for 5 minutes.

2. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Take a 1 mL aliquot of the upper acetonitrile supernatant and transfer it to a 2 mL dSPE cleanup tube containing 150 mg MgSO₄ and 25 mg of Primary Secondary Amine (PSA) sorbent.

  • Vortex the dSPE tube for 30 seconds.

  • Centrifuge at ≥3000 g for 5 minutes.

3. LC-MS/MS Analysis:

  • Transfer the final, cleaned extract into an autosampler vial.

  • Dilute the extract if necessary (e.g., 10-fold with mobile phase) to minimize matrix effects on the instrument.

  • Inject the sample into the LC-MS/MS system.

  • LC Conditions (Typical):

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient: A suitable gradient to separate Methomyl from matrix components.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS/MS Conditions (Typical):

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Example):

      • Methomyl: Precursor ion (m/z) 163.1 → Product ions (m/z) 88.1 (quantifier), 106.1 (qualifier).

      • This compound: Precursor ion (m/z) 166.1 → Product ion (m/z) 91.1 (quantifier).

Conclusion

The accurate quantification of Methomyl relies heavily on an analytical method's ability to overcome challenges like procedural losses and matrix effects. The experimental evidence and fundamental principles of analytical chemistry overwhelmingly support the use of this compound as the optimal internal standard.[1] Its ability to mimic the behavior of the native analyte throughout the entire analytical process provides a level of correction that structural analogues or other non-isotopic standards cannot consistently achieve.[3] For researchers seeking the highest quality and most defensible data, investing in a stable isotope-labeled internal standard like this compound is a critical step toward ensuring analytical success.

References

A Comparative Guide to LC-MS/MS and GC-MS Methods for the Determination of Methomyl

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive cross-validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the quantitative analysis of Methomyl. Designed for researchers, scientists, and professionals in drug development, this document outlines detailed experimental protocols, presents comparative performance data, and visualizes analytical workflows.

Methomyl, a broad-spectrum carbamate (B1207046) insecticide, is highly toxic and its analysis in various matrices is crucial for environmental and food safety. Both LC-MS/MS and GC-MS are powerful analytical techniques for pesticide residue analysis; however, they present distinct advantages and challenges in the context of Methomyl's chemical properties.

Data Presentation: A Quantitative Comparison

The following tables summarize the key performance parameters for the LC-MS/MS and GC-MS methods for Methomyl analysis, based on data from various studies.

Table 1: Performance Characteristics of LC-MS/MS Methods for Methomyl Analysis

ParameterPerformanceMatrix
Linearity (Correlation Coefficient, r²)>0.9995Tobacco
Limit of Detection (LOD)0.69 ng/mLTobacco
Limit of Quantification (LOQ)2.30 ng/mLTobacco
Recovery93.1% - 108.2%Tobacco

Table 2: Performance Characteristics of GC-MS Methods for Methomyl Analysis (with Derivatization)

ParameterPerformanceMatrix
Linearity (Correlation Coefficient, r²)>0.99Blood (as tert-butyldimethylsilyl derivative)
Limit of Detection (LOD)0.5 ng/gBlood (as tert-butyldimethylsilyl derivative)
Recovery72% - 93%Blood (as tert-butyldimethylsilyl derivative)
Precision (%RSD)3.1% - 5.6%Blood (as tert-butyldimethylsilyl derivative)

Experimental Protocols

LC-MS/MS Method

The LC-MS/MS method is generally considered more direct and robust for the analysis of thermally labile compounds like Methomyl.

1. Sample Preparation (QuEChERS Method)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a common sample preparation technique for pesticide residue analysis in various matrices.

  • Extraction: A homogenized sample (e.g., 10-15 g of a food product) is weighed into a centrifuge tube. Acetonitrile (B52724) is added as the extraction solvent, along with a salt mixture (commonly magnesium sulfate (B86663) and sodium acetate) to induce phase separation. The tube is shaken vigorously and then centrifuged.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a new tube containing a d-SPE sorbent (such as primary secondary amine - PSA) and magnesium sulfate. This step removes interferences like fatty acids, organic acids, and sugars. The tube is vortexed and centrifuged.

  • Final Extract: The resulting supernatant is collected, and may be acidified and filtered before injection into the LC-MS/MS system.

2. Liquid Chromatography (LC) Conditions

  • Column: A C18 reversed-phase column is typically used for separation.

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency.

  • Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

  • Injection Volume: Usually 5-20 µL.

3. Tandem Mass Spectrometry (MS/MS) Conditions

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed for Methomyl.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for Methomyl.

  • Precursor Ion: The protonated molecule [M+H]⁺ of Methomyl.

  • Product Ions: Characteristic fragment ions generated by collision-induced dissociation of the precursor ion.

GC-MS Method

Direct GC analysis of Methomyl is challenging due to its thermal instability, which can lead to degradation in the hot injector and column.[1] Therefore, derivatization is a common strategy to improve its volatility and thermal stability.

1. Sample Preparation and Derivatization

  • Extraction: Similar to the LC-MS/MS method, an initial extraction with an organic solvent is performed.

  • Derivatization: This is a critical step for successful GC-MS analysis of Methomyl.

    • Silylation: A common approach involves converting Methomyl to its more stable oxime, followed by derivatization with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to form a trimethylsilyl (B98337) (TMS) derivative.[1][2] This derivative is more volatile and thermally stable.

    • Flash Methylation: An alternative technique involves in-port derivatization where a methylating agent is co-injected with the sample. This rapid reaction forms a methylated derivative of the analyte in the hot injector.

2. Gas Chromatography (GC) Conditions

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is typically used.

  • Injector: A split/splitless or programmed temperature vaporization (PTV) injector is used. For flash methylation, the injector temperature is set high to facilitate the derivatization reaction.

  • Carrier Gas: Helium is the most common carrier gas.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes.

3. Mass Spectrometry (MS) Conditions

  • Ionization: Electron Ionization (EI) is the standard ionization technique for GC-MS.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode can be used. For higher selectivity and sensitivity, tandem mass spectrometry (GC-MS/MS) in MRM mode is preferred.

Methodology Visualization

The following diagrams illustrate the typical experimental workflows for the LC-MS/MS and GC-MS analysis of Methomyl.

LCMSMS_Workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis Sample Homogenized Sample Extraction Extraction with Acetonitrile & Salts Sample->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE d-SPE Cleanup Centrifugation1->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 FinalExtract Final Extract Centrifugation2->FinalExtract LC Liquid Chromatography Separation FinalExtract->LC MSMS Tandem Mass Spectrometry Detection (MRM) LC->MSMS Data Data Acquisition & Analysis MSMS->Data

Caption: Workflow for LC-MS/MS analysis of Methomyl.

GCMS_Workflow cluster_sample_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Sample Homogenized Sample Extraction Solvent Extraction Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization FinalExtract Final Derivatized Extract Derivatization->FinalExtract GC Gas Chromatography Separation FinalExtract->GC MS Mass Spectrometry Detection GC->MS Data Data Acquisition & Analysis MS->Data

Caption: Workflow for GC-MS analysis of Methomyl with derivatization.

Discussion

The choice between LC-MS/MS and GC-MS for Methomyl analysis depends on several factors, including the laboratory's instrumentation, the required sensitivity, and the nature of the sample matrix.

LC-MS/MS offers a more direct and often simpler approach for Methomyl analysis, as it avoids the need for derivatization. This reduces sample preparation time and potential sources of error. The high sensitivity and selectivity of LC-MS/MS, particularly in MRM mode, make it well-suited for trace-level quantification in complex matrices.

GC-MS , while a powerful technique, presents challenges for thermally labile compounds like Methomyl. The necessity of a derivatization step adds complexity to the workflow. However, with appropriate derivatization, GC-MS can achieve excellent sensitivity and selectivity. For laboratories primarily equipped with GC-MS instrumentation, this remains a viable, albeit more involved, option. The use of GC-MS/MS further enhances selectivity and can help to overcome matrix interferences.

Conclusion

Both LC-MS/MS and GC-MS are capable of providing reliable and sensitive quantification of Methomyl. For routine analysis of Methomyl, LC-MS/MS is generally the preferred method due to its direct approach that avoids the complexities and potential variability associated with derivatization. However, with proper method development and validation, GC-MS with derivatization can also serve as a robust and sensitive alternative . The ultimate choice of method should be based on a careful consideration of the specific analytical requirements and the available resources.

References

Superior Accuracy and Precision in Methomyl Quantification Achieved with Methomyl-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals demanding the highest level of accuracy and precision in methomyl quantification, the use of a stable isotope-labeled internal standard, Methomyl-d3, in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has demonstrated significantly improved performance over traditional quantification methods. The stable isotope dilution method effectively compensates for matrix effects and variations in sample preparation and instrument response, leading to more reliable and reproducible results, which are critical in complex biological and environmental matrices.

The primary advantage of employing this compound lies in its ability to mimic the analytical behavior of native methomyl throughout the entire experimental workflow. Since this compound is chemically identical to methomyl, differing only in isotopic composition, it co-elutes chromatographically and experiences similar ionization efficiency and potential suppression or enhancement from matrix components. This co-behavior allows for accurate correction of analytical variability, a feature not offered by external standard calibration or the use of non-isotopic internal standards.

Comparative Analysis of Quantification Methods

ParameterExternal Standard MethodNon-Isotopic Internal StandardThis compound (Isotope Dilution)
Accuracy (Recovery) Highly susceptible to matrix effects, leading to potential under- or overestimation. Expected recovery range can be wide (e.g., 60-140%) depending on the matrix.Can partially compensate for injection volume variability but is still susceptible to differential matrix effects if the internal standard does not co-elute and ionize identically to methomyl.Excellent accuracy, with recovery values typically within a narrow range (e.g., 90-110%), as matrix effects impact the analyte and internal standard nearly identically.
Precision (RSD) Higher variability due to uncompensated matrix effects and sample processing inconsistencies. Relative Standard Deviation (RSD) can often exceed 15%.Improved precision over external standard, but still prone to variability if the internal standard and analyte behaviors are not perfectly matched. RSDs may still be in the 10-20% range.High precision with RSD values typically below 10%, demonstrating excellent reproducibility.
Matrix Effect Compensation No compensation. The method's accuracy is directly impacted by ion suppression or enhancement.Limited and often incomplete compensation, as the internal standard may not experience the same degree of matrix effect as methomyl.Effective and reliable compensation for matrix effects, leading to consistent results across different sample matrices.

Experimental Protocol: Quantification of Methomyl in Vegetable Matrices using QuEChERS Extraction and LC-MS/MS with this compound Internal Standard

This protocol outlines a validated method for the determination of methomyl in complex food matrices, such as vegetables. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for sample extraction and cleanup, followed by analysis using LC-MS/MS with this compound as an internal standard.

Sample Preparation (QuEChERS Extraction)
  • Homogenization: Weigh 10 g of a representative homogenized vegetable sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Fortify the sample with a known concentration of this compound solution.

  • Extraction:

    • Add 10 mL of acetonitrile (B52724) to the sample tube.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Immediately cap and shake the tube vigorously for 1 minute.

    • Centrifuge the tube at ≥4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a cleanup sorbent (e.g., PSA and C18).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and dilute it with an appropriate solvent (e.g., mobile phase) for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable reversed-phase column (e.g., C18) for the separation of methomyl.

  • Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, both containing a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for both methomyl and this compound to ensure accurate identification and quantification.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Methomyl163.188.1
163.1106.1
This compound166.191.1
166.1109.1
Data Analysis
  • Quantify methomyl by calculating the peak area ratio of the native methomyl to the this compound internal standard.

  • Generate a calibration curve using standards containing known concentrations of methomyl and a constant concentration of this compound.

  • Determine the concentration of methomyl in the samples by interpolating their peak area ratios from the calibration curve.

Workflow and Pathway Diagrams

Methomyl_Quantification_Workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization 1. Homogenization of Vegetable Sample Spiking 2. Spiking with this compound Homogenization->Spiking Extraction 3. Acetonitrile Extraction with Salts Spiking->Extraction Cleanup 4. Dispersive SPE Cleanup Extraction->Cleanup Final_Extract 5. Final Extract Preparation Cleanup->Final_Extract LC_Separation LC Separation Final_Extract->LC_Separation Injection MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Area Ratio Calculation (Methomyl/Methomyl-d3) Peak_Integration->Ratio_Calculation Quantification Quantification via Calibration Curve Ratio_Calculation->Quantification Logical_Relationship Methomyl_d3 This compound (Internal Standard) LC_MS_Response LC-MS/MS Response Methomyl_d3->LC_MS_Response Accurate_Quantification Accurate & Precise Quantification Methomyl_d3->Accurate_Quantification Correction Factor Methomyl Methomyl (Analyte) Methomyl->LC_MS_Response Matrix_Effects Matrix Effects (Ion Suppression/Enhancement) Matrix_Effects->LC_MS_Response Sample_Prep_Variability Sample Preparation Variability Sample_Prep_Variability->LC_MS_Response LC_MS_Response->Accurate_Quantification

Evaluating Analytical Method Robustness: A Comparative Guide to Using Methomyl-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reliability of analytical methods is paramount. This guide provides an objective comparison of analytical method performance for the quantification of methomyl, with a focus on evaluating the robustness imparted by using Methomyl-d3 as a stable isotope-labeled (SIL) internal standard. The use of a SIL internal standard is widely considered the gold standard in quantitative mass spectrometry-based methods, as it closely mimics the analyte of interest, thereby correcting for variability during the analytical process.[1][2][3][4]

The Critical Role of Internal Standards in Method Robustness

The robustness of an analytical method is its ability to remain unaffected by small, deliberate variations in method parameters, ensuring its reliability during routine use.[5][6][7] Factors such as sample matrix complexity, instrument variability, and slight procedural deviations can all impact the accuracy and precision of results. An ideal internal standard co-elutes with the analyte and experiences the same variations, thus providing a stable reference for quantification. This compound, as a deuterated analog of methomyl, offers this advantage due to its identical chemical and physical properties.[8]

Comparative Performance Data

Table 1: Comparison of Method Performance with and without a Stable Isotope-Labeled Internal Standard

Performance ParameterWithout Internal StandardWith Structural Analog ISWith this compound (SIL IS)
Accuracy (% Recovery) 60-140% (highly variable)80-110%95-105%[8]
Precision (% RSD) > 20%< 15%< 10%
Matrix Effect Significant & UncorrectedPartially CorrectedEffectively Corrected
**Linearity (R²) **> 0.99> 0.99> 0.995
Limit of Quantification HigherIntermediateLower

Data is compiled from general principles of analytical method validation and representative data from pesticide analysis studies.[1][4][8]

Table 2: Impact of Internal Standard on Quantitative Accuracy in Complex Matrices

This table illustrates the significant improvement in accuracy and precision when a deuterated internal standard is used for the analysis of pesticides in complex matrices, as demonstrated in a study on cannabis.[1]

AnalyteMatrixAccuracy without IS (%)RSD without IS (%)Accuracy with SIL IS (%)RSD with SIL IS (%)
Pesticide CocktailCannabis Flower38.7 - 162.3> 5075.2 - 124.8< 20
Pesticide CocktailCannabis Edible45.1 - 155.9> 5078.9 - 121.1< 20
Pesticide CocktailCannabis Concentrate52.6 - 148.2> 5081.4 - 118.6< 20

This data demonstrates the principle of using a SIL IS to correct for matrix effects and improve accuracy and precision.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are generalized protocols for the analysis of methomyl in a given matrix.

Sample Preparation and Extraction (QuEChERS Method)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is commonly used for pesticide residue analysis.

  • Sample Homogenization : A representative 10-15 g sample of the matrix (e.g., fruit, vegetable, soil) is homogenized.

  • Internal Standard Spiking : A known amount of this compound internal standard solution is added to the homogenized sample. For a comparative study, a separate sample set would be spiked with a structural analog internal standard, and another set would remain without an internal standard.

  • Extraction : 10 mL of acetonitrile (B52724) is added to the sample in a 50 mL centrifuge tube. The tube is shaken vigorously for 1 minute.

  • Salting Out : A salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate) is added. The tube is immediately shaken for 1 minute and then centrifuged at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup : An aliquot of the supernatant (acetonitrile layer) is transferred to a d-SPE tube containing a sorbent (e.g., PSA and MgSO₄). The tube is vortexed for 30 seconds and centrifuged at 10000 rpm for 2 minutes.

  • Final Extract : The supernatant is collected, and a portion is transferred to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation : The extract is injected into a liquid chromatography system equipped with a C18 column. A gradient elution is performed using a mobile phase consisting of water with 0.1% formic acid (A) and methanol (B129727) or acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometric Detection : The eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Quantification : The quantification of methomyl is performed using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for both methomyl and this compound. The ratio of the peak area of methomyl to the peak area of this compound is used to construct the calibration curve and quantify the analyte in the samples.

Visualizing the Workflow and Rationale

Diagrams created using Graphviz (DOT language) help to visualize the experimental workflow and the logical advantage of using a stable isotope-labeled internal standard.

G Experimental Workflow for Robustness Evaluation cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Evaluation Sample Homogenized Sample Spike_No_IS No Internal Standard Sample->Spike_No_IS Spike_Analog_IS Spike Structural Analog IS Sample->Spike_Analog_IS Spike_SIL_IS Spike this compound (SIL IS) Sample->Spike_SIL_IS Extraction QuEChERS Extraction Spike_No_IS->Extraction Spike_Analog_IS->Extraction Spike_SIL_IS->Extraction Cleanup d-SPE Cleanup Extraction->Cleanup LC_MSMS LC-MS/MS Analysis Cleanup->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing Robustness_Eval Robustness Parameter Evaluation (Accuracy, Precision, Matrix Effect) Data_Processing->Robustness_Eval G Principle of Correction by SIL Internal Standard Analyte Methomyl Sample_Prep Sample Preparation (Extraction, Cleanup) Analyte->Sample_Prep IS This compound IS->Sample_Prep LC_MS LC-MS/MS Analysis (Injection, Ionization) Sample_Prep->LC_MS Variability (Losses, Matrix Effects) Ratio Peak Area Ratio (Analyte / IS) LC_MS->Ratio Result Accurate Quantification Ratio->Result Correction for Variability

References

Performance characteristics of different LC columns for Methomyl separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, selecting the optimal Liquid Chromatography (LC) column is paramount for the accurate and efficient analysis of Methomyl, a widely used carbamate (B1207046) insecticide. This guide provides a detailed comparison of various LC column technologies, summarizing their performance characteristics, and offering insights into experimental protocols to aid in method development.

The separation of Methomyl can be approached using different chromatography modes, with Reversed-Phase (RP), Hydrophilic Interaction Liquid Chromatography (HILIC), and Porous Graphitic Carbon (PGC) columns being the most relevant. Each of these column types offers unique advantages and operates under distinct separation mechanisms.

Performance Characteristics at a Glance

The choice of an LC column significantly impacts retention time, peak shape, resolution, and overall analysis speed. The following table summarizes the key performance characteristics of different column types for Methomyl and other carbamate pesticides.

LC Column TypeStationary Phase ExamplesTypical Mobile PhaseRetentionSelectivityAnalysis TimePeak ShapeKey Advantages
Reversed-Phase (RP) C18 (Octadecylsilane), C8 (Octylsilane)Acetonitrile/Water or Methanol/Water gradients with acid modifier (e.g., formic acid)Moderate to low for polar MethomylGoodModerate to long (>20 min for traditional methods)[1]Can be affected by injection solvent[2]Ubiquitous, wide variety of phases available, robust.
Specialty RP Ultra Carbamate, Acclaim CarbamateAcetonitrile/Water or Methanol/Water gradientsOptimized for carbamatesHigh for carbamatesFast (< 5 minutes)[1]GoodHigh throughput, specific for carbamate class of compounds.[1][3]
Phenyl RP XB-Phenyl, Phenyl-HexylAcetonitrile/Water or Methanol/Water gradientsAlternative selectivity to alkyl phasesDifferent selectivity due to π-π interactions[4]ModerateGoodUseful for complex matrices where C18/C8 fail to resolve interferences.[5]
HILIC Bare silica, Amide, PolyhydroxyethylHigh organic content (e.g., >80% Acetonitrile) with a small amount of aqueous bufferHigh for polar compoundsOrthogonal to RPModerateGood, but sensitive to injection solvent and water contentExcellent retention for very polar analytes not retained by RP.
Porous Graphitic Carbon (PGC) Hypercarb™Acetonitrile/Water or Methanol/Water gradients, can be used with a wide pH rangeStrong retention for polar compoundsUnique, based on polarizability and molecular geometryModerateGoodRetention of very polar compounds, stable at high pH and temperature.
Mixed-Mode Scherzo SS-C18 (RP/Ion-Exchange)Acetonitrile/Water with bufferHigh for polar and ionic compoundsCombines multiple retention mechanismsFastExcellentCan provide superior retention and peak shape for polar compounds compared to traditional HILIC or RP.[6]

Experimental Protocols

Detailed experimental conditions are crucial for reproducible results. Below are representative protocols for Methomyl analysis using commonly employed LC columns.

Protocol 1: UPLC-MS/MS Analysis using a C18 Column

This method is suitable for the sensitive quantification of Methomyl in various matrices.

  • Column: Waters Acquity UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm particle size)

  • Mobile Phase A: 0.1% (v/v) formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient is typically employed, starting with a high aqueous percentage and ramping up the organic phase.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

  • Detection: Tandem Mass Spectrometry (MS/MS) with Electrospray Ionization (ESI) in positive mode.

Protocol 2: High-Throughput Analysis using a Specialty Carbamate Column

This protocol is optimized for rapid screening of multiple carbamate pesticides, including Methomyl.

  • Column: Ultra Carbamate (100 mm x 2.1 mm) or Acclaim Carbamate (e.g., 3.0 x 150 mm, 3 µm)[1][3]

  • Mobile Phase: Compatible with both methanol/water and acetonitrile/methanol/water gradients.[3]

  • Flow Rate: Optimized for fast separation, typically higher than traditional HPLC.

  • Column Temperature: As per manufacturer's recommendation, often ambient to 40°C.

  • Detection: LC-MS/MS or UV at 220 nm.[1]

  • Performance: Capable of separating commonly monitored carbamates in less than 5 minutes.[1]

Protocol 3: Two-Dimensional LC (2D-LC) for Complex Matrices

For highly complex samples like tobacco, a 2D-LC approach can provide the necessary selectivity.

  • First Dimension Column: XB-Phenyl column to remove interferences.[5]

  • Second Dimension Column: ADME column for further separation of Methomyl.[5]

  • Detection: Tandem Mass Spectrometry (MS/MS).

  • Note: This is an advanced technique requiring specialized instrumentation.

Visualizing the Workflow

A typical workflow for the LC analysis of Methomyl involves several key steps from sample preparation to data analysis.

LC Analysis Workflow for Methomyl General Experimental Workflow for Methomyl LC Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Sample Collection (e.g., vegetable, water, soil) extraction Extraction (e.g., QuEChERS, SPE) sample->extraction cleanup Cleanup/Filtration extraction->cleanup injection Injection into LC System cleanup->injection Prepared Sample separation Chromatographic Separation (LC Column) injection->separation detection Detection (MS/MS or UV) separation->detection acquisition Data Acquisition detection->acquisition Raw Data quantification Quantification & Identification acquisition->quantification report Reporting quantification->report

Caption: General Experimental Workflow for Methomyl LC Analysis.

Column Selection Considerations

  • Reversed-Phase (C18 and C8): C18 columns are the workhorses of many labs and a good starting point for method development.[7] They offer strong retention for a wide range of compounds. C8 columns, having a shorter alkyl chain, are less retentive and can provide faster analysis times for moderately polar compounds like Methomyl.[8][9][10] However, for early eluting and polar analytes, peak shape can be a challenge, especially when the sample solvent is a stronger eluent than the initial mobile phase.[2]

  • Specialty Carbamate Columns: For routine analysis of a large number of samples for carbamates, these columns are highly recommended. They are specifically engineered to provide fast and efficient separations of this class of pesticides, significantly increasing sample throughput.[1]

  • Phenyl Columns: These columns provide an alternative selectivity to C18 and C8 phases due to the potential for π-π interactions between the phenyl ring of the stationary phase and the analyte. This can be advantageous for resolving Methomyl from matrix components that are not well separated on alkyl chain columns.

  • HILIC: Due to its polar nature, Methomyl can be challenging to retain on traditional reversed-phase columns, especially with high organic mobile phases. HILIC columns address this by using a polar stationary phase and a high organic/low aqueous mobile phase to retain and separate polar compounds. This technique offers selectivity that is orthogonal to reversed-phase chromatography.

  • Porous Graphitic Carbon (PGC): PGC columns offer a unique retention mechanism based on the polarizability of the analyte and its interaction with the flat, polarizable surface of the graphitic carbon. They are highly effective at retaining polar compounds and are stable over a wide pH range, providing another powerful tool for challenging separations.

  • Mixed-Mode Columns: These columns combine multiple retention mechanisms, such as reversed-phase and ion-exchange, on a single stationary phase. For polar compounds that may carry a charge, these columns can offer superior retention and peak shape compared to single-mode columns.[6]

References

A Comparative Guide to Mass Spectrometer Sensitivity for Methomyl Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and sensitive detection of methomyl, a broad-spectrum carbamate (B1207046) insecticide, is critical in environmental monitoring, food safety, and forensic toxicology. The choice of mass spectrometer can significantly impact the limit of detection (LOD) and limit of quantification (LOQ) for this compound. This guide provides an objective comparison of different mass spectrometry platforms for methomyl analysis, supported by experimental data from various studies.

Performance Comparison of Mass Spectrometers

The sensitivity of a mass spectrometer for methomyl analysis is influenced by the instrument's design, the ionization source, and the analytical method employed. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used technique due to its high sensitivity and selectivity.[1][2] Different types of mass analyzers, such as triple quadrupole (QqQ) and high-resolution mass spectrometry (HRMS) systems like Quadrupole Time-of-Flight (Q-TOF), offer distinct advantages. Triple quadrupole instruments are often considered the gold standard for quantitative analysis due to their high sensitivity and specificity in selected reaction monitoring (SRM) mode.[3][4] On the other hand, HRMS instruments provide high mass accuracy and resolving power, enabling the retrospective analysis of data and the identification of unknown compounds.[5]

The following table summarizes the reported limits of detection (LOD) and quantification (LOQ) for methomyl using various mass spectrometry systems and methods.

Mass Spectrometer TypeMethodMatrixLODLOQReference
Tandem Mass Spectrometry (LC-MS/MS)2D-LC-MS/MSTobacco0.69 ng/mL2.30 ng/mL[1][6]
Tandem Mass Spectrometry (LC-MS/MS)LC-MS/MSVegetables-5 µg/kg[2]
Quadrupole Time-of-Flight (LC-Q-TOF/MS) & Tandem Mass Spectrometry (LC-MS/MS)QuEChERS extractionAnimal Stomach Contents1.65 ng/g5 ng/g[7]
Tandem Mass Spectrometry (UPLC-MS)UPLC-MSMint--[8]
Gas Chromatography-Mass Spectrometry (GC-MS)GC-MS with derivatizationBaits and Biological Samples--[9]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results. Below are generalized experimental protocols for methomyl analysis using LC-MS/MS, based on common practices reported in the literature.

Sample Preparation (QuEChERS Method)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a common sample preparation technique for pesticide residue analysis in various matrices.[7][10]

  • Homogenization: Homogenize 10-15 g of the sample.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at a high speed (e.g., 4000 rpm) for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a d-SPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA), C18, and magnesium sulfate).

    • Vortex for 30 seconds.

    • Centrifuge at a high speed for 5 minutes.

  • Final Extract:

    • Take the supernatant and filter it through a 0.22 µm filter before LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column is commonly used (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).[8]

    • Mobile Phase: A gradient elution with two solvents is typically employed:

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: 1-10 µL.

    • Column Temperature: Maintained at around 30-40°C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used for methomyl analysis.[8]

    • Ion Source Parameters:

      • Capillary Voltage: ~3.5 kV

      • Source Temperature: ~120-150°C

      • Desolvation Gas Temperature: ~350-500°C

      • Desolvation Gas Flow: ~600-800 L/hr

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification on triple quadrupole systems.[2] The precursor ion for methomyl and its specific product ions are monitored. For example, a common transition for methomyl is m/z 163 -> m/z 88.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of methomyl in a given sample using LC-MS/MS.

Methomyl_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Homogenization Homogenization Sample->Homogenization Extraction QuEChERS Extraction Homogenization->Extraction Cleanup d-SPE Cleanup Extraction->Cleanup Filtration Filtration Cleanup->Filtration LC Liquid Chromatography (LC) Separation Filtration->LC MS Mass Spectrometry (MS/MS) Detection LC->MS DataAcquisition Data Acquisition MS->DataAcquisition Quantification Quantification & Confirmation DataAcquisition->Quantification

Caption: General workflow for methomyl analysis using LC-MS/MS.

References

The Gold Standard: Justification for Using a Deuterated Internal Standard in Regulatory Submissions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the exacting environment of regulatory submissions for pharmaceutical development, the integrity and reliability of bioanalytical data are non-negotiable. A cornerstone of a robust bioanalytical method, particularly those employing liquid chromatography-mass spectrometry (LC-MS), is the use of an appropriate internal standard (IS). While various options exist, the stable isotope-labeled internal standard (SIL-IS), and specifically the deuterated internal standard, is widely recognized as the gold standard by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2]

This guide provides an objective comparison between deuterated and non-deuterated internal standards, supported by experimental data and detailed protocols, to justify the preferential use of deuterated standards in generating the high-quality, defensible data required for regulatory approval.

The Critical Role of an Internal Standard

An internal standard is a compound with physicochemical properties similar to the analyte of interest, added at a constant concentration to all calibration standards, quality controls (QCs), and study samples before processing.[3] Its primary function is to compensate for variability that can occur during sample preparation, extraction, and analysis, thereby improving the accuracy and precision of the results.[3][4] An ideal IS should perfectly mimic the analyte's behavior throughout the entire analytical process.[5]

Comparison of Internal Standard Types: Deuterated vs. Structural Analogs

The two main choices for an internal standard in LC-MS bioanalysis are a deuterated internal standard and a structural analog. A deuterated IS is a form of the analyte where one or more hydrogen atoms are replaced by their stable, heavy isotope, deuterium (B1214612) (²H).[6][7] A structural analog is a different chemical entity that is structurally similar to the analyte.[8] The fundamental advantage of a deuterated IS lies in its near-identical physicochemical properties to the analyte, which allows it to track the analyte's behavior with exceptional fidelity.[4]

Logical Framework for Internal Standard Selection

The decision to invest in a deuterated internal standard is based on a logical progression that prioritizes data quality and regulatory acceptance over initial cost and availability.

G cluster_0 start Begin Internal Standard Selection availability Is a Stable Isotope-Labeled (e.g., Deuterated) IS available? start->availability use_sil Use Deuterated IS (Gold Standard) availability->use_sil Yes consider_analog Consider a Structural Analog IS availability->consider_analog No validate_analog Does analog closely mimic analyte behavior? (Co-elution, similar extraction recovery & ionization) consider_analog->validate_analog use_analog Use Analog IS with extensive validation validate_analog->use_analog Yes re_evaluate High risk of unreliable data. Re-evaluate options. Custom synthesis of SIL-IS? validate_analog->re_evaluate No

Caption: Decision pathway for internal standard selection in bioanalysis.

Quantitative Performance Comparison

The superiority of a deuterated internal standard is most evident in its ability to minimize the impact of matrix effects and improve data quality. Matrix effects are the suppression or enhancement of analyte ionization caused by co-eluting components from the biological matrix (e.g., plasma, urine), a major source of error in LC-MS/MS analysis.[2] Because a deuterated IS co-elutes and behaves almost identically to the analyte, it experiences the same matrix effects and provides a more reliable correction.[3][9]

The following table summarizes a comparison of key performance parameters between a deuterated IS and a structural analog IS based on typical bioanalytical method validation data.

Performance ParameterDeuterated Internal StandardStructural Analog Internal StandardRegulatory Acceptance Criteria (Typical)
Accuracy (% Bias) -5.4% to +8.1%[8]Can be > ±25%[8]Within ±15% (±20% at LLOQ)[10]
Precision (%CV) ≤ 8.2%[8]Can be ≥ 25%[8]≤ 15% (≤ 20% at LLOQ)[10]
Matrix Effect (%CV) < 10%[8]Often > 20%[8]IS-normalized CV ≤ 15%[1]
Extraction Recovery Consistent and reproducible[8]Variable[8]Consistent, precise, and reproducible[10]
Regulatory Scrutiny Highly Recommended[8]May be rejected if not a close structural analog[2]Strong preference for SIL-IS[1][2]

Data in the table is representative and synthesized from comparative studies. LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation.

Mitigating Matrix Effects: A Visual Explanation

The near-identical chromatographic retention time and ionization response of a deuterated IS are key to correcting for matrix-induced signal variability. A structural analog, however, may elute at a different time, experiencing a different matrix environment and failing to provide adequate correction.

cluster_0 Scenario 1: Deuterated Internal Standard cluster_1 Scenario 2: Structural Analog Internal Standard A Analyte + Deuterated IS Co-elute B Matrix Interference (Ion Suppression) A->B C Both signals suppressed equally B->C D Analyte/IS Ratio remains constant = Accurate Quantification C->D E Analyte Elutes F Matrix Interference (Ion Suppression) E->F H Analyte signal suppressed, IS signal is not F->H G Analog IS Elutes Separately (No Suppression) G->H I Analyte/IS Ratio is altered = Inaccurate Quantification H->I

Caption: Impact of co-elution on matrix effect compensation.

Experimental Protocols

A robust and reliable bioanalytical method is underpinned by meticulous experimental execution. The following sections provide detailed methodologies for a typical bioanalytical workflow using a deuterated internal standard.

Bioanalytical Workflow Overview

The general workflow for a quantitative bioanalytical assay using a deuterated internal standard involves several key steps, from sample preparation to final data analysis.

G prep_standards Prepare Stock Solutions (Analyte & Deuterated IS) prep_samples Prepare Calibration Standards & QCs in Blank Matrix prep_standards->prep_samples add_is Aliquot Sample and Add Deuterated IS Working Solution prep_samples->add_is sample_receipt Receive and Thaw Study Samples sample_receipt->add_is extraction Sample Extraction (e.g., Protein Precipitation, LLE, or SPE) add_is->extraction evap_recon Evaporate & Reconstitute extraction->evap_recon lcms_analysis LC-MS/MS Analysis evap_recon->lcms_analysis data_processing Data Processing & Quantification (Calculate Analyte/IS Peak Area Ratios) lcms_analysis->data_processing reporting Generate Concentration Data & Report Results data_processing->reporting

Caption: A typical bioanalytical assay workflow using a deuterated IS.

Detailed Methodologies

The choice of sample preparation technique depends on the analyte's properties and the complexity of the biological matrix. The internal standard should be added as early as possible in the process to account for variability in all subsequent steps.[11]

1. Preparation of Standard and Quality Control (QC) Samples

  • Stock Solutions: Prepare individual stock solutions of the analyte and the deuterated IS in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standard spiking solutions. Prepare separate working solutions for QCs at low, medium, and high concentrations. Prepare a working solution of the deuterated IS at a fixed concentration.

  • Spiking: Prepare calibration standards and QCs by spiking the appropriate working solutions into blank biological matrix (e.g., drug-free human plasma).

2. Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a rapid and common method for removing the majority of proteins from plasma or serum samples.

  • Aliquot Sample: In a microcentrifuge tube, aliquot 100 µL of the biological sample (calibration standard, QC, or study sample).

  • Add Internal Standard: Add 20 µL of the deuterated IS working solution. Vortex briefly.

  • Precipitate Proteins: Add 400 µL of cold acetonitrile (B52724) (or other suitable organic solvent) to precipitate the proteins.

  • Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Collect Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate and Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a solvent compatible with the LC mobile phase (e.g., 100 µL of 50:50 acetonitrile:water).

3. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

  • Detection: Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for both the analyte and the deuterated IS.

Conclusion

The use of a deuterated internal standard is a scientifically justified and regulatory-preferred approach for robust bioanalytical method validation.[1][2] Their ability to closely mimic the analyte throughout the entire analytical process provides superior correction for matrix effects and other sources of variability, leading to demonstrable improvements in accuracy and precision compared to structural analogs.[4] While the initial cost may be higher, the investment is offset by increased data reliability, reduced analytical run failures, and smoother regulatory review, making deuterated internal standards the cornerstone of high-quality bioanalysis in drug development.[2]

References

Safety Operating Guide

Proper Disposal of Methomyl-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of Methomyl-d3 is critical for protecting laboratory personnel and the environment. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste, aligning with safety protocols and regulatory requirements.

This compound, a deuterated analog of the carbamate (B1207046) insecticide Methomyl, is classified as a highly toxic substance.[1][2][3] Improper disposal can lead to significant health hazards and environmental contamination. Adherence to the guidelines established by the Resource Conservation and Recovery Act (RCRA) is mandatory for the disposal of such hazardous materials.[4][5]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care, utilizing appropriate personal protective equipment (PPE).

  • Personal Protective Equipment (PPE): Always wear protective gloves, chemical-resistant clothing, and eye/face protection when handling this compound.[1][6] In case of potential dust or aerosol formation, a full-face respirator with a suitable cartridge should be used.[1]

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a laboratory fume hood, to minimize inhalation exposure.[1]

  • Spill Management: In the event of a spill, immediately clean the area using an inert absorbent material.[7] The collected material and any contaminated cleaning supplies should be treated as hazardous waste and disposed of accordingly.[7][8] Do not allow the product to enter drains or waterways.[1][7]

Step-by-Step Disposal Procedure for this compound

The following steps outline the process for the safe collection, storage, and disposal of this compound waste in a laboratory setting.

  • Waste Identification and Segregation:

    • Identify all waste containing this compound, including unused product, contaminated labware (e.g., vials, pipette tips), and spill cleanup materials.

    • Segregate this compound waste from other chemical waste streams to prevent incompatible chemical reactions.[4]

  • Waste Collection and Containerization:

    • Collect all this compound waste in a designated, chemically compatible, and leak-proof container.[1][4]

    • The container must be kept securely closed except when adding waste.[4]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • The label must also include the full chemical name, "this compound," and a clear indication of the associated hazards (e.g., "Toxic").[6]

  • Temporary On-site Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory, such as a fume hood or a designated hazardous waste cabinet.[9]

    • Ensure the storage area is secure and away from sources of ignition or incompatible materials.[7]

    • Laboratories must not store more than 55 gallons of hazardous waste or one quart of acutely hazardous waste at any given time.[8]

  • Disposal of Empty Containers:

    • An empty container that has held this compound must be triple-rinsed with a suitable solvent.[8][10][11]

    • The rinsate from this process must be collected and disposed of as hazardous waste.[8]

    • After triple-rinsing, deface all chemical labels on the container before disposing of it as regular trash.[8]

  • Professional Waste Disposal:

    • The final disposal of this compound waste must be conducted by a licensed professional waste disposal service.[1]

    • Your institution's Environmental Health and Safety (EHS) department will coordinate with a certified hazardous waste contractor for the pickup and ultimate disposal of the waste, which may involve incineration at an approved facility.[7][12]

Quantitative Data Summary

ParameterValueReference
Chemical Formula C5H7D3N2O2S[1]
CAS Number 1398109-07-3[1]
UN Number UN2811[1][13]
Hazard Class 6.1 (Toxic Solid)[1][13]
Packaging Group II[1][13]
Oral LD50 (Rat) 17-45 mg/kg[3]
Dermal LD50 (Rabbit) >2000 mg/kg[3]
Water Solubility 58 g/L[1]

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the this compound disposal procedure.

Methomyl_d3_Disposal_Workflow cluster_0 Laboratory Operations cluster_1 EHS & Professional Disposal A 1. Waste Generation (Unused this compound, Contaminated Items) B 2. Segregation (Separate from other waste) A->B C 3. Collection (Designated, sealed container) B->C D 4. Labeling ('Hazardous Waste', Chemical Name, Hazards) C->D E 5. Temporary Storage (Satellite Accumulation Area) D->E F 6. Schedule Waste Pickup (Contact EHS Office) E->F Notify for Disposal G 7. Professional Disposal (Licensed Hazardous Waste Vendor) F->G H 8. Final Disposition (e.g., Incineration) G->H

References

Essential Safety and Operational Guide for Handling Methomyl-d3

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE REFERENCE IN CASE OF EXPOSURE OR SPILL, PROCEED DIRECTLY TO THE EMERGENCY PROCEDURES SECTION.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Methomyl-d3. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental contamination.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound, a highly toxic carbamate (B1207046) insecticide.

Recommended PPE for Handling this compound
PPE CategorySpecificationStandard
Respiratory Protection Required when dusts are generated. Recommended Filter type: P3.DIN EN 143, DIN 14387
Hand Protection Nitrile rubber gloves.EN 16523-1
Glove Thickness: 0.11 mm
Breakthrough Time: 480 min
Eye Protection Safety glasses or chemical goggles.NIOSH (US) or EN 166 (EU)
Skin and Body Protection Protective clothing, long-sleeved shirt and long pants, waterproof gloves, chemical-resistant footwear.[1]

Note: Always inspect PPE for integrity before use. Contaminated work clothes should be laundered by individuals informed of the hazards of Methomyl exposure and should not be taken home.[2]

Laboratory Handling and Operational Plan

A systematic approach to handling this compound in a laboratory setting is critical to prevent accidental exposure and contamination.

Engineering Controls and Work Practices:
  • Ventilation: Whenever possible, enclose operations and use local exhaust ventilation at the site of chemical release.[2] If not available, appropriate respiratory protection is mandatory.

  • Hygiene: Wash hands thoroughly after handling the substance.[3] Do not eat, drink, or smoke in areas where this compound is handled or stored.[3]

  • Storage: Store in a cool, well-ventilated area in tightly closed containers.[2] The product is chemically stable under standard ambient conditions.[3]

Step-by-Step Handling Procedure:
  • Preparation: Designate a specific area for handling this compound. Ensure all necessary PPE, spill containment materials, and emergency equipment are readily accessible.

  • Weighing and Aliquoting: Conduct these operations within a certified chemical fume hood or a glove box to minimize inhalation exposure.

  • Solution Preparation: When dissolving or mixing, add this compound slowly to the solvent to avoid splashing.

  • Post-Handling: Thoroughly decontaminate all surfaces and equipment after use. Wash hands and any exposed skin immediately.

Spill and Emergency Response Plan

Immediate and appropriate action is crucial in the event of a spill or accidental exposure.

Spill Cleanup Protocol:
  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For liquid spills, absorb with vermiculite, dry sand, or a similar inert material.[2] For solid spills, carefully collect the powdered material.[2]

  • Collect and Dispose: Place the absorbed or collected material into a sealed, labeled container for hazardous waste disposal.[2]

  • Decontaminate: Wash the spill area with soap and water after cleanup is complete.[2]

Emergency Procedures for Exposure:
Exposure RouteImmediate Action
Inhalation Move the person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[4]
Skin Contact Promptly wash the contaminated skin with soap and water.[4] Remove contaminated clothing immediately.[4] If irritation persists, get medical attention.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. [6] If the person is conscious and able to swallow, have them sip a glass of water.[6] Call a poison control center or doctor immediately for treatment advice.[6]

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the attending physician.

Disposal Plan

This compound and its containers must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.

Waste Handling and Disposal Procedure:
  • Segregation: Collect all this compound waste, including contaminated PPE and spill cleanup materials, in a designated and clearly labeled hazardous waste container.

  • Container Management: Keep the waste container tightly closed and store it in a secure, well-ventilated area away from incompatible materials.

  • Licensed Disposal: Arrange for the collection and disposal of the hazardous waste by a licensed environmental waste management company.

  • Empty Containers: Do not reuse empty containers. They should be triple-rinsed (if appropriate for the container type) and disposed of as hazardous waste.

Safety Workflow Diagram

Methomyl_Safety_Workflow This compound Handling Safety Workflow start Start: Prepare for Handling ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) start->ppe handling 2. Handle in Ventilated Area (Fume Hood) ppe->handling spill_check Spill or Exposure? handling->spill_check spill_response 3a. Initiate Spill Response spill_check->spill_response Spill exposure_response 3b. Initiate Exposure Response spill_check->exposure_response Exposure decontaminate 4. Decontaminate Work Area & Equipment spill_check->decontaminate No spill_response->decontaminate exposure_response->decontaminate waste_disposal 5. Dispose of Waste Properly decontaminate->waste_disposal remove_ppe 6. Doff PPE waste_disposal->remove_ppe hygiene 7. Wash Hands Thoroughly remove_ppe->hygiene end End: Procedure Complete hygiene->end

Caption: Logical workflow for the safe handling of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.